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  • Product: N-(2-aminoethyl)-2-methylpropanamide hydrochloride
  • CAS: 916762-55-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of the synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride, a molecule of interest in phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride, a molecule of interest in pharmaceutical and chemical research. The primary synthetic route detailed herein involves the selective mono-acylation of ethylenediamine with isobutyryl chloride, followed by conversion to its hydrochloride salt. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and outlines the necessary characterization and purification techniques.

Introduction

N-(2-aminoethyl)-2-methylpropanamide and its hydrochloride salt are valuable building blocks in organic synthesis. The presence of a primary amine, a secondary amide, and a branched alkyl group within a compact structure makes it a versatile intermediate for the development of more complex molecules, including potential pharmaceutical candidates. The hydrochloride salt form often improves the compound's stability and handling characteristics.

The synthesis of this compound hinges on the selective formation of a single amide bond between ethylenediamine, a symmetrical diamine, and an acylating agent. The primary challenge lies in preventing the formation of the di-acylated byproduct. This guide will detail a robust methodology to achieve high selectivity for the desired mono-acylated product.

Synthetic Strategy and Rationale

The most direct and efficient pathway to N-(2-aminoethyl)-2-methylpropanamide is the nucleophilic acyl substitution reaction between ethylenediamine and an activated derivative of isobutyric acid.

Reaction Scheme:

Figure 1: Overall reaction scheme for the synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

The key to a successful synthesis lies in controlling the stoichiometry and reaction conditions to favor the formation of the mono-acylated product. Ethylenediamine possesses two nucleophilic primary amine groups. The addition of one equivalent of isobutyryl chloride will lead to a mixture of the starting diamine, the desired mono-amide, and the undesired di-amide.

To maximize the yield of the mono-acylated product, a significant excess of ethylenediamine is employed. This statistical approach ensures that an isobutyryl chloride molecule is more likely to encounter an unreacted ethylenediamine molecule than a molecule of the already formed mono-amide. The unreacted ethylenediamine can then be removed during the work-up and purification stages.

The final step involves the protonation of the remaining primary amine with hydrochloric acid to form the stable hydrochloride salt. This is typically achieved by treating a solution of the purified free base with a solution of hydrogen chloride.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final_product Final Product Formation Ethylenediamine Ethylenediamine Acylation Selective Mono-Acylation Ethylenediamine->Acylation IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Acylation Extraction Liquid-Liquid Extraction Acylation->Extraction Distillation Distillation Extraction->Distillation SaltFormation Hydrochloride Salt Formation Distillation->SaltFormation FinalProduct N-(2-aminoethyl)-2- methylpropanamide Hydrochloride SaltFormation->FinalProduct

Caption: Synthetic workflow for N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Detailed Experimental Protocol

This protocol is based on established methods for the selective acylation of diamines.[1]

Materials and Equipment:
Reagent/EquipmentGrade/Specification
EthylenediamineReagent Grade, ≥99%
Isobutyryl chlorideReagent Grade, ≥98%
Dichloromethane (DCM)Anhydrous
Sodium hydroxide (NaOH)Pellets, ≥97%
Hydrochloric acid (HCl)Concentrated (37%) and 2M solution
Diethyl etherAnhydrous
Magnesium sulfate (MgSO₄)Anhydrous
Round-bottom flasksVarious sizes
Addition funnel
Magnetic stirrer and stir bars
Ice bath
Separatory funnel
Rotary evaporator
pH paper or pH meter
Synthesis of N-(2-aminoethyl)-2-methylpropanamide (Free Base)
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add ethylenediamine (5.0 equivalents) and anhydrous dichloromethane (DCM, 200 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve isobutyryl chloride (1.0 equivalent) in anhydrous DCM (50 mL) and add it to the addition funnel. Add the isobutyryl chloride solution dropwise to the cooled ethylenediamine solution over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a 2M sodium hydroxide solution (2 x 100 mL) to remove excess ethylenediamine and any formed hydrochloride salts.

    • Wash the organic layer with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(2-aminoethyl)-2-methylpropanamide as an oil or semi-solid.

Purification of the Free Base

The crude product can be purified by vacuum distillation to obtain the pure N-(2-aminoethyl)-2-methylpropanamide.

Synthesis of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride
  • Dissolution: Dissolve the purified N-(2-aminoethyl)-2-methylpropanamide in anhydrous diethyl ether.

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield the final product, N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Characterization

TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the isobutyryl group (a septet for the CH and a doublet for the two CH₃ groups) and the ethylenediamine backbone (two triplets for the CH₂ groups). The integration of these peaks should correspond to the number of protons in each environment.
¹³C NMR The spectrum will show distinct signals for the carbonyl carbon, the methine and methyl carbons of the isobutyryl group, and the two methylene carbons of the ethylenediamine moiety.
FT-IR Characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band) should be present.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the protonated free base.

Safety Precautions

  • Ethylenediamine: Corrosive and a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isobutyryl chloride: Corrosive, flammable, and reacts violently with water. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a fume hood.

  • Hydrochloric acid: Highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a straightforward process that relies on the principles of nucleophilic acyl substitution. By carefully controlling the reaction stoichiometry and conditions, a high yield of the desired mono-acylated product can be achieved. The subsequent conversion to the hydrochloride salt provides a stable and easily handled form of this versatile chemical intermediate. The detailed protocol and characterization guidelines provided in this document should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

  • LookChem. N-(2-AMINOETHYL)-2-METHYLPROPANAMIDE. Available at: [Link]

  • Google Patents. Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Google Patents. Isobutyramide preparation method.
  • Duflot, V. R., et al. "Synthesis of thermosensitive copolymers of N-isopropylacrylamide with 2-aminoethylmethacrylate hydrochloride." Fine Chemical Technologies (2021).
  • ResearchGate. A new method for the synthesis of N-(2-aminoethyl)azoles by alkylation of azoles with 2-alkyl-4,5-dihydrooxazoles. Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride and Its Analogs

Introduction N-(2-aminoethyl)-2-methylpropanamide hydrochloride is an aliphatic amide that holds potential as a versatile intermediate in pharmaceutical and agrochemical research. Its structure, featuring a primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is an aliphatic amide that holds potential as a versatile intermediate in pharmaceutical and agrochemical research. Its structure, featuring a primary amine, a secondary amide, and a hydrochloride salt, suggests a compound with significant aqueous solubility and multiple reactive sites for further chemical modification. The hydrochloride form enhances stability and handling properties, making it a suitable candidate for various synthetic applications.

This guide provides a senior application scientist's perspective on the essential physicochemical properties, synthesis, characterization, and safe handling of this compound, with a strong emphasis on the underlying scientific principles and self-validating experimental designs.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties is the bedrock of successful drug development and chemical synthesis. These parameters dictate the compound's behavior in both chemical and biological systems.

Structural and Molecular Data

The properties of the target compound are predicted based on its structure and compared with the known data of its close analog, N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride.

PropertyN-(2-aminoethyl)-2-methylpropanamide Hydrochloride (Predicted)N-(2-aminoethyl)-2,2-dimethylpropanamide Hydrochloride (Analog Data)Source
Molecular Formula C₆H₁₅ClN₂OC₇H₁₇ClN₂O[1]
Molecular Weight 166.65 g/mol 180.68 g/mol [1]
IUPAC Name N-(2-aminoethyl)-2-methylpropanamide;hydrochlorideN-(2-aminoethyl)-2,2-dimethylpropanamide;hydrochloride[1]
CAS Number Not available1235441-01-6[1]
Free Base Mol. Weight 130.19 g/mol 144.21 g/mol [2]
Free Base XLogP3-AA Predicted ~0.5-1.00[2]
H-Bond Donor Count 22[2]
H-Bond Acceptor Count 22[2]
Rotatable Bond Count 33[2]
Solubility and Acidity (pKa)
  • Solubility: The presence of the hydrochloride salt significantly enhances the aqueous solubility of the parent amine. Based on its structure as a small aliphatic amide with a primary ammonium group, high solubility in water and polar protic solvents like ethanol and methanol is expected. Solubility in polar aprotic solvents such as THF is likely to be moderate, while it is expected to be low in nonpolar solvents like hexanes.[1]

  • pKa: The molecule possesses two sites of protonation: the primary amino group and the amide nitrogen. The primary amine is the more basic site. The pKa of the conjugate acid (the primary ammonium group) is anticipated to be in the range of 9-10, typical for primary alkylamines. The amide group is a very weak base, and its protonation is generally not observed under normal aqueous conditions. Accurate determination of the pKa is crucial for developing formulations and understanding its biological absorption and distribution.

This protocol provides a reliable method for determining the acid dissociation constant (pKa) of the primary ammonium group.

  • Preparation: Prepare a 0.01 M solution of the compound in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution at a constant temperature (e.g., 25°C).

  • Data Acquisition: Record the pH value after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the ammonium groups have been deprotonated.

  • Trustworthiness: The self-validating nature of this protocol lies in the clear sigmoidal shape of the titration curve and the sharpness of the equivalence point, which confirms a single, well-defined protonation equilibrium in the measured range.

Part 2: Synthesis and Purification

The synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is most efficiently achieved via a nucleophilic acyl substitution reaction. The following workflow is based on established methods for similar amide formations.[1]

Synthetic Workflow Diagram

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Work-up and Extraction cluster_2 Step 3: Salt Formation & Purification cluster_3 Final Product A 2-Methylpropanoyl chloride D Reaction at 0°C to RT A->D B Ethylenediamine B->D C Triethylamine (Base) in Dry DCM C->D Solvent/Base E Quench with water D->E F Extract with DCM E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate organic layer H->I J Add HCl in Ether I->J K Precipitation of Hydrochloride Salt J->K L Filter and Dry K->L M Recrystallization (Ethanol/Ether) L->M N N-(2-aminoethyl)-2-methylpropanamide HCl (Purity >98%) M->N

Caption: Synthetic workflow for N-(2-aminoethyl)-2-methylpropanamide HCl.

Detailed Synthetic Protocol

This protocol describes the synthesis from 2-methylpropanoyl chloride and ethylenediamine.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve ethylenediamine (2.0 eq) and triethylamine (1.1 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of 2-methylpropanoyl chloride (1.0 eq) in dry DCM dropwise over 30 minutes. Causality: The excess ethylenediamine minimizes the formation of the di-acylated product. Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the amine nucleophile. The reaction is performed at 0°C to control the exothermic nature of the acylation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess ethylenediamine and triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-(2-aminoethyl)-2-methylpropanamide free base.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. For higher purity, recrystallize the product from an ethanol/ether solvent system.[1] The purity should be assessed by HPLC, aiming for >98%.[1]

Part 3: Structural Elucidation and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of the synthesized compound.

Analytical Characterization Workflow

G cluster_0 Primary Analysis cluster_1 Functional Group & Purity Verification NMR NMR Spectroscopy (¹H and ¹³C) IR FTIR Spectroscopy NMR->IR Cross-validation MS Mass Spectrometry (ESI-MS) HPLC HPLC-UV/ELSD MS->HPLC Cross-validation Conclusion Structurally Confirmed & Pure Compound IR->Conclusion Confirms Functional Groups HPLC->Conclusion Confirms Purity Start Synthesized Product Start->NMR Confirms Connectivity Start->MS Confirms Molecular Weight

Caption: Analytical workflow for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their neighboring protons.

    • Expected Signals (in D₂O):

      • A doublet for the six protons of the two methyl groups on the isobutyryl moiety.

      • A multiplet (septet) for the single proton at the C2 position of the propanamide.

      • Two triplets for the two methylene groups of the ethylenediamine backbone.

    • Predicted Chemical Shifts (based on analog): For the 2,2-dimethyl analog, signals for the aminoethyl chain appear at δ ~2.7–3.5 ppm, and the methyl groups at δ ~1.2 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

    • Expected Signals (in D₂O):

      • A signal for the amide carbonyl carbon (~170-180 ppm).

      • Signals for the two methylene carbons of the ethylenediamine backbone.

      • A signal for the methine carbon of the isobutyryl group.

      • A signal for the two equivalent methyl carbons.

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Validation: The integration of the ¹H NMR signals should correspond to the number of protons in each environment. The chemical shifts and coupling patterns must be consistent with the proposed structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this polar, pre-charged molecule.

  • Expected Ion: The analysis should detect the molecular ion of the free base, [M+H]⁺.

    • For N-(2-aminoethyl)-2-methylpropanamide (C₆H₁₄N₂O), the expected m/z would be 131.11 (calculated for [C₆H₁₅N₂O]⁺).

    • For the analog N-(2-aminoethyl)-2,2-dimethylpropanamide (C₇H₁₆N₂O), the expected m/z is 145.13 (calculated for [C₇H₁₇N₂O]⁺).[1]

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample directly into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500 Da).

  • Validation: The observed m/z of the most abundant ion should match the calculated exact mass of the protonated free base within a narrow tolerance (e.g., < 5 ppm for high-resolution MS).

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorption Bands:

    • ~3300-3400 cm⁻¹: N-H stretching vibrations from the primary amine and secondary amide.[1]

    • ~2400-3000 cm⁻¹: Broad absorption due to the ammonium (N⁺-H) stretch.

    • ~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

    • ~1650 cm⁻¹: A strong absorption band from the C=O stretch of the secondary amide (Amide I band).[1]

    • ~1550 cm⁻¹: N-H bending vibration of the secondary amide (Amide II band).

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Validation: The presence of the characteristic amide and amine/ammonium bands provides strong evidence for the correctness of the synthesized structure.

Part 4: Safety and Handling

While specific toxicity data for N-(2-aminoethyl)-2-methylpropanamide hydrochloride is unavailable, the safety profile of the analog, N-(2-aminoethyl)-2,2-dimethylpropanamide, provides a basis for handling precautions.

  • GHS Classification (Analog):

    • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

    • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[2]

  • Handling Precautions:

    • Use in a well-ventilated area or a chemical fume hood.[3]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

    • Keep away from strong oxidizing agents and strong bases.[4]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

References

  • PubChem. N-(2-aminoethyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N,N-diethyl-2,2-dimethylpropanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-ethyl-2,2-dimethylpropanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-(2-Aminoethyl)-N-(2-hydroxyethyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Propanamide, 2,2-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. ¹H-NMR spectrum of N-(2-aminoethyl) alkyl amide (AEAA). Available from: [Link]

  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Available from: [Link]

  • CDC. AMINOETHANOL COMPOUNDS II: METHOD 3509. NIOSH Manual of Analytical Methods. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-amino-2-ethylpropanediol. Available from: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane. Available from: [Link]

  • Google Patents. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • ResearchGate. IR spectra of N-[2-[(2-hydroxyethyl) amino] ethyl]-amide and triglyceride. Available from: [Link]

  • ResearchGate. Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. Available from: [Link]

  • ResearchGate. Infrared spectra of Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. Available from: [Link]

  • PubChem. N,2-dimethylpropanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-(2-Hydroxyethyl)ethylenediamine. National Center for Biotechnology Information. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to N-(2-aminoethyl)-2-methylpropanamide Hydrochloride: A Versatile Building Block in Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-(2-aminoethyl)-2-methylpropanamide hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2-aminoethyl)-2-methylpropanamide hydrochloride (CAS Number: 1235441-01-6), a versatile aliphatic amide that holds significant potential as a building block in medicinal chemistry and organic synthesis. This document delves into the compound's chemical identity, physicochemical properties, synthesis, and potential applications, with a particular focus on its utility in drug discovery and development. By synthesizing technical data with practical insights, this guide aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.

Introduction and Chemical Identity

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a secondary amide and a hydrochloride salt, a structural combination that enhances its solubility and stability, making it a valuable intermediate in various chemical transformations.[1] Its molecular structure features a robust 2,2-dimethylpropanamide core linked to a reactive 2-aminoethyl group. This unique arrangement of functional groups offers tunable reactivity, positioning it as a key component in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

The presence of a primary amine allows for a variety of conjugation reactions, while the amide linkage provides a stable scaffold.[1] These characteristics have led to its application in diverse areas, from the development of novel therapeutic agents to its use in the production of polymers and coatings.[1]

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is essential for its effective application in research and synthesis.

PropertyValueSource
CAS Number 1235441-01-6[1]
Molecular Formula C₇H₁₇ClN₂O[1]
Molecular Weight 180.68 g/mol [1]
IUPAC Name N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride[1]
Synonyms N-(2-Aminoethyl)pivalamide hydrochloride[3]
Appearance White to off-white solid (predicted)
Solubility Expected to be soluble in water and polar organic solvents[1]

Structural Diagram:

Caption: 2D structure of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Synthesis and Characterization

The synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is typically achieved through a straightforward amidation reaction.[1]

General Synthetic Scheme:

Caption: General synthetic route for N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Detailed Synthetic Protocol (Adapted from similar amide syntheses):

A common approach involves the reaction of 2,2-dimethylpropanoic acid (pivalic acid) with an excess of ethylenediamine.[1] The use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the formation of the amide bond. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. Following the reaction, the resulting free base, N-(2-aminoethyl)-2,2-dimethylpropanamide, is isolated and purified. The hydrochloride salt is then prepared by treating the purified free base with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, leading to the precipitation of the final product.

Characterization:

The structural integrity of N-(2-aminoethyl)-2-methylpropanamide hydrochloride can be confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, and multiplets for the methylene protons of the ethylenediamine moiety, and signals for the amine and amide protons.

    • ¹³C NMR: Characteristic peaks for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the amide, and the two methylene carbons of the ethylenediamine fragment would be anticipated.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected around 1650 cm⁻¹ for the amide C=O stretch and in the region of 3300-3400 cm⁻¹ for the N-H stretching of the primary amine and the secondary amide.[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion peak corresponding to the free base ([M+H]⁺).[1]

Applications in Research and Development

N-(2-aminoethyl)-2-methylpropanamide hydrochloride serves as a versatile building block in several areas of chemical and pharmaceutical research.

4.1. Intermediate in Pharmaceutical Synthesis:

4.2. Building Block for Combinatorial Libraries:

The reactive primary amine of N-(2-aminoethyl)-2-methylpropanamide hydrochloride makes it an ideal scaffold for the construction of combinatorial libraries. By reacting this amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, researchers can rapidly generate a large number of novel compounds for high-throughput screening in drug discovery programs.

Combinatorial_Library start N-(2-aminoethyl)-2-methylpropanamide Hydrochloride reagents Diverse Reagents (R-COOH, R-SO₂Cl, R-NCO) start->reagents Reaction library Combinatorial Library of Novel Amides, Sulfonamides, Ureas reagents->library Generates

Caption: Use in generating combinatorial libraries for drug discovery.

4.3. Ligand for Biochemical and Pharmacological Studies:

The molecule's structure suggests it could act as a ligand for various biological targets, such as enzymes and receptors.[1] The amide group can participate in hydrogen bonding interactions, a common feature in ligand-protein binding. Researchers can utilize this compound as a starting point for designing more potent and selective ligands by modifying its structure. It can also serve as a fragment in fragment-based drug discovery campaigns.

Safety and Handling

While a specific safety data sheet for the hydrochloride salt is not widely available, the GHS classification for the free base, N-(2-aminoethyl)-2,2-dimethylpropanamide, indicates that it is harmful if swallowed and causes severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the presence of key reactive functional groups, makes it an attractive building block for the creation of novel molecules with diverse applications. While further research is needed to fully elucidate its biological activities and potential therapeutic applications, this technical guide provides a solid foundation for researchers and drug development professionals to explore the utility of this compound in their ongoing and future projects.

References

  • N-(2-aminoethyl)-2,2-dimethylpropanamide | C7H16N2O | CID 12841725 - PubChem. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of N-(2-aminoethyl)-2-methylpropanamide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-aminoethyl)-2-methylpropanamide hydrochloride, a molecule of interest in pharmaceutical and chemical research. Drawing upon established principles of organic chemistry and analytical science, we will delve into its molecular architecture, plausible synthetic routes, and a robust framework for its characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of this and structurally related compounds.

Introduction and Significance

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a primary amine and a secondary amide derivative. Its structure, featuring a hydrophilic aminoethyl group and a more lipophilic isobutyramide moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and aqueous solubility, which is often a desirable property for pharmaceutical intermediates and research chemicals[1]. Compounds of this class are frequently utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), by leveraging the reactivity of the primary amine for further functionalization.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the bedrock of its function. Understanding the structure and properties of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is therefore paramount for its effective application.

Chemical Structure

The chemical structure of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is characterized by a propanamide backbone with a methyl group at the second carbon, and an N-substituted aminoethyl group. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: Molecular Structure of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride

Physicochemical Data Summary

A summary of the key physicochemical properties is presented in the table below. These values are crucial for designing experimental conditions, such as selecting appropriate solvents and predicting reactivity.

PropertyValueSource
CAS Number 916762-55-5[2]
Molecular Formula C6H15ClN2O[3]
Molecular Weight 166.65 g/mol [2][3]
Exact Mass 166.092415 DaInferred from free base[4]
Hydrogen Bond Donors 3Inferred from structure
Hydrogen Bond Acceptors 2Inferred from free base[4]
Appearance White to off-white powder[3]
Storage Temperature Room Temperature[2][3]

Synthesis and Purification

The synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride can be approached through a direct amidation reaction, a cornerstone of organic synthesis.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the coupling of isobutyric acid with ethylenediamine, followed by hydrochloride salt formation. This two-step process is illustrated below.

isobutyric_acid Isobutyric Acid free_base N-(2-aminoethyl)-2-methylpropanamide isobutyric_acid->free_base Amide Coupling ethylenediamine Ethylenediamine ethylenediamine->free_base product N-(2-aminoethyl)-2-methylpropanamide Hydrochloride free_base->product HCl

Caption: Proposed Synthesis of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride

Experimental Protocol: Synthesis

This protocol is a general guideline. Optimization of reaction conditions may be necessary to achieve desired yield and purity.

Step 1: Amide Formation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyric acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: Add ethylenediamine (1.1 equivalents) to the solution. The use of a slight excess of the amine can help drive the reaction to completion.

  • Coupling Agent: Introduce a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to facilitate the amide bond formation[5]. Alternatively, activating the carboxylic acid with thionyl chloride to form the acyl chloride prior to amine addition is a common strategy[5][6].

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used). Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess ethylenediamine, followed by a dilute base solution (e.g., saturated NaHCO3) to remove any unreacted isobutyric acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-aminoethyl)-2-methylpropanamide free base.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable organic solvent, such as diethyl ether or a mixture of ethanol and diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or dioxane) to the stirred solution at 0-4°C[7]. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Purification and Quality Control

The purity of the final product is critical for its intended application. Recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be employed for further purification[1]. The purity should be assessed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS)[1][8]. A purity of ≥98% is generally considered acceptable for research and development purposes[1].

Molecular Characterization: A Multi-technique Approach

A comprehensive characterization of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Key expected signals include:

    • A doublet for the two methyl groups on the isobutyryl moiety.

    • A multiplet for the methine proton of the isobutyryl group.

    • Multiplets for the two methylene groups of the ethylenediamine chain.

    • A broad singlet for the amide N-H proton.

    • A broad singlet for the ammonium (-NH3+) protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. Expected signals include:

    • A signal for the carbonyl carbon of the amide.

    • Signals for the carbons of the isobutyryl group (methyl and methine carbons).

    • Signals for the two methylene carbons of the ethylenediamine chain.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • A strong C=O stretching vibration for the amide carbonyl group (around 1650 cm⁻¹).

  • N-H stretching vibrations for the amide and ammonium groups (in the range of 3200-3400 cm⁻¹).

  • C-H stretching vibrations for the alkyl groups (around 2800-3000 cm⁻¹).

4.1.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at an m/z value corresponding to its molecular weight (131.12 Da).

Chromatographic Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a common starting point[9]. The purity is determined by the area percentage of the main peak.

Experimental Workflow for Characterization

The following workflow outlines the logical sequence of analytical techniques for a thorough characterization.

start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Identity ir IR Spectroscopy start->ir Functional Groups ms Mass Spectrometry start->ms Molecular Weight hplc HPLC Purity start->hplc Purity confirm Structure and Purity Confirmed nmr->confirm ir->confirm ms->confirm hplc->confirm

Caption: Analytical Workflow for Characterization

Potential Applications and Future Directions

N-(2-aminoethyl)-2-methylpropanamide hydrochloride, with its primary amine functionality, is a valuable intermediate for the synthesis of a wide range of compounds. Its potential applications include:

  • Pharmaceutical Synthesis: As a scaffold for the development of new drug candidates. The primary amine can be readily modified to introduce various pharmacophores.

  • Biochemical Research: As a ligand for studying protein-ligand interactions or as a tool compound in chemical biology.

  • Materials Science: As a monomer or cross-linking agent in the development of novel polymers and materials.

Future research could focus on exploring the biological activities of derivatives of this compound and on developing more efficient and sustainable synthetic methodologies.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. By following the outlined protocols and analytical workflows, researchers can confidently synthesize and verify the integrity of this compound, enabling its effective use in their scientific endeavors. The combination of robust synthetic chemistry and comprehensive analytical characterization is fundamental to ensuring the quality and reliability of chemical research.

References

  • LookChem. N-(2-AMINOETHYL)-2-METHYLPROPANAMIDE|53673-16-8. [Link]

  • Manchuri, S. K., et al. (2020). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Journal of Chromatographic Science, 58(7), 633-641. [Link]

  • American Elements. 2-amino-N-ethyl-N-methylpropanamide hydrochloride | CAS 1796908-56-9. [Link]

  • PubChem. N-ethyl-2-hydroxy-2-methylpropanamide. [Link]

  • Martinez-Palou, R., et al. (2012). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. ResearchGate. [Link]

  • Veeprho. N-(2-aminoethyl)-N-(2-chloroethyl)nitrous amide. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Google Patents.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854-1857. [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropanal. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

  • SIELC Technologies. Separation of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide on Newcrom R1 HPLC column. [Link]

  • SynThink Research Chemicals. N-(2-((2-aminoethyl)amino)ethyl)nitrous amide. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Pharmaffiliates. Product Name : N-(2-Aminoethyl)-N-(2-chloroethyl)nitrous amide. [Link]

  • De Luca, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 80. [Link]

  • Reddit. Hydrochloride salt of amine. [Link]

  • MassBank. Organic compounds. [Link]

  • MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

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  • CDC. aminoethanol compounds ii 3509 | niosh. [Link]

  • NIST. Ethanol, 2-[(2-aminoethyl)amino]-. [Link]

  • PubChem. N-(2-aminoethyl)-2-methylprop-2-enamide hydrochloride. [Link]

  • Google Patents. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

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Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2-aminoethyl)-2-methylpropanamide hydrochloride

Abstract N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a synthetic compound for which the mechanism of action has not been extensively characterized in publicly available literature. Its chemical structure, featu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a synthetic compound for which the mechanism of action has not been extensively characterized in publicly available literature. Its chemical structure, featuring an N-acylated ethylamine scaffold, presents intriguing possibilities for interaction with biological systems, particularly those involving endogenous monoamines. This guide puts forth a hypothesized mechanism of action centered on the modulation of monoamine transporters and outlines a rigorous, multi-stage experimental workflow designed to investigate this hypothesis. We provide detailed, field-proven protocols for in silico modeling, in vitro binding and functional assays, and cell-based validation, adhering to the principles of scientific integrity and experimental causality. This document serves as a comprehensive roadmap for researchers seeking to characterize the pharmacological profile of this and structurally related novel chemical entities.

Introduction and Structural Rationale

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a molecule of interest due to its structural similarity to key endogenous neurotransmitters. The core ethylamine backbone is a foundational element of catecholamines (dopamine, norepinephrine) and indolamines (serotonin). These neurotransmitters are critical for regulating a vast array of physiological and cognitive processes, and their signaling is tightly controlled by plasma membrane transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

The presence of the 2-methylpropanamide group attached to the primary amine of the ethylamine moiety suggests that the compound is unlikely to be a simple substrate for these transporters. Instead, this acylation could confer the ability to act as an inhibitor or an allosteric modulator. Based on this structural analysis, we hypothesize that N-(2-aminoethyl)-2-methylpropanamide hydrochloride acts as an inhibitor of one or more monoamine transporters (DAT, NET, SERT). This guide provides the comprehensive experimental framework to rigorously test this hypothesis.

Proposed Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters are transmembrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal. Inhibition of these transporters increases the extracellular concentration of the respective neurotransmitter, enhancing and prolonging its signaling. This is a well-established mechanism for numerous antidepressant and psychostimulant drugs.

We propose that N-(2-aminoethyl)-2-methylpropanamide hydrochloride binds to the substrate recognition site or an allosteric site on DAT, NET, or SERT, preventing the translocation of their endogenous ligands. The specific selectivity profile (i.e., its relative affinity for each transporter) will determine its ultimate pharmacological effect.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DAT Dopamine Transporter (DAT) Dopamine_syn Dopamine Vesicle->Dopamine_syn Release Compound N-(2-aminoethyl)-2- methylpropanamide HCl Compound->DAT Inhibition Dopamine_pre Dopamine Dopamine_syn->DAT Receptor Dopamine Receptor Dopamine_syn->Receptor Binding Signal Signal Transduction Receptor->Signal Activation cluster_workflow Experimental Validation Workflow cluster_data Data Output InSilico Tier 1: In Silico Docking (Predict Affinity & Pose) InVitro_Binding Tier 2: In Vitro Binding (Determine Ki) InSilico->InVitro_Binding Hypothesis Generation Data1 Predicted Binding Energy InSilico->Data1 InVitro_Functional Tier 3: In Vitro Function (Determine Uptake IC50) InVitro_Binding->InVitro_Functional Confirmation of Direct Interaction Data2 Binding Affinity (Ki) InVitro_Binding->Data2 Data3 Functional Potency (IC50) InVitro_Functional->Data3

Figure 2: Tiered Experimental Workflow. This diagram shows the logical progression from computational prediction to direct binding and functional validation to characterize the compound's mechanism.

Data Interpretation and Next Steps

The combined results from this workflow will provide a robust profile of the compound's interaction with monoamine transporters.

  • Potency and Selectivity: By comparing the Ki and IC₅₀ values across DAT, NET, and SERT, you can determine both the potency (lower value = higher potency) and the selectivity of the compound. For example, a compound with a Ki of 10 nM for DAT and >1000 nM for NET and SERT would be considered a potent and selective DAT inhibitor.

  • Correlation of Binding and Function: A strong correlation between the binding affinity (Ki) and the functional inhibition potency (IC₅₀) provides strong evidence that the compound's functional effect is mediated directly through binding to the transporter.

  • Future Directions: If the hypothesis is confirmed, subsequent studies could include:

    • Ex vivo synaptosome uptake assays to confirm activity in native brain tissue.

    • In vivo microdialysis in animal models to measure changes in extracellular neurotransmitter levels following compound administration.

    • Behavioral pharmacology studies to assess the physiological effects (e.g., locomotor activity, antidepressant-like effects).

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • National Center for Biotechnology Information (PubChem). PubChem Database. [Link]

  • RCSB Protein Data Bank. [Link]

Exploratory

Spectroscopic Data for N-(2-aminoethyl)-2-methylpropanamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for N-(2-aminoethyl)-2-methylpropanamide hydrochloride (C₆H₁₅ClN₂O). As a molecule incorporating a secondary amide and a primary amine hydrochloride, its characterization relies on the precise application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as an in-depth resource for researchers and drug development professionals, detailing not only the predicted spectral data but also the underlying principles and robust experimental protocols necessary for its acquisition and validation. The methodologies described are designed to ensure data integrity and reproducibility, reflecting field-proven insights for the structural elucidation of complex small molecules.

Introduction: The Structural Imperative

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a bifunctional organic salt. Its structure comprises a hydrophobic isobutyryl group connected via a secondary amide linkage to an ethylenediamine moiety, which is terminated by a primary amine present as a hydrochloride salt. The accurate confirmation of this structure is paramount for its use in research and development, necessitating a multi-faceted analytical approach. Spectroscopic techniques provide a detailed fingerprint of the molecule's atomic connectivity and functional group arrangement.

This guide moves beyond a simple presentation of data. It delves into the causality of experimental design and the logic of spectral interpretation. Each protocol is presented as a self-validating system, ensuring that the data acquired is both accurate and reliable. Authoritative sources are cited throughout to ground the discussion in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing unambiguous information about the carbon-hydrogen framework. For N-(2-aminoethyl)-2-methylpropanamide hydrochloride, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by adjacent electronegative atoms (N, O) and the overall electronic structure. Due to the presence of labile amide (N-H) and ammonium (NH₃⁺) protons, the spectrum is best acquired in a solvent like DMSO-d₆, which slows down proton exchange, allowing for the observation of these signals.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, 500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale & Notes
-CH(CH₃)₂ (methine, Hc)~ 2.3 - 2.6Septet1HDeshielded by the adjacent carbonyl group. Coupled to the six methyl protons.
-CH(C H₃)₂ (methyl, Hd)~ 1.0 - 1.2Doublet6HShielded alkyl protons, split by the single methine proton.
-C(=O)N H-CH₂- (amide, Ha)~ 7.8 - 8.2Broad Triplet1HPosition is solvent and concentration-dependent. Broadened due to quadrupole effects of the ¹⁴N nucleus and exchange. Coupling to the adjacent CH₂ group may be observed. Disappears upon D₂O exchange.[2]
-NH-C H₂-CH₂- (methylene, Hb)~ 3.2 - 3.5Quartet or dt2HDeshielded by the adjacent amide nitrogen. Coupled to both the amide NH and the adjacent CH₂ group.
-CH₂-C H₂-NH₃⁺ (methylene, He)~ 2.9 - 3.2Triplet2HDeshielded by the adjacent positively charged ammonium group. Coupled to the adjacent CH₂ group.
-CH₂-N H₃⁺ (ammonium, Hf)~ 8.0 - 8.5Broad Singlet3HHighly deshielded due to the positive charge and electronegativity of nitrogen. Signal is typically broad due to rapid exchange and quadrupolar relaxation. Disappears upon D₂O exchange.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments and information about their chemical nature.

Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS, 125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
-C(=O)- (carbonyl, C1)~ 175 - 178Typical chemical shift for a secondary amide carbonyl carbon.[3]
-C H(CH₃)₂ (methine, C3)~ 34 - 38Aliphatic carbon alpha to a carbonyl group.
-CH(C H₃)₂ (methyl, C4)~ 19 - 22Equivalent methyl carbons in a shielded alkyl environment.[4]
-NH-C H₂-CH₂- (methylene, C2)~ 38 - 42Carbon adjacent to the amide nitrogen.
-CH₂-C H₂-NH₃⁺ (methylene, C5)~ 36 - 40Carbon adjacent to the ammonium nitrogen. Shift is influenced by the positive charge.[5]
Experimental Protocol: NMR Spectroscopy

A robust protocol is critical for obtaining high-quality, interpretable NMR data.

  • Sample Preparation: a. Accurately weigh 10-15 mg of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. b. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the hydrochloride salt and its low proton exchange rate allows for the observation of N-H and NH₃⁺ protons.[1] c. Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Configuration (500 MHz Spectrometer): a. Tune and match the probe for both ¹H and ¹³C frequencies. b. Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal for reference. An acceptable line width for the solvent residual peak should be <0.5 Hz.

  • ¹H NMR Acquisition: a. Acquire a standard one-pulse ¹H spectrum. b. Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise ratio. c. To confirm the identity of N-H and NH₃⁺ protons, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly diminish.

  • ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra and perform baseline correction. c. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signal (δ ≈ 39.52 ppm).[6] d. Integrate the ¹H signals to determine the relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing A Weigh 10-15 mg Sample B Dissolve in 0.7 mL DMSO-d6 A->B C Filter into NMR Tube B->C D Tune, Lock & Shim C->D E Acquire 1H Spectrum D->E G Acquire 13C{1H} Spectrum D->G F Add D2O & Re-acquire 1H E->F H Fourier Transform F->H G->H I Phase & Baseline Correction H->I J Calibrate & Reference I->J K Integrate (1H) J->K

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The spectrum provides a distinct pattern based on the vibrational frequencies of covalent bonds.

Predicted IR Absorption Data

The IR spectrum of N-(2-aminoethyl)-2-methylpropanamide hydrochloride will be dominated by absorptions from the amide and amine hydrochloride moieties.

Table 3: Predicted FT-IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)Functional Group & Vibration ModeIntensity & ShapeRationale & Notes
~ 3350 - 3310Secondary Amide (N-H stretch)Medium, SharpCharacteristic stretching vibration for a secondary amide N-H bond.[7][8]
~ 3200 - 2800Primary Amine Salt (-NH₃⁺ stretch)Strong, Very BroadA very prominent, broad envelope resulting from the symmetric and asymmetric stretching of the N-H bonds in the ammonium group. This band typically overlaps the C-H stretching region.[9][10]
~ 2960, 2870Alkyl (C-H stretch)Medium-Strong, SharpAsymmetric and symmetric stretching of the isobutyl and ethyl C-H bonds, often appearing as sharp peaks superimposed on the broad -NH₃⁺ absorption.
~ 1650 - 1630Secondary Amide (C=O stretch, Amide I)Strong, SharpOne of the most intense bands in the spectrum, characteristic of the carbonyl double bond in a conjugated amide system.[11][12]
~ 1610 - 1580Primary Amine Salt (-NH₃⁺ asymm. bend)MediumAsymmetric deformation of the H-N-H bond angles. May overlap with the Amide II band.[10]
~ 1570 - 1540Secondary Amide (N-H bend, Amide II)Strong to MediumA characteristic band for secondary amides arising from a combination of N-H in-plane bending and C-N stretching vibrations.[13]
~ 1470, 1370Alkyl (C-H bend)MediumScissoring and symmetric bending (umbrella) modes of the CH₂ and CH₃ groups. The isopropyl group often shows a characteristic doublet around 1385-1365 cm⁻¹.
~ 1250Secondary Amide (C-N stretch, Amide III)MediumC-N stretching vibration coupled with N-H bending.
Experimental Protocol: FT-IR Spectroscopy

For a solid sample, the potassium bromide (KBr) pellet method is a standard and reliable technique that minimizes scattering effects and produces a high-quality spectrum.

  • Sample Preparation (KBr Pellet): a. Gently grind ~1-2 mg of the dried sample in an agate mortar and pestle. b. Add ~150-200 mg of dry, spectroscopy-grade KBr powder. The high sample-to-KBr ratio is crucial to ensure the sample is finely dispersed. c. Briefly but thoroughly mix the sample and KBr with the pestle. Avoid prolonged grinding which can introduce moisture from the atmosphere. d. Transfer the mixture to a pellet-forming die. e. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 1-2 minutes to form a transparent or translucent pellet.[14][15]

  • Background Collection: a. Ensure the spectrometer's sample compartment is empty and clean. b. Collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step that accounts for atmospheric CO₂, water vapor, and instrument optics.

  • Sample Spectrum Acquisition: a. Place the KBr pellet in the sample holder within the spectrometer. b. Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The final spectrum is automatically ratioed against the background.

  • Data Processing: a. Perform baseline correction if necessary. b. Use peak-picking tools to identify the wavenumbers of major absorption bands.

IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition (FT-IR) cluster_proc Data Processing A Grind 1-2 mg Sample B Mix with 200 mg KBr A->B C Press into Pellet (7-10 Tons) B->C E Place Pellet in Holder C->E D Collect Background Spectrum F Acquire Sample Spectrum D->F E->F G Ratio against Background F->G H Baseline Correction G->H I Peak Identification H->I

FT-IR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information from fragmentation patterns. Electrospray Ionization (ESI) is the ideal technique for this compound, as it is a soft ionization method well-suited for polar and pre-charged molecules like hydrochloride salts.[16][17]

Predicted Mass Spectrum Data (Positive Ion ESI)

The analysis will be conducted in positive ion mode. The hydrochloride salt will dissociate in solution, and the free amine will be readily protonated.

Table 4: Predicted m/z Peaks in ESI-MS

Predicted m/zIon FormulaAssignmentRationale & Notes
~ 131.12 [C₆H₁₅N₂O]⁺[M+H]⁺ The protonated molecular ion of the free base (N-(2-aminoethyl)-2-methylpropanamide). This will be the base peak or a very prominent peak.
~ 71.05[C₄H₇O]⁺Acylium IonA major fragment resulting from the characteristic cleavage of the amide C-N bond.
~ 61.07[C₂H₉N₂]⁺Protonated DiamineA potential fragment from amide bond cleavage where the charge is retained by the ethylenediamine moiety.
Fragmentation Causality

The logic behind the predicted fragmentation pattern is based on the stability of the resulting ions. The most probable cleavage occurs at the weakest bonds or results in the formation of highly stable species.

  • Amide Bond Cleavage: The C-N amide bond is susceptible to cleavage. This fragmentation is mechanistically favored as it leads to the formation of a resonance-stabilized acylium ion (m/z ≈ 71.05), which is a common and stable fragment for N-acyl compounds.

Experimental Protocol: ESI-MS
  • Sample Preparation: a. Prepare a stock solution of the compound in methanol or a mixture of methanol:water at a concentration of ~1 mg/mL. b. Create a dilute working solution by taking an aliquot of the stock solution and diluting it to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures complete protonation of the analyte.

  • Instrument Configuration (Q-TOF or Ion Trap Mass Spectrometer): a. Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. b. Set the instrument to positive ion ESI mode. c. Optimize ESI source parameters: capillary voltage (~3-4 kV), cone voltage (~20-40 V), desolvation gas flow and temperature. The cone voltage is a key parameter; lower voltages will favor the [M+H]⁺ ion (soft ionization), while higher voltages can induce in-source fragmentation.

  • Data Acquisition: a. Introduce the sample into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). b. Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500). c. (Optional) For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z ≈ 131.12) as the precursor and applying collision-induced dissociation (CID) to generate and analyze the fragment ions.

  • Data Processing: a. Process the raw data to generate the mass spectrum. b. Identify the m/z value of the molecular ion and major fragments. c. Compare the observed exact mass to the theoretical calculated mass of the predicted ions to confirm elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Processing A Prepare Stock Solution (~1 mg/mL) B Dilute to 1-10 µg/mL in ACN/H2O + 0.1% FA A->B C Calibrate Mass Analyzer B->C D Set Positive Ion ESI Mode C->D E Infuse Sample (5-10 µL/min) D->E F Acquire Full Scan Spectrum (m/z 50-500) E->F G Identify [M+H]+ and Fragments F->G H Compare Observed vs. Theoretical Mass G->H

ESI-Mass Spectrometry Experimental Workflow.

Summary and Conclusion

The structural elucidation of N-(2-aminoethyl)-2-methylpropanamide hydrochloride can be confidently achieved through the combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the isobutyl and ethylenediamine moieties. FT-IR spectroscopy will provide definitive evidence for the key secondary amide and primary amine hydrochloride functional groups through their characteristic vibrational bands. Finally, ESI-mass spectrometry will confirm the molecular weight of the parent molecule and provide structural insights through predictable fragmentation pathways. The robust, self-validating protocols detailed in this guide provide a clear pathway for researchers to obtain high-integrity data for this compound and other similar small molecules.

References

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Sources

Foundational

"solubility of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in different solvents"

An In-Depth Technical Guide for the Solubility Profiling of N-(2-aminoethyl)-2-methylpropanamide hydrochloride Abstract This technical guide provides a comprehensive framework for determining the solubility of N-(2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Solubility Profiling of N-(2-aminoethyl)-2-methylpropanamide hydrochloride

Abstract

This technical guide provides a comprehensive framework for determining the solubility of N-(2-aminoethyl)-2-methylpropanamide hydrochloride, a novel compound for which public data is scarce. Rather than a simple data sheet, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, presents a systematic approach to solvent selection, and details validated experimental protocols. By integrating foundational chemical principles with actionable laboratory methods, this guide empowers research teams to generate reliable and reproducible solubility data, a critical step in chemical process development and pharmaceutical formulation.

Introduction: Understanding the Molecule

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a salt, featuring a cationic primary ammonium group and a chloride counter-ion. The core structure consists of a short-chain, branched amide. The presence of both a highly polar, ionizable amine group and a moderately non-polar isobutyramide moiety suggests a nuanced solubility profile.

  • Ammonium Group: The hydrochloride salt of the primary amine is expected to confer significant solubility in polar protic solvents, particularly water, through strong ion-dipole interactions and hydrogen bonding.

  • Amide Group: The amide functional group is polar and can act as both a hydrogen bond donor and acceptor, contributing to solubility in protic and polar aprotic solvents.

  • Isobutyl Group: The branched alkyl group introduces non-polar character, which may enhance solubility in less polar organic solvents while potentially limiting aqueous solubility compared to a linear analogue.

The solubility of this compound is critically dependent on the solvent's ability to solvate both the ionic head and the non-polar tail. For aqueous solutions, pH will be a dominant factor, governing the equilibrium between the charged (soluble) and neutral (less soluble) forms of the amine.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute dissolves best in a solvent that has a similar polarity. For a molecule like N-(2-aminoethyl)-2-methylpropanamide hydrochloride, this involves considering its various structural components.

The Role of Solvent Polarity

Solvents can be broadly categorized, and selecting a diverse panel is crucial for a comprehensive solubility screen.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and are highly effective at solvating ions through hydrogen bonding and dipole-dipole interactions. High solubility is anticipated in these solvents due to the ionic nature of the hydrochloride salt.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents have large dipole moments but lack O-H bonds. They can solvate cations well but are less effective at solvating anions. Moderate to good solubility is expected, driven by the polarity of the amide group.

  • Non-Polar Solvents (e.g., Toluene, Heptane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. Solubility is expected to be very low in these solvents, as they cannot effectively solvate the charged ammonium group.

The Critical Influence of pH in Aqueous Media

In an aqueous environment, the solubility of an ionizable compound is intimately linked to the pH of the solution. The primary amine in N-(2-aminoethyl)-2-methylpropanamide hydrochloride will exist in equilibrium:

R-NH₃⁺ ⇌ R-NH₂ + H⁺

The Henderson-Hasselbalch equation provides the theoretical basis for this relationship. The pKa of the primary amine is the pH at which the protonated (R-NH₃⁺) and free base (R-NH₂) forms are present in equal concentrations.

  • At pH << pKa: The compound will be predominantly in its protonated, cationic form (R-NH₃⁺). This charged species is significantly more polar and, therefore, more water-soluble.

  • At pH >> pKa: The compound will deprotonate to its free base form (R-NH₂). This neutral species is less polar and will have substantially lower aqueous solubility, potentially leading to precipitation.

Therefore, determining the aqueous solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) is a mandatory step in pharmaceutical development.

Experimental Design: A Validated Approach

A systematic approach ensures that the generated data is accurate and comprehensive. This involves a tiered screening strategy, starting with a broad range of solvents and followed by more detailed characterization in key media.

Logical Workflow for Solubility Determination

The following workflow provides a robust framework for moving from initial compound handling to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting A Obtain Compound & MSDS B Select & Prepare Solvent Panel A->B D Perform Equilibrium Solubility Assay (Shake-Flask Method) B->D C Prepare Stock Solutions (if applicable) C->D E Ensure Saturation & Equilibration D->E F Sample & Separate Solid/Liquid Phases (Centrifugation/Filtration) E->F G Quantify Solute Concentration (e.g., HPLC, UPLC-MS) F->G H Calculate Solubility (mg/mL, mM) G->H I Tabulate & Report Data H->I

Caption: A three-phase workflow for systematic solubility assessment.

Proposed Solvent Screening Panel

The selection of solvents should cover a wide range of polarities and chemical classes. The following table provides a recommended starting point for screening.

Solvent ClassSolvent NameDielectric Constant (Approx.)Rationale
Aqueous Buffers pH 1.2 (SGF)~80Simulates gastric fluid; assesses solubility in highly acidic conditions.
pH 6.8 (SIF)~80Simulates intestinal fluid; relevant for oral absorption.
Purified Water~80Baseline aqueous solubility.
Polar Protic Methanol33Strong hydrogen bonding and polarity.
Ethanol25Common processing and formulation solvent.
Isopropanol20Lower polarity alcohol.
Polar Aprotic Acetonitrile37Common reversed-phase HPLC mobile phase component.
Acetone21Aprotic ketone, useful for dissolving less polar compounds.
DMSO47Highly polar, often used to create high-concentration stock solutions.
Non-Polar Dichloromethane9Chlorinated solvent, can dissolve moderately polar compounds.
Toluene2.4Aromatic, non-polar solvent.
Heptane1.9Aliphatic, highly non-polar solvent; solubility expected to be minimal.

Experimental Protocol: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the solvent is fully saturated with the solute.

Materials and Equipment
  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride (solid)

  • Selected solvents (as per Table 1)

  • Analytical balance

  • Glass vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid N-(2-aminoethyl)-2-methylpropanamide hydrochloride to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C). Allow the samples to shake for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary and should be verified.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow larger particles to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial for analysis. This step is critical to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Determine the concentration by comparing the instrument response to a standard calibration curve prepared from a known-concentration stock solution.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Self-Validating System: Ensuring Trustworthiness

To ensure the integrity of the results, the protocol must include internal checks:

  • Visual Confirmation: After equilibration, a visible excess of solid material must remain at the bottom of the vial. If all the solid dissolves, the experiment must be repeated with a larger initial amount of compound.

  • Time to Equilibrium: For a new compound, it is advisable to sample at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility does not significantly change between later time points.

  • Solid-State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by XRPD or DSC) to confirm that no phase transition or solvate formation has occurred during the experiment, which could alter the solubility.

Analytical Quantification

The choice of analytical technique is dependent on the compound's properties and the available instrumentation. For N-(2-aminoethyl)-2-methylpropanamide hydrochloride, which contains a chromophore (the amide bond), HPLC-UV is a suitable choice.

HPLC-UV Method Development Outline

Caption: Workflow for developing a quantitative HPLC-UV method.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded strategy for determining the solubility of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. By adhering to these principles and protocols, researchers can generate high-quality, reliable data essential for informed decision-making in chemical synthesis, process chemistry, and pharmaceutical formulation. The lack of pre-existing data for this specific molecule underscores the importance of a robust, first-principles approach to physical-chemical characterization. The resulting solubility profile will be a critical dataset for any future development involving this compound.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. FDA. [Link]

  • United States Pharmacopeia (USP). General Chapter <1236> Solubility. USP-NF. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • ICH Harmonised Tripartite Guideline. Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Exploratory

A Technical Guide to the Stability and Storage of N-(2-aminoethyl)-2-methylpropanamide hydrochloride

Abstract This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for N-(2-aminoethyl)-2-methylpropanamide hydrochloride. As a compound of interest in research a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for N-(2-aminoethyl)-2-methylpropanamide hydrochloride. As a compound of interest in research and development, understanding its stability profile is paramount for ensuring its integrity, reproducibility of experimental results, and safety. This document synthesizes information based on fundamental chemical principles of amide and hydrochloride salt stability, regulatory guidelines, and safety data advisories. It details potential degradation pathways, including hydrolysis, and outlines a systematic approach to stability assessment through forced degradation studies. The guide is intended for researchers, chemists, and drug development professionals who handle, store, or formulate with this compound.

Introduction

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is an aliphatic amide that serves as a versatile chemical intermediate and building block in various research and synthetic applications.[1] Its structure, featuring a secondary amide and a primary amine hydrochloride salt, dictates its physicochemical properties and stability profile. The amide bond is one of the most common functional groups in pharmaceuticals, making its stability a critical quality attribute.[2] The hydrochloride salt form generally enhances aqueous solubility and stability, which is crucial for many applications.[1][3]

The integrity of a chemical compound is fundamental to the success of any scientific endeavor. Degradation can lead to a loss of potency, the formation of unknown impurities with potential toxicities, and altered physicochemical properties, ultimately compromising experimental data and patient safety in pharmaceutical contexts. This guide provides the foundational knowledge required to establish appropriate storage conditions and handling procedures for N-(2-aminoethyl)-2-methylpropanamide hydrochloride, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[4][5]

Physicochemical Properties

A thorough understanding of the compound's basic properties is the first step in designing a robust stability program.

PropertyValueSource
Chemical Name N-(2-aminoethyl)-2-methylpropanamide hydrochlorideABI Chem[6]
Molecular Formula C6H15ClN2OABI Chem[6]
Molecular Weight 166.65 g/mol ABI Chem[6]
Appearance Off-white to white solid/powder (Typical)General Knowledge[7][8]
Key Functional Groups Secondary Amide, Primary Amine (as hydrochloride salt)General Chemical Knowledge
Salt Form HydrochlorideGeneral Chemical Knowledge[1]

Stability Profile and Potential Degradation Pathways

The stability of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is primarily influenced by its core functional groups. The most significant potential degradation pathway is the hydrolysis of the amide bond. Other potential stress factors include oxidation, photolysis, and thermal decomposition.

Hydrolytic Stability

Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions, particularly when heated.[9][10]

  • Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10][11] This process is typically slow at room temperature but is accelerated by heat.[9][12] The reaction yields isobutyric acid and ethylenediamine dihydrochloride.

  • Base-Catalyzed Hydrolysis : Under basic conditions, the amide is directly attacked by a hydroxide ion at the carbonyl carbon.[13] This reaction is generally slower than acid-catalyzed hydrolysis and also requires heat to proceed at a significant rate.[13] The products are the sodium salt of isobutyric acid and free ethylenediamine.

Photostability

As per ICH Q1B guidelines, photostability testing is a crucial part of stress testing.[14][15] While the molecule lacks significant chromophores that would suggest high photosensitivity, direct exposure to UV or high-intensity visible light could potentially induce degradation.[16][17] Photolytic degradation pathways can be complex, involving radical mechanisms or rearrangements.

Thermal Stability

The compound should be evaluated for its stability at elevated temperatures. Thermal degradation, in the absence of other stressors like moisture, can indicate the intrinsic stability of the molecule. High temperatures can provide the activation energy needed to overcome reaction barriers, potentially leading to decomposition.

Oxidative Stability

The primary and secondary amine functionalities could be susceptible to oxidation, although they are generally stable. Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to determine if oxidative pathways are significant routes of degradation for this molecule.

DegradationPathways cluster_main N-(2-aminoethyl)-2-methylpropanamide HCl cluster_stress Stress Conditions cluster_products Degradation Products main Parent Compound acid Acidic Hydrolysis (H₃O⁺, Δ) main->acid base Basic Hydrolysis (OH⁻, Δ) main->base photo Photolysis (hν) main->photo thermal Thermal Stress (Δ) main->thermal p1 Isobutyric Acid acid->p1 p2 Ethylenediamine acid->p2 base->p1 base->p2 p3 Photolytic Products photo->p3 p4 Thermal Products thermal->p4

Caption: Potential degradation pathways for N-(2-aminoethyl)-2-methylpropanamide HCl.

Recommended Storage and Handling Conditions

Based on the chemical nature of the compound and general laboratory best practices, the following storage conditions are recommended to ensure long-term stability.[18] These recommendations should be confirmed by a formal stability study.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of potential chemical degradation, particularly hydrolysis.[7]
Humidity Store in a dry environment. Use of desiccants is advised.The compound is a hydrochloride salt and may be hygroscopic. Moisture can accelerate hydrolytic degradation.[19]
Light Exposure Protect from light. Store in amber vials or light-resistant containers.To prevent potential photolytic degradation.[19]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.To minimize the risk of long-term oxidative degradation.
Container Tightly sealed, non-reactive containers (e.g., glass, HDPE).Prevents exposure to moisture and atmospheric contaminants.[19][20]

Experimental Protocols for Stability Assessment

To definitively characterize the stability of N-(2-aminoethyl)-2-methylpropanamide hydrochloride, a forced degradation study is essential.[21][22] This involves subjecting the compound to stress conditions more severe than accelerated stability conditions to identify likely degradation products and establish stability-indicating analytical methods.[23][24] The goal is to achieve 5-20% degradation of the active ingredient.[21][23]

Objective

To identify potential degradation products and pathways and to develop and validate a stability-indicating analytical method (e.g., HPLC-UV/MS).

General Procedure
  • Solution Preparation : Prepare a stock solution of N-(2-aminoethyl)-2-methylpropanamide hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).

  • Stress Conditions : Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress, should be analyzed at each time point.

    • Acid Hydrolysis : Add 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis : Add 0.1 M NaOH and heat at 60-80°C.

    • Oxidation : Add 3-30% H₂O₂ and store at room temperature.

    • Thermal Degradation : Heat the stock solution at 60-80°C. A separate sample of the solid powder should also be heated.

    • Photostability : Expose the solution (in a photochemically transparent container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16][17] A dark control should be run in parallel.

  • Time Points : Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) until the target degradation (5-20%) is achieved.

  • Sample Quenching : Neutralize the acid and base samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis : Analyze all samples using a suitable analytical method, such as reverse-phase HPLC with UV detection. A mass spectrometer (LC-MS) is highly valuable for identifying the mass of potential degradants.

  • Data Evaluation :

    • Calculate the percentage of degradation.

    • Assess peak purity of the parent compound to ensure the method is stability-indicating.[25]

    • Characterize any significant degradation products.

    • Calculate a mass balance to ensure all major products have been accounted for.[25]

Workflow cluster_conditions Forced Degradation Conditions cluster_eval Data Analysis start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions start->stress c1 Acid (HCl, Δ) stress->c1 c2 Base (NaOH, Δ) stress->c2 c3 Oxidation (H₂O₂) stress->c3 c4 Thermal (Δ) stress->c4 c5 Photolytic (hν) stress->c5 sampling Sample at Time Points (e.g., 0, 4, 8, 24h) c1->sampling c2->sampling c3->sampling c4->sampling c5->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS sampling->analysis evaluation Evaluate Data analysis->evaluation e1 Calculate % Degradation evaluation->e1 e2 Assess Peak Purity evaluation->e2 e3 Characterize Degradants evaluation->e3 e4 Calculate Mass Balance evaluation->e4 report Establish Stability Profile e1->report e2->report e3->report e4->report

Caption: Workflow for a forced degradation stability study.

Long-Term Stability Study

Following the forced degradation study, a long-term stability study should be initiated using at least three primary batches of the material, as recommended by ICH Q1A(R2) guidelines.[26][27]

  • Storage Conditions : Store samples under the proposed long-term condition (e.g., 2-8°C) and an accelerated condition (e.g., 25°C/60% RH or 40°C/75% RH).[28]

  • Testing Frequency : For a proposed re-test period of 12 months or more, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[26][27]

  • Tests : At each time point, the material should be tested for appearance, assay, and purity (degradation products) using the validated stability-indicating method.

Conclusion

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a compound whose stability is governed primarily by its amide functionality. The principal degradation pathway is predicted to be hydrolysis, which is accelerated by heat and extreme pH conditions. To ensure the compound's integrity, it must be stored in a cool, dry, and dark environment in a tightly sealed container. The execution of comprehensive forced degradation and long-term stability studies, guided by ICH principles, is a mandatory step for definitively establishing its stability profile, re-test period, and optimal storage conditions, thereby guaranteeing its quality and reliability for research and development applications.

References

  • PubChem. N-(2-aminoethyl)-2-methylprop-2-enamide hydrochloride. Available from: [Link]

  • Loba Chemie. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE Extra Pure. Available from: [Link]

  • Loba Chemie. 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • Scilife. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • International Council for Harmonisation (ICH). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-amino-2-ethylpropanediol. Available from: [Link]

  • National Center for Biotechnology Information. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available from: [Link]

  • ResearchGate. Examples of pharmaceuticals containing amide bonds and selected... Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • YouTube. mechanism of amide hydrolysis. Available from: [Link]

  • ChemGulf. What are the pharmaceutical applications of amines and amides? Available from: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. Available from: [Link]

  • Allen Institute. Amide Hydrolysis: Mechanism, Conditions and Applications. Available from: [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Royal Society of Chemistry. The preparation and applications of amides using electrosynthesis. Green Chemistry. Available from: [Link]

  • Chemguide. the hydrolysis of amides. Available from: [Link]

  • YouTube. Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

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Foundational

An In-Depth Technical Guide to the Potential Biological Activity of N-(2-aminoethyl)-2-methylpropanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a small molecule characterized by a terminal primary amine and a tertiary amide group. While...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a small molecule characterized by a terminal primary amine and a tertiary amide group. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This guide provides a comprehensive framework for the systematic investigation of its potential therapeutic activities. We will explore hypothesized biological effects, propose detailed experimental protocols for in vitro and in vivo screening, and discuss potential mechanisms of action. This document is intended to serve as a roadmap for researchers initiating projects on this and structurally related molecules.

Introduction and Molecular Profile

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a water-soluble, organic salt. The presence of a primary amine and an amide functional group suggests its potential to interact with various biological targets through hydrogen bonding and electrostatic interactions. The 2-methylpropanamide moiety introduces a degree of steric bulk that may influence binding selectivity.

Physicochemical Properties of the Free Base (N-(2-aminoethyl)-2,2-dimethylpropanamide)

PropertyValueSource
Molecular Formula C7H16N2OPubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
IUPAC Name N-(2-aminoethyl)-2,2-dimethylpropanamidePubChem[1]
CAS Number 53673-20-4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]

A Note on the Hydrochloride Salt: The hydrochloride form of this compound is expected to have increased water solubility and stability compared to the free base, making it suitable for use in aqueous buffers for biological assays.

Safety and Handling: The free base, N-(2-aminoethyl)-2,2-dimethylpropanamide, is classified as harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. All work should be conducted in a well-ventilated fume hood.

Hypothesized Biological Activities and Rationale

Based on the structural features of N-(2-aminoethyl)-2-methylpropanamide hydrochloride, we can hypothesize several potential biological activities. The aliphatic amine and amide moieties are common in a variety of pharmacologically active agents.

  • Antimicrobial Activity: The primary amine could interact with microbial cell membranes, disrupting their integrity, a mechanism seen in some antimicrobial peptides and small molecules.

  • Anticancer Activity: The compound's ability to form hydrogen bonds could allow it to interact with the active sites of enzymes or receptors crucial for cancer cell proliferation and survival.

  • Neurological Activity: The ethylamine backbone is a common feature in many neurotransmitters and neuromodulatory drugs. It is plausible that this compound could interact with receptors or transporters in the central nervous system.

Proposed Experimental Workflow for Biological Screening

A tiered screening approach is recommended to efficiently evaluate the potential biological activities of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

experimental_workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanism of Action Studies cluster_2 Tier 3: In Vivo Evaluation in_vitro_cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) kinase_inhibition Kinase Inhibition Assays in_vitro_cytotoxicity->kinase_inhibition If cytotoxic antimicrobial_screening Antimicrobial Susceptibility (Broth Microdilution) efficacy_models Disease-Specific Efficacy Models antimicrobial_screening->efficacy_models If active acute_toxicity Acute Toxicity Studies (OECD Guidelines) kinase_inhibition->acute_toxicity If potent inhibitor gpcr_screening GPCR β-Arrestin Recruitment gpcr_screening->acute_toxicity If active acute_toxicity->efficacy_models If safe

Caption: Proposed tiered experimental workflow for evaluating the biological activity of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Detailed Experimental Protocols: In Vitro Assays

Cytotoxicity Screening

Rationale: To determine the compound's general toxicity to mammalian cells and to identify a non-toxic concentration range for subsequent cell-based assays.

Protocol: MTT/XTT Assay

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in sterile, deionized water. Perform serial dilutions in cell culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the highest concentration of water) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Hypothetical Data:

Compound Concentration (µM)% Cell Viability (HeLa)% Cell Viability (HEK293)
0.198.5 ± 2.199.1 ± 1.8
195.2 ± 3.598.6 ± 2.5
1075.8 ± 4.290.3 ± 3.1
5048.9 ± 5.185.7 ± 4.0
10020.3 ± 3.878.2 ± 3.6
Antimicrobial Susceptibility Testing

Rationale: To assess the compound's ability to inhibit the growth of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution

  • Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in the appropriate broth, with concentrations ranging from 1 µg/mL to 512 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli128
Candida albicans>512

Potential Mechanisms of Action and Investigatory Assays

Should the initial screening reveal significant biological activity, the following assays can be employed to elucidate the underlying mechanism of action.

Kinase Inhibition

Rationale: Many small molecule anticancer drugs function by inhibiting protein kinases. If the compound shows cytotoxicity, it is prudent to screen it against a panel of kinases.

kinase_inhibition_pathway Compound N-(2-aminoethyl)-2- methylpropanamide HCl Kinase Protein Kinase Compound->Kinase Inhibits Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation) Phosphorylated_Substrate->Downstream_Signaling

Caption: Hypothetical mechanism of action via kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay

A variety of commercially available kinase assay kits can be used. A common method involves measuring the amount of ATP consumed during the phosphorylation reaction.

G-Protein Coupled Receptor (GPCR) Modulation

Rationale: The ethylamine moiety is a common feature in ligands for GPCRs. The compound could act as an agonist or antagonist at these receptors.

Protocol: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the GPCR upon ligand binding, a key event in GPCR signaling and desensitization.

gpcr_beta_arrestin cluster_0 Cell Membrane GPCR GPCR Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits Compound N-(2-aminoethyl)-2- methylpropanamide HCl Compound->GPCR Binds Downstream_Signaling Downstream Signaling Beta_Arrestin->Downstream_Signaling

Caption: Simplified diagram of GPCR β-arrestin recruitment.

In Vivo Evaluation

Rationale: To assess the preliminary safety and potential efficacy of the compound in a whole organism.

Protocol: Acute Oral Toxicity Study (Following OECD Guideline 425)

  • Animal Model: Use healthy, young adult female rats (8-12 weeks old).

  • Dosing: Administer a single oral dose of the compound. The starting dose is typically 2000 mg/kg.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) and identify any target organs of toxicity.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to investigating the potential biological activities of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. The proposed workflow, from initial in vitro screening to preliminary in vivo evaluation, is designed to efficiently identify and characterize any therapeutic potential of this novel compound. Positive results from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as more extensive efficacy testing in relevant disease models.

References

  • PubChem. N-(2-aminoethyl)-2,2-dimethylpropanamide. Available at: [Link]

  • OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Available at: [Link]

Sources

Exploratory

A Technical Guide to N-Acylated Ethylenediamines: Synthesis, Biological Activity, and Therapeutic Potential

Introduction The N-acylated ethylenediamine scaffold represents a versatile and privileged structural motif in medicinal chemistry. This guide provides an in-depth exploration of the synthesis, derivatization, and biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-acylated ethylenediamine scaffold represents a versatile and privileged structural motif in medicinal chemistry. This guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of this class of compounds, with a particular focus on their potential as modulators of various biological processes. While the initial focus of this guide was the specific molecule N-(2-aminoethyl)-2-methylpropanamide, the broader class of N-acylated ethylenediamines offers a richer and more extensively studied landscape for therapeutic development.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comprehensive overview of the current state of the field but also practical insights into the experimental design and strategic considerations necessary for the successful development of novel therapeutics based on this scaffold.

Core Scaffold: Physicochemical Properties and Synthetic Overview

The foundational molecule, N-(2-aminoethyl)-2-methylpropanamide, possesses a simple yet functionally rich structure. It features a primary amine, a secondary amide, and a branched alkyl chain, which collectively influence its physicochemical properties.

PropertyValueSource
Molecular FormulaC6H14N2OLookChem[1]
Molecular Weight130.19 g/mol LookChem[1]
Hydrogen Bond Donors2LookChem[1]
Hydrogen Bond Acceptors2LookChem[1]
Rotatable Bond Count3LookChem[1]
LogP0.80850LookChem[1]

A common synthetic route to this core structure involves the acylation of ethylenediamine with an appropriate acylating agent, such as isobutyric acid or its activated derivatives.[1]

Strategic Derivatization and Analog Design

The N-acylated ethylenediamine scaffold is amenable to a wide range of chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. Key points of diversification include:

  • Acyl Group Modification: Altering the nature of the acyl group (R1 in the diagram below) can significantly impact lipophilicity, steric bulk, and interaction with the target protein. Variations can range from simple alkyl chains to more complex aromatic and heterocyclic moieties.

  • Ethylenediamine Backbone Substitution: Substitution on the nitrogen atoms of the ethylenediamine backbone (R2, R3, R4, and R5) can influence conformation, basicity, and hydrogen bonding capacity.

  • Terminal Amine Functionalization: The primary amine provides a handle for further functionalization, including alkylation, acylation, and sulfonylation, to modulate activity and physicochemical properties.

G cluster_0 Core Scaffold cluster_1 Points of Diversification Core N-(2-aminoethyl)-2-methylpropanamide R1 Acyl Group (R1) Core->R1 Modification of lipophilicity and steric bulk R2_R3 Backbone N-Substitution (R2, R3) Core->R2_R3 Conformational and basicity tuning R4_R5 Terminal N-Substitution (R4, R5) Core->R4_R5 Modulation of physicochemical properties

Figure 1: Key diversification points of the N-acylated ethylenediamine scaffold.

Synthetic Methodologies: A Practical Guide

The synthesis of N-acylated ethylenediamines can be achieved through several robust and scalable methods. The choice of a specific route depends on the desired analog and the available starting materials.

General Protocol for the Synthesis of N-Acylated Ethylenediamines

This protocol outlines a general procedure for the acylation of ethylenediamine with a carboxylic acid using a carbodiimide coupling agent.

Materials:

  • Ethylenediamine

  • Carboxylic acid (e.g., isobutyric acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Activation: Add DCC or EDC (1.1 eq) to the solution and stir at 0 °C for 30 minutes.

  • Amine Addition: Add a solution of ethylenediamine (1.5 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated ethylenediamine.

Causality Behind Experimental Choices:

  • Use of Coupling Agents (DCC/EDC) and HOBt: Carboxylic acids do not directly react with amines to form amides under mild conditions. Coupling agents like DCC and EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition of HOBt minimizes side reactions and racemization (for chiral carboxylic acids) by forming an active ester intermediate.

  • Excess Ethylenediamine: Using a slight excess of the diamine helps to drive the reaction to completion and minimize the formation of the di-acylated byproduct.

  • Aqueous Workup: The bicarbonate wash neutralizes any remaining acidic components, and the brine wash helps to remove water from the organic layer.

Biological Activities and Therapeutic Potential

While specific biological data for N-(2-aminoethyl)-2-methylpropanamide is limited in publicly available literature, the broader class of N-acylated ethylenediamines has shown promise in several therapeutic areas. A notable example is their activity as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA).[2] NAEs, such as N-palmitoylethanolamine (PEA), are endogenous lipids with anti-inflammatory and analgesic properties.[2] NAAA is a key enzyme responsible for the degradation of NAEs.[2] Inhibition of NAAA leads to an increase in the endogenous levels of NAEs, thereby potentiating their beneficial effects.[2]

Potential Therapeutic Applications:
  • Pain and Inflammation: By elevating the levels of anti-inflammatory NAEs, NAAA inhibitors have demonstrated efficacy in preclinical models of pain and inflammation.[2]

  • Neurodegenerative Disorders: Emerging evidence suggests a role for NAEs in neuroprotection, making NAAA inhibitors a potential therapeutic strategy for neurodegenerative diseases.[3]

  • Cancer: Some N-acylated compounds have been investigated for their anticancer properties, although the mechanisms are often complex and varied.[4]

Experimental Workflow for Biological Evaluation

The following workflow outlines a typical screening cascade for identifying and characterizing novel N-acylated ethylenediamine-based enzyme inhibitors.

G Start Compound Library (N-Acylated Ethylenediamines) Primary_Screen Primary Enzyme Assay (e.g., NAAA activity) Start->Primary_Screen Hit_Confirmation Hit Confirmation and IC50 Determination Primary_Screen->Hit_Confirmation Selectivity_Panel Selectivity Profiling (vs. related enzymes like FAAH) Hit_Confirmation->Selectivity_Panel Cell-based_Assays Cell-based Functional Assays (e.g., anti-inflammatory effects) Selectivity_Panel->Cell-based_Assays In_Vivo_Models In Vivo Efficacy Models (e.g., pain, inflammation models) Cell-based_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Figure 2: A typical experimental workflow for the evaluation of N-acylated ethylenediamine derivatives as enzyme inhibitors.

Conclusion and Future Directions

The N-acylated ethylenediamine scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability allows for extensive chemical exploration, and its demonstrated activity against key biological targets, such as NAAA, highlights its therapeutic potential. Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and screening of a wider range of analogs to build comprehensive SAR models.

  • Elucidation of Mechanisms of Action: Detailed biochemical and cellular studies to understand the precise molecular interactions and downstream signaling effects.

  • In Vivo Characterization: Rigorous evaluation of lead compounds in relevant animal models of disease to assess their efficacy, pharmacokinetics, and safety.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of N-acylated ethylenediamines can be unlocked, leading to the development of new and effective treatments for a range of human diseases.

References

  • LookChem. N-(2-AMINOETHYL)-2-METHYLPROPANAMIDE | 53673-16-8. [Link]

  • Alhouayek, M., & Muccioli, G. G. (2018). N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. Drug discovery today, 23(7), 1297–1305. [Link]

  • Yahia, L., et al. (2024). N-acetylcysteine Clinical Applications. Cureus, 16(10), e60933. [Link]

  • Issa, H. Y., et al. (2023). Therapeutic Applications of Azanucleoside Analogs as DNA Demethylating Agents. International journal of molecular sciences, 24(13), 11119. [Link]

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Foundational

Theoretical Insights into N-(2-aminoethyl)-2-methylpropanamide Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a small molecule of interest in the fields of organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a small molecule of interest in the fields of organic synthesis and medicinal chemistry. Structurally, it features a propanamide backbone with a gem-dimethyl substitution at the α-carbon and an aminoethyl group attached to the amide nitrogen. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many biological and chemical applications. This guide provides a comprehensive overview of the theoretical studies, physicochemical properties, and potential applications of this compound, offering a valuable resource for researchers exploring its utility.

The core structure combines a sterically hindered amide, which can influence its reactivity and metabolic stability, with a primary amine that offers a site for further functionalization or interaction with biological targets. Understanding the electronic and structural properties of this molecule is key to unlocking its potential as a building block for more complex molecules or as a pharmacologically active agent itself.

Caption: 2D structure of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is essential for its handling, formulation, and application in various experimental settings. While extensive experimental data for this specific molecule is limited, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₆H₁₅ClN₂O[1]
Molecular Weight 166.65 g/mol [1]
CAS Number 916762-55-5
Appearance White to off-white powder (predicted)General knowledge
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in water (predicted)[2]
pKa Not available-
LogP (predicted) -0.4[3]

Theoretical and Computational Studies

In the absence of extensive experimental data, theoretical and computational studies provide invaluable insights into the molecular properties and potential behavior of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. These studies can predict its electronic structure, reactivity, and interactions with biological macromolecules.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-(2-aminoethyl)-2-methylpropanamide, DFT calculations can elucidate several key properties:

  • Molecular Geometry: Optimization of the molecular geometry provides the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is particularly useful for predicting sites of interaction with other molecules, including biological targets.

  • Vibrational Analysis: Theoretical calculation of the infrared (IR) and Raman spectra can predict the vibrational frequencies of different functional groups. These theoretical spectra can be used to interpret experimental spectroscopic data.

For N-(2-aminoethyl)-2-methylpropanamide, the amide carbonyl oxygen and the primary amine nitrogen are expected to be key sites for hydrogen bonding and other intermolecular interactions.

DFT_Workflow start Input Molecular Structure geometry_optimization Geometry Optimization start->geometry_optimization freq_calculation Frequency Calculation geometry_optimization->freq_calculation homo_lumo HOMO-LUMO Analysis freq_calculation->homo_lumo mep MEP Analysis freq_calculation->mep output Optimized Geometry, Electronic Properties, Vibrational Frequencies homo_lumo->output mep->output

Caption: A generalized workflow for DFT analysis of a small molecule.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is often used to predict the binding mode of a small molecule ligand to a protein target.

Given the structural features of N-(2-aminoethyl)-2-methylpropanamide hydrochloride, it could be hypothesized to interact with various biological targets. For instance, the primary amine could interact with negatively charged residues in a protein's active site, while the amide group could form hydrogen bonds. A hypothetical molecular docking study could involve:

  • Target Selection: Identifying a relevant protein target, such as an enzyme or a receptor, based on the known activities of structurally similar compounds.

  • Ligand and Protein Preparation: Preparing the 3D structures of the ligand (N-(2-aminoethyl)-2-methylpropanamide) and the protein for docking.

  • Docking Simulation: Running the docking algorithm to generate a series of possible binding poses.

  • Scoring and Analysis: Evaluating the binding poses based on a scoring function to identify the most likely binding mode and estimate the binding affinity.

Such studies can provide valuable hypotheses about the molecule's mechanism of action and guide further experimental investigations.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The gem-dimethyl group would likely appear as a singlet, while the protons of the ethyl bridge and the amino group would exhibit more complex splitting patterns due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational bands include:

  • A strong absorption band for the amide C=O stretching vibration, typically in the region of 1630-1680 cm⁻¹.

  • N-H stretching vibrations for the primary amine and the amide N-H group, expected in the region of 3200-3500 cm⁻¹.

  • C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) would be a suitable technique, and the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Synthesis and Characterization

The synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride can be achieved through standard amide coupling reactions. A common approach involves the reaction of an activated carboxylic acid derivative with an amine.

Synthesis_Workflow start 2-Methylpropanoic Acid activation Activation (e.g., with thionyl chloride) start->activation coupling Amide Coupling activation->coupling amine Ethylenediamine amine->coupling workup Aqueous Workup and Extraction coupling->workup salt_formation Salt Formation (with HCl) workup->salt_formation purification Purification (e.g., recrystallization) salt_formation->purification product N-(2-aminoethyl)-2-methylpropanamide hydrochloride purification->product

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Activation of Carboxylic Acid: 2-Methylpropanoic acid is converted to its more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

  • Amide Coupling: The resulting 2-methylpropanoyl chloride is then slowly added to a solution of excess ethylenediamine in DCM at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction. A base such as triethylamine can be added to scavenge the HCl byproduct.

  • Workup: After the reaction is complete, the reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.

  • Salt Formation: The crude amide is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a compatible solvent is added to precipitate the hydrochloride salt.

  • Purification: The precipitated solid is collected by filtration, washed with a cold solvent, and dried to yield the final product. Purity can be assessed by techniques such as NMR, HPLC, and melting point determination.

Potential Applications and Biological Activity

While specific biological activities of N-(2-aminoethyl)-2-methylpropanamide hydrochloride have not been extensively reported, its structural features suggest several potential areas of application:

  • Building Block in Medicinal Chemistry: The primary amine provides a handle for further chemical modifications, making it a useful scaffold for the synthesis of more complex molecules with potential therapeutic applications.

  • Pharmacological Screening: Given that many small amide-containing molecules exhibit biological activity, this compound could be included in screening libraries to assess its potential as an inhibitor of enzymes or a ligand for receptors. Some N-substituted propanamides have shown antiproliferative activity against various cancer cell lines.[4][5]

  • Material Science: The amine and amide functionalities could be utilized in the synthesis of polymers or as components in supramolecular assemblies.

Further research is needed to fully explore the biological and material science applications of this compound.

References

View References
  • N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride | 1235441-01-6 | Benchchem. (n.d.). BenchChem. Retrieved January 26, 2026, from https://www.benchchem.com/product/B1235441-01-6
  • N-(2-aminoethyl)-2,2-dimethylpropanamide | C7H16N2O | CID 12841725 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/12841725
  • 2-amino-N-ethyl-N-methylpropanamide hydrochloride | CAS 1796908-56-9. (n.d.). American Elements. Retrieved January 26, 2026, from https://www.americanelements.com/2-amino-n-ethyl-n-methylpropanamide-hydrochloride-1796908-56-9
  • N-(2-aminoethyl)-2-methylprop-2-enamide hydrochloride | C6H13ClN2O | CID 22641179 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/N-2-aminoethyl-2-methylprop-2-enamide-hydrochloride
  • Al-Warhi, T., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules.
  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride | 916762-55-5. (n.d.). Sigma-Aldrich. Retrieved January 26, 2026, from https://www.sigmaaldrich.com/product/enamine/ena311759068
  • An In-depth Technical Guide to the Physicochemical Properties of N-(2-aminoethyl)-2-hydroxybenzamide - Benchchem. (n.d.). BenchChem. Retrieved January 26, 2026, from https://www.benchchem.com/technical-guides/physicochemical-properties-of-n-2-aminoethyl-2-hydroxybenzamide
  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents. (n.d.). Google Patents. Retrieved January 26, 2026, from https://patents.google.com/patent/CN103408432A/en
  • Al-Warhi, T., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules.
  • Synthesis of N-substituted propanamide derivatives of... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from https://www.researchgate.net/figure/Synthesis-of-N-substituted-propanamide-derivatives-of-oxadiazole-8a-n_fig1_344695321
  • Chemical Properties of N-Ethyl-N-isopropyl aminoethyl-2-chloride - Cheméo. (n.d.). Cheméo. Retrieved January 26, 2026, from https://www.chemeo.com/cid/79-503-5/N-Ethyl-N-isopropyl-aminoethyl-2-chloride
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  • Al-Warhi, T., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules.
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  • N-(2-aminoethyl)nicotinamide dihydrochloride | C8H13Cl2N3O | CID 45074880 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-aminoethyl_nicotinamide-dihydrochloride
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  • CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents. (n.d.). Google Patents. Retrieved January 26, 2026, from https://patents.google.com/patent/CN102584622A/en
  • N-(2-Phenylethyl)-isobutyramide | C12H17NO | CID 290550 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/N-2-Phenylethyl-isobutyramide
  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents. (n.d.). Google Patents. Retrieved January 26, 2026, from https://patents.google.com/patent/WO2013162390A1/en
  • N-(2-aminoethyl)-2-methylpropanamide | 53673-16-8 - LookChem. (n.d.). LookChem. Retrieved January 26, 2026, from https://www.lookchem.com/N-2-AMINOETHYL-2-METHYLPROPANAMIDE-cas-53673-16-8/

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Use of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride in Organic Synthesis

Disclaimer: Scientific literature and chemical databases contain limited specific experimental data and established protocols for N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This document, therefore, serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Scientific literature and chemical databases contain limited specific experimental data and established protocols for N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This document, therefore, serves as a foundational guide based on established principles of organic chemistry and extrapolated data from structurally analogous compounds. The protocols provided herein are illustrative and should be adapted and optimized by researchers based on their specific experimental objectives and available laboratory resources.

Introduction

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a bifunctional organic molecule featuring a primary amine and an amide functional group. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The primary amine offers a nucleophilic site for a variety of transformations, while the amide moiety can participate in reactions such as hydrolysis and reduction. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Key Structural Features:

  • Primary Amine: A reactive nucleophile suitable for alkylation, acylation, and condensation reactions.

  • Amide Linkage: A stable functional group that can be hydrolyzed under acidic or basic conditions or reduced to a secondary amine.

  • 2-Methylpropanamide Moiety: The isopropyl group provides steric bulk, which can influence reaction kinetics and the conformational properties of resulting molecules.

Proposed Synthesis of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride

A plausible and efficient synthesis of the title compound involves the acylation of a mono-protected ethylenediamine derivative, followed by deprotection and salt formation. This strategy prevents the undesired formation of bis-amides.

Synthetic Strategy Overview

The proposed synthesis follows a two-step pathway:

  • Amide Formation: Reaction of N-Boc-ethylenediamine with 2-methylpropanoyl chloride. The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities of ethylenediamine ensures mono-acylation.

  • Deprotection and Salt Formation: Removal of the Boc group under acidic conditions, which concurrently forms the hydrochloride salt of the desired product.

Synthetic_Pathway reagent1 N-Boc-ethylenediamine intermediate N-Boc-N'-(2-methylpropanoyl)ethylenediamine reagent1->intermediate Et3N, DCM, 0 °C to rt Step 1 reagent2 2-Methylpropanoyl chloride reagent2->intermediate product N-(2-aminoethyl)-2-methylpropanamide hydrochloride intermediate->product HCl in Dioxane Step 2

Caption: Proposed two-step synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (2-(2-methylpropanamido)ethyl)carbamate

  • Materials:

    • N-Boc-ethylenediamine

    • 2-Methylpropanoyl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer, and ice bath.

  • Procedure:

    • Dissolve N-Boc-ethylenediamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Slowly add 2-methylpropanoyl chloride (1.05 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride

  • Materials:

    • tert-butyl (2-(2-methylpropanamido)ethyl)carbamate (from Step 1)

    • 4 M HCl in 1,4-dioxane

    • Diethyl ether

    • Standard laboratory glassware.

  • Procedure:

    • Dissolve the purified product from Step 1 in a minimal amount of 1,4-dioxane.

    • Add a 4 M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 eq) to the solution at room temperature.

    • Stir the mixture for 2-4 hours. A precipitate should form.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Add diethyl ether to the reaction mixture to facilitate complete precipitation of the hydrochloride salt.

    • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield N-(2-aminoethyl)-2-methylpropanamide hydrochloride as a white or off-white solid.

Applications in Organic Synthesis

The bifunctional nature of N-(2-aminoethyl)-2-methylpropanamide hydrochloride allows for its use in a variety of synthetic transformations. The primary amine is the more reactive site for nucleophilic attack.

Synthesis of N-Substituted Derivatives

The primary amino group can be readily functionalized through various reactions.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones can introduce alkyl substituents.

  • N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields more complex amides or ureas (from reaction with isocyanates).

  • Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, a common motif in medicinal chemistry.

Functionalization cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_sulfonylation Sulfonylation start N-(2-aminoethyl)-2-methylpropanamide (free base) alkylation N-Alkyl derivative start->alkylation acylation N-Acyl derivative start->acylation sulfonylation Sulfonamide derivative start->sulfonylation reagent_alk R-X or RCHO/NaBH3CN reagent_alk->alkylation reagent_acyl RCOCl or (RCO)2O reagent_acyl->acylation reagent_sulf RSO2Cl reagent_sulf->sulfonylation

Caption: Potential derivatization of the primary amine of N-(2-aminoethyl)-2-methylpropanamide.

General Protocol for N-Acylation

This protocol describes a general procedure for the acylation of the primary amine of N-(2-aminoethyl)-2-methylpropanamide (as the free base).

  • Materials:

    • N-(2-aminoethyl)-2-methylpropanamide hydrochloride

    • Aqueous sodium hydroxide (NaOH) to generate the free base

    • Acyl chloride or acid anhydride

    • A suitable aprotic solvent (e.g., DCM, THF)

    • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Procedure:

    • Generate the free base of N-(2-aminoethyl)-2-methylpropanamide by dissolving the hydrochloride salt in water and adding a stoichiometric amount of aqueous NaOH. Extract the free base into an organic solvent like DCM and dry the organic layer.

    • Dissolve the free base (1.0 eq) and a non-nucleophilic base (1.2 eq) in the chosen aprotic solvent.

    • Cool the solution to 0 °C.

    • Slowly add the acylating agent (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup to remove salts and excess reagents.

    • Dry the organic phase, concentrate, and purify the product by chromatography or recrystallization.

Potential Use in Medicinal Chemistry

The N-(2-aminoethyl)amide scaffold is a common structural motif in pharmacologically active compounds. This molecule can serve as a versatile intermediate for the synthesis of libraries of compounds for drug discovery screening. The primary amine allows for the introduction of various pharmacophores, while the amide backbone can mimic peptide bonds, potentially interacting with biological targets like enzymes and receptors.[1]

Modification of the Amide Group

While less reactive than the primary amine, the amide functionality can undergo specific transformations.

  • Hydrolysis: Under strong acidic or basic conditions with heating, the amide bond can be cleaved to yield 2-methylpropanoic acid and ethylenediamine.

  • Reduction: Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to a secondary amine, yielding N¹-(2-propyl)ethane-1,2-diamine.[2]

Table 1: Summary of Potential Reactions and Conditions

Reaction TypeReagent(s)Product Type
N-AlkylationAlkyl halide, baseN-Alkyl-N'-(2-methylpropanoyl)ethylenediamine
Reductive AminationAldehyde/Ketone, NaBH₃CNN-Alkyl-N'-(2-methylpropanoyl)ethylenediamine
N-AcylationAcyl chloride, baseN-Acyl-N'-(2-methylpropanoyl)ethylenediamine
SulfonylationSulfonyl chloride, baseN-Sulfonyl-N'-(2-methylpropanoyl)ethylenediamine
Amide ReductionLiAlH₄N¹-(2-propyl)ethane-1,2-diamine
Amide HydrolysisH₃O⁺ or OH⁻, heat2-Methylpropanoic acid + Ethylenediamine

Safety and Handling

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

References

  • Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. [Link]

  • Lumen Learning. Organic Chemistry II: Reactions of amines. [Link]

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Application

N-(2-aminoethyl)-2-methylpropanamide Hydrochloride: A Versatile Building Block for Pharmaceutical Innovation

Introduction: The Strategic Importance of Bifunctional Building Blocks in Drug Discovery In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Bifunct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Bifunctional Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Bifunctional building blocks, possessing two distinct reactive sites, are invaluable assets in the synthetic chemist's toolkit, enabling streamlined and convergent synthetic strategies. N-(2-aminoethyl)-2-methylpropanamide hydrochloride emerges as a particularly strategic scaffold, integrating a primary amine and a secondary amide within a compact and sterically defined framework. The hydrochloride salt form enhances its aqueous solubility and stability, rendering it a convenient and reliable reagent for a multitude of chemical transformations.[1]

This technical guide provides an in-depth exploration of N-(2-aminoethyl)-2-methylpropanamide hydrochloride as a building block for pharmaceutical development. We will elucidate its physicochemical properties, detail robust synthetic protocols, and discuss its application in the construction of novel therapeutic agents. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage the unique chemical attributes of this versatile compound.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective application. The hydrochloride salt of N-(2-aminoethyl)-2-methylpropanamide is typically a crystalline solid, exhibiting good solubility in polar protic solvents.

PropertyValueSource/Method
IUPAC Name N-(2-aminoethyl)-2-methylpropanamide hydrochlorideNomenclature
Molecular Formula C₆H₁₅ClN₂O-
Molecular Weight 166.65 g/mol Calculated
CAS Number (Free Base) 53673-16-8-
Appearance White to off-white crystalline powderPredicted
Solubility Soluble in water, methanol, ethanol[1]
Predicted ¹H NMR Shifts (D₂O) δ 1.1-1.2 (d, 6H, -CH(CH₃)₂), 2.6-2.8 (m, 1H, -CH(CH₃)₂), 3.1-3.3 (t, 2H, -NH-CH₂-), 3.5-3.7 (t, 2H, -CH₂-NH₃⁺)Estimation
Predicted ¹³C NMR Shifts (D₂O) δ 20-22 (-CH(CH₃)₂), 35-37 (-CH(CH₃)₂), 38-40 (-NH-CH₂-), 40-42 (-CH₂-NH₃⁺), 180-182 (-C=O)Estimation

Synthesis of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride: A Step-by-Step Protocol

The synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is most effectively achieved through the selective acylation of ethylenediamine with an activated isobutyric acid derivative, such as isobutyryl chloride. The key challenge in this synthesis is to favor mono-acylation and prevent the formation of the bis-acylated byproduct. This can be achieved by using a large excess of ethylenediamine and controlling the reaction temperature.

Reaction Scheme

G cluster_products Products cluster_reagents Reagents/Solvents Ethylenediamine Ethylenediamine (excess) Reaction_Center + Ethylenediamine->Reaction_Center IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Reaction_Center Product N-(2-aminoethyl)-2-methylpropanamide FinalProduct N-(2-aminoethyl)-2-methylpropanamide Hydrochloride Product->FinalProduct HCl in Ether Byproduct Bis-acylated byproduct (minimized) Solvent Dichloromethane (DCM) Base Triethylamine (Et3N) Acid HCl in Ether Reaction_Center->Product Reaction_Center->Byproduct

Caption: Synthesis of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride.

Experimental Protocol

Materials and Reagents:

  • Ethylenediamine (≥99%)

  • Isobutyryl chloride (≥98%)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (≥99%), distilled

  • Hydrochloric acid, 2.0 M solution in diethyl ether

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylenediamine (5.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add triethylamine (1.1 equivalents) to the cooled ethylenediamine solution. Slowly add a solution of isobutyryl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C. The slow addition and excess of ethylenediamine are crucial to favor mono-acylation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free base of N-(2-aminoethyl)-2-methylpropanamide as an oil.

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous ethanol or methanol. Cool the solution in an ice bath and add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield N-(2-aminoethyl)-2-methylpropanamide hydrochloride. Recrystallization from ethanol/ether may be performed for further purification.[2]

Applications in Drug Development: A Gateway to Novel Scaffolds

The bifunctional nature of N-(2-aminoethyl)-2-methylpropanamide hydrochloride makes it a valuable precursor for the synthesis of a diverse range of pharmaceutical scaffolds. The primary amine serves as a key nucleophilic handle for the introduction of various functionalities, while the amide moiety can participate in hydrogen bonding interactions with biological targets.

Synthesis of Substituted Piperidines and Related Heterocycles

The primary amine of the title compound can be utilized in cyclization reactions to form substituted piperidines and other nitrogen-containing heterocycles, which are prevalent motifs in centrally active and other therapeutic agents. For instance, reductive amination with a suitable dicarbonyl compound can lead to the formation of a piperidine ring.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product BuildingBlock N-(2-aminoethyl)-2-methylpropanamide ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) BuildingBlock->ReductiveAmination Dicarbonyl Dicarbonyl Compound Dicarbonyl->ReductiveAmination Piperidine Substituted Piperidine Derivative ReductiveAmination->Piperidine

Caption: Synthesis of substituted piperidines.

Elaboration into Urea and Thiourea Derivatives

Reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives. These functional groups are known to act as potent hydrogen bond donors and acceptors, and are frequently found in enzyme inhibitors and receptor antagonists.

Precursor for Ligands in Targeted Drug Delivery

The primary amine can be conjugated to targeting moieties such as peptides, antibodies, or small molecules that recognize specific cell surface receptors. This strategy is employed in the development of targeted drug delivery systems to enhance the therapeutic index of potent cytotoxic agents.

While a specific, marketed drug directly incorporating N-(2-aminoethyl)-2-methylpropanamide hydrochloride is not readily identifiable in the public domain, the utility of closely related N-(2-aminoethyl) amides is well-documented in patent literature for the synthesis of compounds targeting a range of conditions, including migraine.[3] The structural motif is also present in ligands developed for various biological targets.

Characterization and Quality Control

The identity and purity of N-(2-aminoethyl)-2-methylpropanamide hydrochloride should be rigorously confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The spectra should be consistent with the predicted chemical shifts and coupling patterns.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine and secondary amide, as well as the C=O stretch of the amide.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final product and for monitoring the progress of the synthesis.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound. The melting point of hydrochloride salts of similar small molecules is often in the range of 200-210 °C.[5]

Conclusion and Future Outlook

N-(2-aminoethyl)-2-methylpropanamide hydrochloride represents a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its bifunctional nature allows for the efficient construction of diverse molecular scaffolds, and its favorable physicochemical properties make it a practical reagent for laboratory and potential scale-up applications. The synthetic protocols and characterization data provided in this guide are intended to facilitate its broader adoption in drug discovery programs. As the demand for innovative and effective therapeutics continues to grow, the strategic application of well-designed building blocks like N-(2-aminoethyl)-2-methylpropanamide hydrochloride will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

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Method

Application Notes and Protocols for N-(2-aminoethyl)-2-methylpropanamide hydrochloride in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of N-(2-aminoethyl)-2-methylpropanamide hydrochloride N-(2-aminoethyl)-2-methylpropanamide hydrochloride is an aliphat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N-(2-aminoethyl)-2-methylpropanamide hydrochloride

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is an aliphatic amide derivative with potential applications across various biochemical disciplines.[1] Its structure, featuring a secondary amide and a primary amine, suggests its capacity to act as a versatile ligand, capable of interacting with biological targets such as enzymes and receptors.[1] The hydrochloride salt form of this compound enhances its aqueous solubility, a crucial property for its utility in biochemical assays.[1] While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known biological activities. This guide, therefore, presents a series of detailed application notes and protocols to explore the potential of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in key biochemical assays. These protocols are designed to serve as a robust starting point for researchers to investigate its efficacy as a potential enzyme inhibitor or a receptor ligand.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting biochemical assays. The following table summarizes the key properties of N-(2-aminoethyl)-2-methylpropanamide hydrochloride and its related free base form.

PropertyValueSource
IUPAC Name N-(2-aminoethyl)-2-methylpropanamide;hydrochloride[2]
Molecular Formula C₆H₁₅ClN₂O[2]
Molecular Weight 166.65 g/mol [3]
Appearance Powder[3]
Solubility The hydrochloride salt enhances solubility in aqueous solutions.[1]
Storage Room Temperature[3]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[4][6] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application Note I: Screening for Cholinesterase Inhibition

Scientific Rationale: The structural features of N-(2-aminoethyl)-2-methylpropanamide hydrochloride, particularly the presence of amine and amide functionalities, are found in various known inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase). These enzymes are critical for the regulation of cholinergic neurotransmission, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. Therefore, evaluating the inhibitory potential of this compound against cholinesterases is a logical first step in its biochemical characterization. The Ellman's assay provides a rapid, simple, and reliable colorimetric method for this purpose.[7][8]

Experimental Workflow for Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, DTNB, Substrate) add_reagents Add Buffer, DTNB, and Test Compound/Control prep_reagents->add_reagents prep_compound Prepare Stock Solution of N-(2-aminoethyl)-2-methylpropanamide HCl prep_compound->add_reagents prep_enzyme Prepare Enzyme Solution (AChE or BChE) add_enzyme Add Enzyme and Pre-incubate prep_enzyme->add_enzyme add_reagents->add_enzyme add_substrate Initiate Reaction with Substrate (ATChI or BTChI) add_enzyme->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic or Endpoint) add_substrate->measure_abs calc_inhibition Calculate Percent Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the cholinesterase inhibition assay using the Ellman's method.

Detailed Protocol: Modified Ellman's Assay

This protocol is adapted from the well-established Ellman's method.[7][8]

1. Materials and Reagents:

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATChI)

  • Butyrylthiocholine iodide (BTChI)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Preparation of Solutions:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.

  • Substrate Solutions (10 mM): Prepare separate 10 mM stock solutions of ATChI and BTChI in deionized water.

  • Enzyme Solutions: Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration will need to be optimized to yield a linear reaction rate for at least 10 minutes.

  • Test Compound Stock Solution: Prepare a stock solution (e.g., 10 mM) of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in deionized water or an appropriate buffer. Further serial dilutions should be prepared to determine the IC50 value.

3. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of DTNB solution

    • 10 µL of the test compound solution at various concentrations (or buffer for the control).

  • Add 20 µL of the enzyme solution (AChE or BChE) to each well.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes.

  • Initiate the reaction by adding 10 µL of the respective substrate solution (ATChI for AChE or BTChI for BChE).

  • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Application Note II: Investigating Monoamine Oxidase-B (MAO-B) Inhibition

Scientific Rationale: Structurally related N-(2-aminoethyl)benzamide analogues have been identified as competitive and time-dependent inhibitors of Monoamine Oxidase-B (MAO-B). MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine and is a validated target for the treatment of Parkinson's disease and other neurodegenerative disorders. Given the structural similarities, it is plausible that N-(2-aminoethyl)-2-methylpropanamide hydrochloride may also exhibit inhibitory activity against MAO-B. A fluorometric assay provides a sensitive and high-throughput method to screen for such activity.[9][10][11][12][13]

Experimental Workflow for MAO-B Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well black plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Assay Buffer, Probe, Substrate) add_substrate_mix Add Substrate/Probe Mix to Initiate Reaction prep_reagents->add_substrate_mix prep_compound Prepare Stock Solution of N-(2-aminoethyl)-2-methylpropanamide HCl add_inhibitor Add Test Compound/Control to wells prep_compound->add_inhibitor prep_enzyme Prepare MAO-B Enzyme Solution add_enzyme Add MAO-B Enzyme and Incubate prep_enzyme->add_enzyme add_inhibitor->add_enzyme add_enzyme->add_substrate_mix measure_fluorescence Measure Fluorescence (e.g., Ex/Em = 535/587 nm) add_substrate_mix->measure_fluorescence calc_inhibition Calculate Percent Inhibition measure_fluorescence->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the fluorometric MAO-B inhibition assay.

Detailed Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is based on commercially available MAO-B inhibitor screening kits.[9][10][13]

1. Materials and Reagents:

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride

  • Recombinant human Monoamine Oxidase-B (MAO-B)

  • MAO-B substrate (e.g., tyramine or a proprietary substrate from a kit)

  • Fluorescent probe (e.g., a probe that reacts with H₂O₂ produced during the reaction)

  • Horseradish peroxidase (HRP)

  • MAO-B assay buffer

  • Known MAO-B inhibitor (e.g., selegiline) as a positive control

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

2. Preparation of Solutions:

  • MAO-B Assay Buffer: Prepare or use a commercially available assay buffer suitable for MAO-B activity.

  • Test Compound Stock Solution: Prepare a stock solution of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in a suitable solvent (e.g., water or DMSO). Create serial dilutions to test a range of concentrations. Note that high concentrations of DMSO may inhibit enzyme activity.[14]

  • MAO-B Enzyme Working Solution: Dilute the MAO-B enzyme stock to the desired concentration in the assay buffer. This should be prepared fresh before each experiment.

  • Substrate/Probe Working Solution: Prepare a working solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer according to the manufacturer's instructions if using a kit.

3. Assay Procedure:

  • To the wells of a 96-well black plate, add:

    • 10 µL of the test compound solution at various concentrations (or solvent for the enzyme control, and a known inhibitor for the positive control).

  • Add 50 µL of the MAO-B enzyme working solution to each well.

  • Incubate the plate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding 40 µL of the substrate/probe working solution to each well.

  • Immediately begin measuring the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) in kinetic mode for 30-60 minutes at 37°C.

4. Data Analysis:

  • Determine the rate of fluorescence increase for each well.

  • Calculate the percentage of MAO-B inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Application Note III: Characterization as a Receptor Ligand

Scientific Rationale: The primary amine and amide moieties of N-(2-aminoethyl)-2-methylpropanamide hydrochloride make it a candidate for binding to a variety of receptors, including G-protein coupled receptors (GPCRs), which are a major class of drug targets. Radioligand binding assays are a powerful tool for characterizing the interaction of a ligand with its receptor, allowing for the determination of binding affinity (Ki) and receptor density (Bmax).[15][16][17] This protocol provides a general framework for a competitive radioligand binding assay.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor-Containing Cell Membranes incubate Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubate prep_radioligand Prepare Radioligand Solution prep_radioligand->incubate prep_compound Prepare Serial Dilutions of N-(2-aminoethyl)-2-methylpropanamide HCl prep_compound->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count plot_curve Plot Displacement Curve count->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This is a generalized protocol that will require optimization for the specific receptor and radioligand being used.[16][18]

1. Materials and Reagents:

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride

  • Cell membranes expressing the receptor of interest

  • A suitable radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled)

  • Assay buffer specific to the receptor

  • Wash buffer (ice-cold)

  • A known non-labeled ligand for the receptor to determine non-specific binding

  • Glass fiber filters (pre-treated if necessary, e.g., with polyethyleneimine)

  • Scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

2. Preparation of Solutions:

  • Assay Buffer: Prepare the appropriate buffer for the target receptor, which may contain specific ions or other additives to ensure optimal binding.

  • Test Compound Dilutions: Prepare a series of dilutions of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in the assay buffer.

  • Radioligand Solution: Dilute the radioligand stock in the assay buffer to a final concentration that is typically at or below its Kd for the receptor.

  • Cell Membrane Suspension: Resuspend the prepared cell membranes in the assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

3. Assay Procedure:

  • In a 96-well plate or individual tubes, set up the following incubations in triplicate:

    • Total Binding: Cell membranes + radioligand + assay buffer.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of a known non-labeled ligand.

    • Competitive Binding: Cell membranes + radioligand + varying concentrations of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

  • The final incubation volume is typically 100-250 µL.

  • Incubate the reactions at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time will need to be determined empirically.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester or vacuum manifold.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the initial biochemical characterization of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. By systematically evaluating its potential as a cholinesterase inhibitor, a MAO-B inhibitor, and a receptor ligand, researchers can uncover its biological activities and pave the way for its potential development in various therapeutic areas. It is imperative that each protocol is optimized and validated for the specific experimental conditions and biological targets under investigation.

References

  • American Elements. 2-amino-N-ethyl-N-methylpropanamide hydrochloride. [Link]. Accessed January 26, 2026.

  • PubChem. N-(2-aminoethyl)-2-methylprop-2-enamide hydrochloride. [Link]. Accessed January 26, 2026.

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-amino-2-ethylpropanediol. [Link]. Accessed January 26, 2026.

  • Al-Abri, Z., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-6.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]. Accessed January 26, 2026.

  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]. Accessed January 26, 2026.

  • Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]. Accessed January 26, 2026.

  • Komersová, A., et al. (2007). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]. Accessed January 26, 2026.

  • Gifford Bioscience. Radioligand Binding Assay. [Link]. Accessed January 26, 2026.

  • Bylund, D. B. (2018). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 1682, 1-13.
  • Cheméo. Propanamide, N-ethyl-2-methyl - Chemical & Physical Properties. [Link]. Accessed January 26, 2026.

  • Li, M., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • AFG Bioscience LLC. SAFETY DATA SHEET. [Link]. Accessed January 26, 2026.

  • Scribd. Ellman Esterase Assay Protocol. [Link]. Accessed January 26, 2026.

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates. [Link]. Accessed January 26, 2026.

  • Chem-Impex. 2-N-Methylaminoethyl chlorideHCl. [Link]. Accessed January 26, 2026.

  • Ercetin, T., et al. (2020). The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases. EMU Journal of Pharmaceutical Sciences, 3(3), 153-158.

Sources

Application

Application Notes and Protocols for the Characterization of N-(2-aminoethyl)-2-methylpropanamide hydrochloride as a Novel Enzyme Inhibitor

Introduction In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of paramount importance. Enzymes are fundamental to virtually all biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of paramount importance. Enzymes are fundamental to virtually all biological processes, and their dysregulation is often implicated in disease. Small molecules that can selectively modulate enzyme activity are therefore highly sought after as therapeutic agents and research tools.

This document provides a comprehensive guide for the characterization of a novel potential enzyme inhibitor, using N-(2-aminoethyl)-2-methylpropanamide hydrochloride as an illustrative compound. To date, the specific biological targets of N-(2-aminoethyl)-2-methylpropanamide hydrochloride are not extensively documented in publicly available literature. Therefore, this guide is structured to provide researchers, scientists, and drug development professionals with a robust framework and detailed protocols to systematically evaluate its inhibitory potential against a chosen enzyme target.

The methodologies outlined herein are grounded in established principles of enzyme kinetics and biophysical analysis, ensuring a rigorous and scientifically sound approach to characterization. From initial potency determination to in-depth mechanistic studies, these protocols are designed to be self-validating and provide a clear path for advancing a candidate inhibitor through the early stages of the discovery pipeline.

Compound Profile: N-(2-aminoethyl)-2-methylpropanamide hydrochloride

PropertyValueSource
IUPAC Name N-(2-aminoethyl)-2-methylpropanamide;hydrochloride
CAS Number 916762-55-5[1]
Molecular Formula C₆H₁₅ClN₂O[1]
Molecular Weight 166.65 g/mol [1]
Chemical Structure Chemical structure of N-(2-aminoethyl)-2-methylpropanamide

PART 1: Foundational Concepts in Enzyme Inhibition

Before proceeding to experimental protocols, it is crucial to understand the fundamental modes of enzyme inhibition. An inhibitor's mechanism of action dictates its effect on enzyme kinetics and provides insights into its binding characteristics. The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. The inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.

The following diagram illustrates these basic mechanisms of reversible enzyme inhibition.

InhibitionMechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI_comp EI Complex E->EI_comp +I S Substrate (S) I_comp Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI_comp->E -I E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc -S ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->E_nc -I EI_nc->ESI_nc +S ESI_nc->ES_nc -I ESI_nc->EI_nc -S E_uc Enzyme (E) ES_uc ES Complex E_uc->ES_uc +S S_uc Substrate (S) I_uc Inhibitor (I) ES_uc->E_uc -S ESI_uc ESI Complex ES_uc->ESI_uc +I P_uc Product (P) ES_uc->P_uc k_cat ESI_uc->ES_uc -I

Caption: Mechanisms of Reversible Enzyme Inhibition.

PART 2: Experimental Workflow for Inhibitor Characterization

A systematic approach is essential for the thorough characterization of a novel inhibitor. The following workflow provides a logical progression from initial screening to detailed biophysical analysis.

Workflow start Start: Novel Compound (e.g., N-(2-aminoethyl)-2-methylpropanamide HCl) prep Compound Preparation & QC (Solubility, Purity, Stability) start->prep ic50 IC50 Determination (Dose-Response Assay) prep->ic50 kinetics Enzyme Kinetics Studies (Vary [S] and [I]) ic50->kinetics mechanistic Mechanism of Action (MoA) Determination (Lineweaver-Burk Plot Analysis) kinetics->mechanistic biophysical Biophysical Characterization (ITC / SPR) mechanistic->biophysical conclusion Conclude: Potency, MoA, Binding Kinetics biophysical->conclusion

Caption: Systematic Workflow for Enzyme Inhibitor Characterization.

Protocol 2.1: Compound Handling and Stock Solution Preparation

Causality: Proper handling and preparation of the test compound are critical for obtaining reproducible and accurate results. As N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a hydrochloride salt, it is expected to be a solid at room temperature and hygroscopic.

Materials:

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate aqueous buffer (e.g., PBS, Tris-HCl)

  • Calibrated analytical balance

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.[2]

  • Weighing: Carefully weigh out the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle warming in a water bath (37°C) can be applied.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The hydrochloride salt form generally enhances stability and solubility in aqueous solutions.[3]

Protocol 2.2: Determination of IC50

Causality: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4] This is a fundamental parameter for comparing the effectiveness of different inhibitors.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer (optimized for the specific enzyme)

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride stock solution

  • 96- or 384-well microplates

  • Multichannel pipette

  • Plate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Assay Setup: All experiments should be performed in triplicate. Include positive controls (enzyme + substrate, no inhibitor) and negative controls (substrate only, no enzyme).

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor stock solution in the assay buffer. A typical 8-point dilution series might range from 100 µM to 1 nM.[5]

  • Enzyme Preparation: Dilute the enzyme to the desired working concentration in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, the diluted inhibitor, and the enzyme. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to each well. The substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[5]

  • Data Acquisition: Measure the reaction rate using a plate reader. This can be done in kinetic mode (measuring product formation over time) or as an endpoint assay (stopping the reaction after a fixed time and measuring the total product formed).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (0% inhibition) and negative control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[3] The IC50 value is the concentration of the inhibitor at the inflection point of this curve.[4]

Illustrative Data for IC50 Determination:

log[Inhibitor] (M)[Inhibitor] (nM)% Inhibition (Mean)
-915.2
-8.53.1612.8
-81028.4
-7.531.649.9
-710072.1
-6.531688.5
-6100095.3
-5.5316298.1

From this data, a non-linear regression would yield an IC50 value of approximately 31.6 nM .

Protocol 2.3: Enzyme Kinetics and Mechanism of Action (MoA) Studies

Causality: To determine the mechanism of inhibition, it is necessary to measure the enzyme's kinetic parameters (Km and Vmax) in the presence of different concentrations of the inhibitor. The changes in these parameters reveal how the inhibitor interacts with the enzyme and its substrate.

Procedure:

  • Experimental Design: This experiment involves measuring the initial reaction rates at various substrate concentrations, both in the absence and presence of the inhibitor. At least two different fixed concentrations of the inhibitor should be used.

  • Reaction Setup: For each inhibitor concentration (including zero), set up a series of reactions with varying substrate concentrations (typically ranging from 0.1 x Km to 10 x Km).

  • Data Acquisition: Measure the initial reaction velocity (v₀) for each reaction.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each dataset (at a fixed inhibitor concentration), calculate the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/v₀).

    • Plot 1/v₀ (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk plot.[6]

    • Fit each dataset to a linear equation (y = mx + c).

    • The y-intercept corresponds to 1/Vmax, and the x-intercept corresponds to -1/Km.[7]

    • Analyze the changes in the Lineweaver-Burk plot in the presence of the inhibitor to determine the MoA.[8][9]

Interpreting Lineweaver-Burk Plots:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive No changeIncreasesLines intersect at the y-axis
Non-competitive DecreasesNo changeLines intersect at the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesVariesLines intersect in the second or third quadrant

Illustrative Lineweaver-Burk Plot Data (Hypothetical):

1/[S] (µM⁻¹)1/v₀ (No Inhibitor)1/v₀ (+ Inhibitor)
0.10.0250.045
0.20.0300.060
0.40.0400.090
0.80.0600.150
1.00.0700.180

Plotting this data would show lines intersecting at the y-axis, indicating competitive inhibition .

PART 3: Advanced Biophysical Characterization

While kinetic studies provide valuable information about the inhibitor's effect on enzyme function, biophysical techniques offer direct measurement of the binding event itself.

Protocol 3.1: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11]

Procedure:

  • Sample Preparation:

    • Prepare the enzyme and inhibitor solutions in the same, thoroughly degassed buffer to minimize heats of dilution.

    • The enzyme is typically placed in the sample cell, and the inhibitor in the injection syringe.[12]

  • Experimental Setup:

    • Set the experimental temperature.

    • Perform a series of injections of the inhibitor into the enzyme solution.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the data to a suitable binding model to determine Kd, n, and ΔH.

ITC_Workflow prep Prepare Enzyme and Inhibitor in Matched, Degassed Buffer load Load Enzyme into Sample Cell and Inhibitor into Syringe prep->load titrate Perform Serial Injections of Inhibitor into Enzyme load->titrate measure Measure Heat Change (dQ/dt) After Each Injection titrate->measure integrate Integrate Heat Peaks to get ΔH per Injection measure->integrate plot Plot ΔH vs. Molar Ratio integrate->plot fit Fit Data to a Binding Model to Determine Kd, n, ΔH plot->fit

Sources

Method

Application Note: A Strategic Framework for Developing Enzyme Inhibition Assays with N-(2-aminoethyl)-2-methylpropanamide hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust biochemical assay to characterize the enzyme inhibitory potential of N-(2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust biochemical assay to characterize the enzyme inhibitory potential of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. Given that this compound is a versatile building block rather than a well-characterized inhibitor, this guide focuses on the fundamental strategy and decision-making process required to approach a novel or uncharacterized compound.[1] We present a workflow that begins with target hypothesis and selection, progresses through assay optimization and validation, and culminates in the determination of inhibitory potency (IC50) and mechanism of action (MoA). The protocols provided are designed to be adaptable and serve as a foundational template for rigorous inhibitor characterization.

Introduction and Pre-Assay Considerations

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is an aliphatic amide featuring a 2,2-dimethylpropanamide backbone and a 2-aminoethyl group, with the hydrochloride salt enhancing aqueous solubility.[1] Its structure, containing both a secondary amide and a primary amine, suggests potential interactions with a variety of biological targets, particularly enzymes that recognize and process similar moieties, such as proteases, amidases, or acyltransferases.

The primary challenge in characterizing a novel compound is the absence of a known biological target. Therefore, the first critical step is to formulate a hypothesis.

1.1. Target Hypothesis and Selection

Based on the compound's structure, a logical starting point is to screen it against a panel of enzymes where amides or small amines are recognized. A hypothetical target for this guide will be Trypsin , a well-characterized serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. The amide bond in the test compound could potentially interact with the enzyme's active site.

1.2. Compound Characterization

Before initiating biological assays, fundamental properties of the test compound must be established.

PropertyValue / InformationSource
Molecular Formula C6H15ClN2O[2]
Molecular Weight 166.65 g/mol [3]
IUPAC Name N-(2-aminoethyl)-2-methylpropanamide hydrochloride[4]
Solubility Enhanced aqueous solubility due to hydrochloride salt.[1] Prepare a high-concentration stock (e.g., 10-50 mM) in aqueous buffer or DMSO. Validate solubility under final assay conditions to prevent precipitation.[1]
Purity >95% (Confirm with supplier Certificate of Analysis)[3]

Assay Development Workflow

A successful enzyme inhibition assay is built through a systematic, multi-step process to ensure that the results are reliable, reproducible, and accurately reflect the compound-target interaction.

Assay_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Screening A Target & Reagent Selection B Buffer & Condition Optimization (pH, Temp, Ions) A->B Establish Baseline C Enzyme Titration (Determine working conc.) B->C D Substrate Titration (Determine Km) C->D Linear Range E Assay Validation (Z'-Factor) D->E F IC50 Determination (Dose-Response Curve) E->F Proceed if Z' > 0.5 G Mechanism of Action (MoA Studies) F->G Characterize Hit

Caption: A logical workflow for enzyme assay development.

Experimental Protocols

The following protocols use our hypothetical target, Trypsin, with a common colorimetric substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). Upon cleavage by Trypsin, p-nitroaniline (pNA) is released, which can be measured spectrophotometrically at 405 nm.

3.1. Materials and Reagents

ReagentSupplierPurposeStock Concentration
TPCK-Treated TrypsinSigma-AldrichEnzyme1 mg/mL in 1 mM HCl
L-BAPASigma-AldrichSubstrate10 mM in DMSO
Tris-HCl BufferGenericAssay Buffer1 M, pH 8.0
CaCl2GenericCofactor (stabilizer)1 M
N-(2-aminoethyl)-2-methylpropanamide HClEnamineTest Inhibitor10 mM in DMSO
AprotininSigma-AldrichControl Inhibitor1 mM in H2O

3.2. Protocol 1: Enzyme Titration

Objective: To determine the minimal enzyme concentration that yields a robust and linear signal within a defined time frame.

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.

    • Substrate Solution: Dilute L-BAPA stock to 200 µM in Assay Buffer.

    • Enzyme Dilutions: Prepare a serial dilution of Trypsin (e.g., 10 µg/mL down to 0.1 µg/mL) in Assay Buffer.

  • Assay Procedure (96-well plate):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of each Trypsin dilution in triplicate.

    • Initiate the reaction by adding 100 µL of Substrate Solution to all wells.

    • Read absorbance at 405 nm every 60 seconds for 20 minutes on a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V, in mOD/min) for each concentration.

    • Plot Rate (V) vs. Trypsin concentration.

    • Select a concentration from the linear range of the curve that gives a strong signal (e.g., a rate of 50-100 mOD/min). This is your working enzyme concentration.

3.3. Protocol 2: Assay Validation (Z'-Factor)

Objective: To qualify the assay for screening by measuring its statistical robustness.[5]

  • Prepare Controls:

    • Use the determined working concentration of Trypsin and 1x L-BAPA (e.g., at its Km, determined from a separate substrate titration).

    • Positive Control (Max Signal): Enzyme + Substrate + Vehicle (DMSO).

    • Negative Control (Min Signal): Enzyme + Substrate + a known, potent inhibitor (e.g., Aprotinin at 10x its Ki).

  • Assay Procedure:

    • In a 96-well plate, set up 24 wells for the Positive Control and 24 wells for the Negative Control.

    • Add reagents and measure the reaction rate as established in Protocol 1.

  • Calculation:

    • Calculate the mean (µ) and standard deviation (σ) for both positive (p) and negative (n) controls.

    • Calculate Z'-Factor using the formula: Z' = 1 - (3σp + 3σn) / |µp - µn|

    • An assay is considered excellent for screening if the Z'-factor is between 0.5 and 1.0.[6]

3.4. Protocol 3: IC50 Determination

Objective: To determine the concentration of N-(2-aminoethyl)-2-methylpropanamide hydrochloride required to inhibit 50% of the enzyme's activity.[7]

  • Prepare Inhibitor Dilutions:

    • Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Start from a high concentration (e.g., 1 mM) down to nanomolar ranges.

  • Assay Procedure:

    • Add 2 µL of each inhibitor dilution (and DMSO vehicle for control) to triplicate wells.

    • Add 98 µL of Assay Buffer containing the working concentration of Trypsin.

    • Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 100 µL of Substrate Solution (at a fixed concentration, typically the Km).

    • Measure the reaction rate (V).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

    • Plot % Inhibition vs. log[Inhibitor].

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[8]

Example Data Table:

[Inhibitor] (µM)Rate (mOD/min)% Inhibition
0 (Vehicle)85.20.0
0.183.12.5
0.379.56.7
1.068.219.9
3.045.147.1
10.022.373.8
30.09.888.5
100.05.194.0

Mechanism of Action (MoA) Studies

Once an IC50 is established, determining the mechanism of inhibition provides deeper insight into the compound's function.[9] This is typically done by measuring the inhibitor's effect on the enzyme's kinetic parameters, Vmax and Km.[10]

Experimental Design: Repeat the kinetic assay (measuring reaction rate) across a matrix of conditions:

  • Vary the substrate (L-BAPA) concentration (e.g., from 0.2x Km to 5x Km).

  • Perform these substrate titrations at several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of line intersections reveals the mechanism of inhibition.[10]

Inhibition_Mechanisms cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive A Inhibitor binds Free Enzyme (E) at Active Site B Increases Km Vmax Unchanged A->B C Inhibitor binds E or ES at Allosteric Site D Km Unchanged Decreases Vmax C->D E Inhibitor binds only Enzyme-Substrate (ES) Complex F Decreases both Km and Vmax E->F

Sources

Application

Application Notes &amp; Protocols: A Framework for the Integration of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in In Vitro Cell Culture Models

Abstract N-(2-aminoethyl)-2-methylpropanamide hydrochloride is an aliphatic amide compound identified as a versatile building block in organic synthesis, with potential applications in biochemical and pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is an aliphatic amide compound identified as a versatile building block in organic synthesis, with potential applications in biochemical and pharmaceutical research.[1] As a novel agent for cell-based studies, its biological activity, mechanism of action, and optimal usage parameters are yet to be defined. This guide provides a comprehensive framework for researchers to systematically characterize and utilize this compound in cell culture. We present a logical, phased approach, beginning with fundamental preparation and solubility assessment, moving to critical cytotoxicity evaluation, and culminating in a general protocol for functional screening. The causality behind each experimental choice is detailed to empower researchers to adapt these protocols to their specific cell models and research questions. This document serves as a foundational guide to rigorously validate and integrate N-(2-aminoethyl)-2-methylpropanamide hydrochloride, or any novel small molecule, into an experimental workflow.

Compound Profile and Safety Precautions

Chemical Properties

Before initiating any experiment, understanding the fundamental properties of the compound is crucial.

PropertyValueSource
IUPAC Name N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride[1]
Molecular Formula C₇H₁₇ClN₂O[1]
Molecular Weight ~180.68 g/mol [1]
Structure Secondary amide, hydrochloride salt[1]
Known Applications Intermediate in pharmaceutical/agrochemical synthesis; potential as a ligand for receptors or enzymes.[1]

The hydrochloride salt form suggests that the compound is likely to have good solubility in aqueous solutions, a favorable characteristic for cell culture applications.[1]

Handling and Safety

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar amino amide hydrochloride compounds indicate a clear set of necessary precautions.

  • Hazard Profile: Similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[6]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[3][6] Do not eat, drink, or smoke in the work area.[6]

Phase 1: Foundational Preparation & Characterization

The first phase involves preparing a sterile, quantifiable, and stable stock solution. This is the most critical step, as errors here will invalidate all subsequent experimental data.

Protocol: Stock Solution Preparation

Causality: A highly concentrated stock solution is essential to minimize the final concentration of the solvent in the cell culture medium. Many solvents, such as Dimethyl Sulfoxide (DMSO), can induce cellular stress or cytotoxicity at even low concentrations (typically >0.5%).[7][8] Preparing a 1000x concentrated stock allows for a 1:1000 dilution into the medium, keeping the final solvent concentration at a negligible 0.1%.

Materials:

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile deionized water

  • Analytical balance (ideally in a chemical fume hood)[9]

  • Sterile microcentrifuge tubes or amber glass vials[9]

  • Sterile, DMSO-compatible syringe filters (0.22 µm pore size), if needed

  • Pipettes and sterile, filtered pipette tips

Step-by-Step Methodology:

  • Solvent Selection: Given its hydrochloride salt form, the compound is predicted to be water-soluble. Start with sterile, deionized water as the primary solvent. If solubility is poor, DMSO is the standard alternative.[7]

  • Calculation: Calculate the mass of the compound required to prepare a high-concentration stock (e.g., 10 mM or 100 mM).

    • Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 100 mM stock: Mass (g) = (0.1 mol/L) × (0.001 L) × (180.68 g/mol ) = 0.01807 g = 18.07 mg

  • Weighing: Carefully weigh the required amount of powder. If the compound is toxic or its toxicity is unknown, perform this step in a chemical fume hood.[9]

  • Dissolution: Add the appropriate volume of sterile solvent (e.g., DMSO) to the vial containing the powder. Vortex thoroughly. If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[9][10] Visually inspect to ensure no precipitates remain.[9]

  • Sterilization (Conditional): If the stock solution was prepared outside of a sterile biosafety cabinet, it must be filter-sterilized. Use a 0.22 µm syringe filter that is compatible with the solvent used (e.g., PTFE for DMSO). Note that some researchers argue that pure DMSO is hostile to microbial life, making filtration unnecessary; however, filtration is the most rigorous approach for long-term experiments.[11]

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for similar compounds. Protect from light if the compound is light-sensitive.[9]

Phase 2: Determining the Biological Dose-Response

Before conducting functional assays, it is imperative to determine the compound's cytotoxic profile. This allows for the selection of sub-toxic concentrations for subsequent experiments, ensuring that observed effects are due to the compound's specific biological activity, not a general toxic response.

Workflow for Compound Validation

The following diagram outlines the logical flow from initial compound preparation to readiness for functional assays.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Testing cluster_2 Phase 3: Functional Assays A Receive/Weigh Compound B Prepare Concentrated Stock Solution (e.g., 100 mM in DMSO) A->B C Create Aliquots & Store at -20°C/-80°C B->C E Prepare Serial Dilutions of Compound in Medium C->E D Seed Cells in 96-well Plate F Treat Cells (24, 48, 72h) E->F G Perform MTT Assay F->G H Measure Absorbance & Calculate Cell Viability (%) G->H I Determine IC50 Value H->I J Select Sub-Toxic Concentrations (e.g., < IC50/10) I->J K Perform Functional Assays (e.g., Gene Expression, Signaling)

Caption: Workflow for validating a novel small molecule for cell culture use.

Protocol: Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[12][13] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[12][14] The amount of formazan produced is proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.[13][14]

Materials:

  • Cells of interest, cultured to ~80% confluency

  • Sterile 96-well flat-bottom plates

  • Complete cell culture medium

  • Compound stock solution (from Protocol 2.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at ~570 nm

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count your cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[15] Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Dilution Series: On the day of treatment, prepare a serial dilution of the compound in complete culture medium. A common range to start with is 0.1 µM to 100 µM.

    • Crucially, prepare a "vehicle control" medium containing the highest concentration of solvent (e.g., 0.1% DMSO) that will be used in the experiment. This control is essential to ensure that any observed effects are not due to the solvent itself.[7]

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations (or vehicle control). Include wells with untreated cells (medium only) as a 100% viability control.

  • Incubation: Incubate the plate for a relevant duration. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.[16]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 560-590 nm.[12][14]

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] × 100

  • Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.

  • Select Working Concentrations: For functional assays, it is critical to use concentrations well below the IC₅₀ value (e.g., IC₅₀/10 or lower) to minimize confounding effects from cytotoxicity.

G A MTT Assay Results (Dose-Response Curve) B Calculate IC50 A->B C IC50 is very low (e.g., nM range) B->C High Potency D IC50 is moderate (e.g., low µM range) B->D Moderate Potency E IC50 is high or not found (e.g., >100 µM) B->E Low Potency F Potent Cytotoxic Agent. Use very low concentrations for mechanistic studies. C->F G Select concentrations well below IC50 (e.g., 0.1x to 0.01x IC50) for functional assays. D->G H Compound has low toxicity. Use a wider range of concentrations (e.g., 1-50 µM) for functional screening. E->H

Caption: Decision-making based on IC50 results from cytotoxicity assays.

Phase 3: General Protocol for Functional Assays

Once a sub-toxic concentration range has been established, the compound can be used in assays to probe its specific biological effects.

Protocol: Cell Treatment for Downstream Analysis

This protocol is a template and should be adapted for specific downstream applications such as qPCR, Western blotting, immunofluorescence, or enzymatic assays.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in the appropriate vessel format (e.g., 6-well plates for protein/RNA extraction, chamber slides for imaging) at a density that will ensure they are in a logarithmic growth phase and sub-confluent (~70-80%) at the time of harvest.

  • Treatment: Prepare the desired concentrations of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in fresh medium based on the cytotoxicity data.

  • Controls are Essential:

    • Vehicle Control: Treat cells with the same volume of solvent (e.g., DMSO) used for the highest compound concentration. This is the most critical comparison group.

    • Untreated Control: Cells exposed only to fresh medium.

    • Positive/Negative Controls (Assay-Dependent): Include a known activator or inhibitor of the pathway you are studying to validate the assay's responsiveness.

  • Incubation: Treat the cells for the desired period (e.g., 6, 24, 48 hours). The timing will depend on the biological process being investigated (e.g., early signaling events vs. long-term changes in gene expression).

  • Harvesting: At the end of the incubation period, harvest the cells according to the requirements of the downstream analysis (e.g., lyse in RIPA buffer for Western blotting, add TRIzol for RNA extraction, or fix with paraformaldehyde for imaging).

By following this systematic, three-phase approach, researchers can confidently introduce N-(2-aminoethyl)-2-methylpropanamide hydrochloride into their cell culture systems, generating reproducible and interpretable data while upholding the highest standards of scientific integrity.

References

  • Busk, P. L., & Mølgaard, M. (2014). Considerations regarding use of solvents in in vitro cell based assays. Bioprocessing Journal, 13(2), 34-39. Available at: [Link]

  • 2-amino-N-ethyl-N-methylpropanamide hydrochloride | CAS 1796908-56-9. (n.d.). American Elements. Retrieved January 26, 2026, from [Link]

  • Pamies, D., & Hartung, T. (2017). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Alternatives to animal experimentation : ALTEX, 34(1), 148–152. Available at: [Link]

  • Safety Data Sheet: 2-amino-2-ethylpropanediol. (2023). Chemos GmbH & Co.KG. Available at: [Link]

  • Simeonov, A., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. bioRxiv. Available at: [Link]

  • Small Molecule Cocktail DLC79 Suppresses Gliomagenesis by Activating Ascl1 and Remodeling Transcriptome. (2026). MDPI. Retrieved January 26, 2026, from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved January 26, 2026, from [Link]

  • Evaluation of the cytotoxic effects of a compound on cell lines. (n.d.). PCBIS. Retrieved January 26, 2026, from [Link]

  • N-(2-aminoethyl)-2-methylprop-2-enamide hydrochloride | C6H13ClN2O | CID 13912196. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. Available at: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2015). Research Journal of Pharmacognosy. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Rask-Andersen, M., et al. (2021). Small-molecule discovery through DNA-encoded libraries. Nature Reviews Drug Discovery. Available at: [Link]

  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. (2021). MDPI. Available at: [Link]

  • How to determine if a drug is cytotoxic or cytostatic in in vitro conditions? (2019). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). ResearchGate. Available at: [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved January 26, 2026, from [Link]

  • Cytotoxicity MTT Assay. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Current Protocols in Toxicology. Available at: [Link]

  • Protocols | Molecular Biology. (n.d.). Retrieved January 26, 2026, from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (n.d.). AVESIS. Retrieved January 26, 2026, from [Link]

  • How to prepare sterile drug solution in DMSO for cell culture? (2024). Reddit. Retrieved January 26, 2026, from [Link]

  • Why sometimes 2-mercaptoethanol is needed in cell culture? (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Cell culture medium for enhanced cell growth, culture longevity, and product expression. (n.d.). Google Patents.
  • N-(2-aminoethyl)nicotinamide dihydrochloride | C8H13Cl2N3O | CID 45074880. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

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Method

Application Note: A Framework for Primary and Secondary Antimicrobial Activity Screening of N-(2-aminoethyl)-2-methylpropanamide hydrochloride

Abstract The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This document provides a comprehensive framework for the initial evaluation of new...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This document provides a comprehensive framework for the initial evaluation of new chemical entities, using the novel compound N-(2-aminoethyl)-2-methylpropanamide hydrochloride as a representative candidate. We present a tiered, logical workflow, beginning with rapid qualitative screening via the Kirby-Bauer disk diffusion assay, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method. These protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the primary screening phase of antimicrobial drug discovery.

Introduction and Scientific Rationale

The discovery of new antimicrobial agents is a cornerstone of modern medicine. The process begins with the screening of novel compounds to identify "hits" with promising biological activity. The compound of interest, N-(2-aminoethyl)-2-methylpropanamide hydrochloride, is a small molecule whose hydrochloride salt form suggests good aqueous solubility, a favorable characteristic for in vitro testing. Its structure, featuring an amide linkage and a primary amine, offers potential sites for interaction with microbial targets.

The screening strategy outlined herein is designed to be both efficient and robust. It follows a logical progression from a qualitative assessment of activity to a quantitative measure of potency.

  • Phase 1: Primary Screening (Qualitative). The Kirby-Bauer disk diffusion test is an established, low-cost method to quickly determine if a compound possesses any inhibitory activity against a panel of microorganisms.[3][4] The principle relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.[3] If the microbe is susceptible, a clear "zone of inhibition" will appear where growth is prevented.[4]

  • Phase 2: Secondary Screening (Quantitative). For compounds demonstrating activity in the primary screen, the broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[2][5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7] This provides a crucial quantitative measure of the compound's potency.

  • Phase 3: Determination of Bactericidal vs. Bacteriostatic Activity. Following MIC determination, the Minimum Bactericidal Concentration (MBC) test is performed to ascertain whether the compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic). The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][9][10] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[8]

This structured approach ensures that resources are focused on the most promising candidates, providing a solid foundation for further preclinical development.

Compound Profile: N-(2-aminoethyl)-2-methylpropanamide hydrochloride

  • IUPAC Name: N-(2-aminoethyl)-2-methylpropanamide hydrochloride

  • CAS Number: 53673-16-8 (for the free base)[11]

  • Molecular Formula: C₆H₁₅ClN₂O

  • Molecular Weight: 166.65 g/mol

  • Structure:

  • Key Physicochemical Properties: As a hydrochloride salt, this compound is expected to be a crystalline solid with high solubility in water and polar solvents like ethanol or DMSO. This is advantageous for preparing stock solutions for biological assays. The presence of primary and secondary amine groups, as well as an amide carbonyl, provides hydrogen bond donors and acceptors, potentially facilitating interactions with biological macromolecules.[11]

Experimental Workflow and Protocols

The overall experimental workflow is designed as a decision-gated process to efficiently screen and characterize novel compounds.

Antimicrobial_Screening_Workflow cluster_prep Phase 0: Preparation cluster_primary Phase 1: Primary Screen cluster_secondary Phase 2: Quantitative Analysis cluster_tertiary Phase 3: Cidal Activity prep_compound Prepare Compound Stock Solution disk_diffusion Kirby-Bauer Disk Diffusion Assay prep_compound->disk_diffusion prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->disk_diffusion measure_zone Measure Zone of Inhibition (mm) disk_diffusion->measure_zone decision_active Activity Detected? measure_zone->decision_active mic_assay Broth Microdilution Assay (Serial Dilution) decision_active->mic_assay Yes no_activity Inactive: Stop or Re-evaluate decision_active->no_activity No determine_mic Determine MIC (Lowest concentration with no visible growth) mic_assay->determine_mic decision_potent Potent Activity? determine_mic->decision_potent mbc_assay Subculture from MIC Plate to Agar decision_potent->mbc_assay Yes not_potent Low Potency: Stop or Deprioritize decision_potent->not_potent No determine_mbc Determine MBC (≥99.9% killing) mbc_assay->determine_mbc end_node End of Screening determine_mbc->end_node

Caption: High-level workflow for antimicrobial screening.

Materials and Reagents
  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride (Test Compound)

  • Reference antibiotics (e.g., Ciprofloxacin, Vancomycin) for quality control

  • Solvent (e.g., sterile deionized water, DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 6-mm paper disks

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard[12]

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • General microbiology laboratory equipment (incubator, vortex mixer, pipettes, etc.)

Protocol 1: Inoculum Preparation (Standardized)

Rationale: The density of the initial bacterial inoculum is a critical variable that must be standardized to ensure reproducibility.[13] The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[12][14]

  • Aseptically select 3-5 well-isolated colonies of the test microorganism from an overnight agar plate.

  • Transfer the colonies into a tube containing 3-5 mL of sterile saline.

  • Vortex the tube thoroughly to create a smooth, homogenous suspension.

  • Visually compare the turbidity of the bacterial suspension to that of a 0.5 McFarland standard against a white background with contrasting black lines.[15]

  • Adjust the suspension's turbidity as needed:

    • If too turbid, add more sterile saline.

    • If not turbid enough, add more bacterial growth.

  • This standardized suspension must be used within 15 minutes of preparation to maintain bacterial viability and density.[13]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

Rationale: This method provides a rapid visual assessment of antimicrobial activity. The size of the inhibition zone correlates with the susceptibility of the microorganism to the compound.[3]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum (from Protocol 3.2). Remove excess fluid by pressing the swab against the inside of the tube.[13] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60° each time to ensure confluent growth.[3]

  • Plate Drying: Allow the plate to dry for 3-5 minutes (but no more than 15 minutes) with the lid slightly ajar.[3]

  • Disk Preparation & Application:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL).

    • Aseptically impregnate sterile 6-mm paper disks with a known amount of the test compound (e.g., 10 µL of the 1 mg/mL stock to yield a 10 µg disk).

    • Allow the solvent to evaporate completely from the disks in a sterile environment.

    • Using sterile forceps, place the impregnated disks, along with positive control (e.g., ciprofloxacin) and negative control (solvent-only) disks, onto the inoculated MHA surface. Ensure disks are pressed down firmly to make full contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[16]

  • Result Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a caliper or ruler.[13]

Protocol 3: Broth Microdilution for MIC Determination

Rationale: This is the reference method for quantitative susceptibility testing. It determines the minimum concentration required to inhibit microbial growth under standardized conditions.[2]

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For example, to test concentrations from 128 µg/mL down to 0.25 µg/mL, add 50 µL of CAMHB to wells 2-11. Add 100 µL of the test compound at 256 µg/mL to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (broth only).

  • Final Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13] This typically requires a 1:100 dilution of the standardized suspension into the final inoculum broth.

  • Plate Inoculation: Add 50 µL of the final bacterial inoculum to wells 1-11. This brings the total volume in each well to 100 µL and halves the compound concentrations to the desired final range (128 to 0.25 µg/mL). Do not add bacteria to well 12 (sterility control).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading the MIC: After incubation, view the plate against a dark background. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[6] The growth control (well 11) must show distinct turbidity.[16]

Sources

Application

Synthesis of Novel Compounds from N-(2-aminoethyl)-2-methylpropanamide Hydrochloride: Application Notes and Protocols

Introduction N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a versatile bifunctional building block poised for the synthesis of a diverse array of novel compounds. Its structure, featuring a primary amine and a ro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a versatile bifunctional building block poised for the synthesis of a diverse array of novel compounds. Its structure, featuring a primary amine and a robust amide moiety, offers two key points for chemical modification, making it an attractive starting material for applications in drug discovery, materials science, and agrochemicals. The presence of the sterically hindered 2-methylpropanamide group can impart favorable pharmacokinetic properties, such as increased metabolic stability and lipophilicity, to the resulting derivatives.[1]

This guide provides detailed application notes and step-by-step protocols for the synthesis of new chemical entities from N-(2-aminoethyl)-2-methylpropanamide hydrochloride. We will explore three primary synthetic transformations: N-acylation, N-alkylation, and the construction of heterocyclic scaffolds. Each section will delve into the underlying chemical principles, provide validated experimental procedures, and offer guidance on the characterization of the synthesized compounds.

N-Acylation: Synthesis of N-Acyl-N'-(2-methylpropanoyl)ethylenediamines

The primary amine of N-(2-aminoethyl)-2-methylpropanamide serves as a nucleophile that readily reacts with various acylating agents to form stable amide bonds.[2][3] This reaction is fundamental for introducing a wide range of functional groups and building blocks, thereby enabling the exploration of structure-activity relationships in medicinal chemistry. N-acyl amino acids, for instance, are a class of lipid signaling molecules with diverse physiological roles.[3]

Rationale for Experimental Choices

The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. Acyl chlorides and acid anhydrides are common, highly reactive acylating agents.[2][4] The reaction with acyl chlorides generates hydrochloric acid as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[2] A non-nucleophilic base such as triethylamine or an inorganic base like sodium carbonate is typically employed.[2][5] Anhydrous conditions are crucial when using acyl chlorides to prevent their hydrolysis.[5] The reaction is often performed at low temperatures to control the exothermicity of the reaction.[5]

Experimental Protocol: Acylation with Benzoyl Chloride

This protocol describes the synthesis of N-benzoyl-N'-(2-methylpropanoyl)ethylenediamine.

Workflow for N-Acylation

cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification Start Dissolve N-(2-aminoethyl)-2-methylpropanamide hydrochloride and Na2CO3 in THF/H2O Add_Benzoyl_Chloride Add benzoyl chloride dropwise at 0°C Start->Add_Benzoyl_Chloride Stir Stir at room temperature Add_Benzoyl_Chloride->Stir Monitor Monitor by TLC Stir->Monitor Extract Extract with Ethyl Acetate Monitor->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize the product Purify->Characterize

Caption: Workflow for the N-acylation of N-(2-aminoethyl)-2-methylpropanamide.

Materials:

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride

  • Benzoyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF), anhydrous[5]

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-aminoethyl)-2-methylpropanamide hydrochloride (1.0 eq) and sodium carbonate (2.2 eq) in a mixture of anhydrous THF and water (3:1 v/v).[5]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Product Characterization (N-benzoyl-N'-(2-methylpropanoyl)ethylenediamine):

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of the benzoyl group, the methylene protons of the ethylenediamine backbone, the methine and methyl protons of the 2-methylpropanoyl group, and two amide N-H protons.
¹³C NMR Peaks for the carbonyl carbons of both amide groups, aromatic carbons, and aliphatic carbons of the ethylenediamine and 2-methylpropanoyl moieties.[6]
Mass Spec A molecular ion peak corresponding to the calculated mass of the product.
IR Characteristic N-H and C=O stretching vibrations for the amide groups.

N-Alkylation: Synthesis of N-Alkyl-N'-(2-methylpropanoyl)ethylenediamines

N-alkylation of the primary amine introduces alkyl substituents, which can significantly modulate the physicochemical properties of the parent molecule.[7] Direct alkylation with alkyl halides can lead to over-alkylation, yielding a mixture of secondary and tertiary amines.[8] A more controlled approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction to the desired secondary amine.[8][9]

Rationale for Experimental Choices

Reductive amination is a powerful and selective method for mono-alkylation.[8] The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material.[8] The reaction is typically carried out in a protic solvent like methanol to facilitate imine formation.

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol details the synthesis of N-benzyl-N'-(2-methylpropanoyl)ethylenediamine.

Workflow for Reductive Amination

cluster_0 Reaction Setup cluster_1 Imine Formation and Reduction cluster_2 Work-up and Purification Start Dissolve N-(2-aminoethyl)-2-methylpropanamide hydrochloride and Benzaldehyde in Methanol Add_Base Add Triethylamine Start->Add_Base Stir_Imine Stir at room temperature Add_Base->Stir_Imine Add_Reducer Add NaBH3CN portion-wise Stir_Imine->Add_Reducer Stir_Reduction Stir overnight Add_Reducer->Stir_Reduction Quench Quench with water Stir_Reduction->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify Characterize Characterize the product Purify->Characterize

Caption: Workflow for the N-alkylation via reductive amination.

Materials:

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride

  • Benzaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Triethylamine (TEA)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-(2-aminoethyl)-2-methylpropanamide hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Add benzaldehyde (1.0 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Product Characterization (N-benzyl-N'-(2-methylpropanoyl)ethylenediamine):

Technique Expected Data
¹H NMR Signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the ethylenediamine methylene protons, the methine and methyl protons of the 2-methylpropanoyl group, and the amide and amine N-H protons.[10]
¹³C NMR Peaks for the aromatic carbons, the benzylic carbon, the aliphatic carbons of the ethylenediamine and 2-methylpropanoyl moieties, and the carbonyl carbon.[11]
Mass Spec A molecular ion peak corresponding to the calculated mass of the product. Fragmentation patterns may show cleavage at the C-C bond adjacent to the nitrogen.[3][12]
IR Characteristic N-H stretching vibrations for the secondary amine and amide, and a C=O stretching vibration for the amide.

Synthesis of Heterocyclic Compounds

The 1,2-diamine-like structure of N-(2-aminoethyl)-2-methylpropanamide makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[13]

Synthesis of Tetrahydropyrimidines

Tetrahydropyrimidines can be synthesized via a Biginelli-type reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea derivative.[14] In this case, the diamine functionality of our starting material can react with a 1,3-dielectrophile to form the six-membered ring.

Workflow for Tetrahydropyrimidine Synthesis

cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification and Characterization Start Mix N-(2-aminoethyl)-2-methylpropanamide, an aldehyde, and ethyl acetoacetate Add_Catalyst Add catalytic HCl in ethanol Start->Add_Catalyst Reflux Reflux the mixture Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Precipitate Collect precipitate by filtration Cool->Precipitate Recrystallize Recrystallize the product Precipitate->Recrystallize Characterize Characterize the product Recrystallize->Characterize

Caption: Workflow for the synthesis of tetrahydropyrimidines.

Protocol:

  • In a round-bottom flask, combine N-(2-aminoethyl)-2-methylpropanamide (from the hydrochloride salt by neutralization), an aromatic aldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.[5]

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Synthesis of 1,4-Diazepines

1,4-Diazepines can be synthesized by the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound.[13]

Protocol:

  • Dissolve N-(2-aminoethyl)-2-methylpropanamide (from the hydrochloride salt) and acetylacetone (1.0 eq) in a suitable solvent like toluene.

  • Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a protic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After completion (monitored by TLC), cool the reaction and remove the solvent.

  • Purify the residue by column chromatography.

Synthesis of Piperazinones

Piperazinones can be formed by the cyclization of an N-substituted ethylenediamine with an α-haloacetyl chloride.

Protocol:

  • Dissolve N-(2-aminoethyl)-2-methylpropanamide (from the hydrochloride salt) and triethylamine (2.2 eq) in an anhydrous solvent like dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add chloroacetyl chloride (1.1 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate.

  • Purify the resulting piperazinone by column chromatography.

Conclusion

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a readily available and highly versatile starting material for the synthesis of a wide range of novel compounds. The protocols outlined in this guide for N-acylation, N-alkylation, and the construction of heterocyclic systems provide a solid foundation for researchers to explore the chemical space around this scaffold. The inherent modularity of these synthetic routes allows for the generation of diverse libraries of compounds for screening in various applications, particularly in the realm of drug discovery and development. The robust nature of the 2-methylpropanamide moiety is expected to confer advantageous properties to the final products, making this a promising area for further investigation.

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Method

Application Notes and Protocols for N-(2-aminoethyl)-2-methylpropanamide hydrochloride in Therapeutic Agent Development

Prepared by: Senior Application Scientist For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Therapeutic Potential of a Versatile Amide Scaffold N-(2-aminoethyl)-2-methylpropana...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of a Versatile Amide Scaffold

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a small molecule belonging to the amide class of organic compounds. While its direct biological activity is not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive molecules and pharmaceutical intermediates. The presence of a flexible aminoethyl side chain and a compact propanamide core suggests potential interactions with a range of biological targets, including enzymes and receptors. Notably, structurally related compounds have been identified as intermediates in the synthesis of clinically significant drugs, such as the direct renin inhibitor, Aliskiren.[1] This association provides a logical starting point for investigating the therapeutic potential of N-(2-aminoethyl)-2-methylpropanamide hydrochloride, particularly in the context of cardiovascular and neurological disorders where related small molecule amides have shown promise.

This guide provides a comprehensive framework for the preclinical evaluation of N-(2-aminoethyl)-2-methylpropanamide hydrochloride as a potential therapeutic agent. It outlines detailed protocols for in vitro screening against the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure, and for assessing its potential as a neuroactive agent for central nervous system (CNS) disorders. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for go/no-go decisions in a drug discovery pipeline.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is critical for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C6H15ClN2O[2]
Molecular Weight 166.65 g/mol [2]
Appearance Solid powder[2]
Solubility Soluble in waterGeneral chemical knowledge
Storage Store at room temperature[2]

Safety Precautions: N-(2-aminoethyl)-2-methylpropanamide hydrochloride is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).[3][4]

Hypothetical Therapeutic Application 1: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[5] Dysregulation of this system is a hallmark of hypertension, a major risk factor for cardiovascular disease.[5][6] Renin, an aspartyl protease, catalyzes the rate-limiting step of this cascade, making it a prime target for antihypertensive drugs.[5][7] Given the structural similarity of N-(2-aminoethyl)-2-methylpropanamide hydrochloride to intermediates used in the synthesis of renin inhibitors, evaluating its potential to modulate this pathway is a scientifically sound starting point.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System

RAAS_Pathway cluster_synthesis Peptide Conversion cluster_effects Physiological Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI N-(2-aminoethyl)-2-methyl- propanamide hydrochloride (Potential Inhibitor) Renin Renin AngII Angiotensin II AngI->AngII ACE ACE Aldosterone Aldosterone Release AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction AT1R AT1 Receptor BP_Increase Increased Blood Pressure Aldosterone->BP_Increase Vasoconstriction->BP_Increase

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Experimental Workflow: Screening for Renin Inhibition

Renin_Inhibition_Workflow start Start: Compound Preparation invitro In Vitro Screening: Fluorometric Renin Assay start->invitro ic50 IC50 Determination invitro->ic50 cell_based Cell-Based Assay: Renin Activity in Cultured Cells ic50->cell_based invivo In Vivo Efficacy: Spontaneously Hypertensive Rat (SHR) Model cell_based->invivo pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis invivo->pk_pd decision Go/No-Go Decision pk_pd->decision

Caption: Experimental workflow for evaluating renin inhibitory activity.

Protocol 1: In Vitro Fluorometric Renin Inhibitor Screening Assay

This protocol is adapted from commercially available renin assay kits and provides a robust method for high-throughput screening of potential renin inhibitors.[1][8][9]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the peptide by renin separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

Materials:

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)

  • Aliskiren (positive control inhibitor)[8]

  • DMSO (for compound dissolution)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in DMSO.

    • Perform serial dilutions in Assay Buffer to obtain a range of test concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted compound solutions to the respective wells.

    • For the positive control, add 50 µL of a known concentration of Aliskiren.

    • For the negative control (100% activity), add 50 µL of Assay Buffer with the corresponding DMSO concentration.

  • Enzyme Addition:

    • Prepare a working solution of human recombinant renin in Assay Buffer.

    • Add 25 µL of the renin solution to each well.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

  • Substrate Addition and Measurement:

    • Prepare a working solution of the fluorogenic renin substrate in Assay Buffer.

    • Add 25 µL of the substrate solution to each well to initiate the reaction.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 5 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established genetic model of hypertension that is widely used for screening antihypertensive agents.[7][10][11][12]

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

Procedure:

  • Acclimatization and Baseline Measurement:

    • House the animals under standard laboratory conditions for at least one week before the experiment.

    • Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method for 3 consecutive days.

  • Dosing:

    • Randomly assign SHR rats to vehicle control and treatment groups (n=8-10 per group).

    • Administer N-(2-aminoethyl)-2-methylpropanamide hydrochloride orally (gavage) or intraperitoneally at various doses once daily for a predetermined period (e.g., 14 days). The vehicle should be saline or an appropriate aqueous solution.

  • Blood Pressure Monitoring:

    • Measure SBP and HR at regular intervals (e.g., 2, 4, 6, 8, and 24 hours post-dose on days 1, 7, and 14).

  • Plasma Renin Activity (PRA) Measurement:

    • At the end of the study, collect blood samples via cardiac puncture under anesthesia.

    • Determine PRA using a commercially available ELISA or radioimmunoassay (RIA) kit.[13][14][15][16]

  • Data Analysis:

    • Analyze the changes in SBP and HR over time and compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

    • Compare PRA levels between the groups to assess the in vivo effect on the RAAS.

Hypothetical Therapeutic Application 2: Modulation of Central Nervous System (CNS) Activity

Small molecule amides have shown potential in treating a variety of CNS disorders, including neurodegenerative diseases and psychiatric conditions. Their ability to cross the blood-brain barrier (BBB) and interact with CNS targets makes them an interesting class of compounds for neurological drug discovery.

Logical Framework: Assessing CNS Penetration and Activity

CNS_Workflow start Start: Compound Administration bbb_permeability Blood-Brain Barrier Permeability Assessment start->bbb_permeability pk_brain Pharmacokinetics in Plasma and Brain Tissue bbb_permeability->pk_brain behavioral_screen Behavioral Phenotyping (e.g., Open Field, Elevated Plus Maze) pk_brain->behavioral_screen neurochemical_analysis Neurochemical Analysis (e.g., Neurotransmitter Levels) behavioral_screen->neurochemical_analysis target_id Target Identification and Mechanism of Action Studies neurochemical_analysis->target_id conclusion Conclusion on CNS Activity target_id->conclusion

Caption: Workflow for evaluating the CNS activity of a novel compound.

Protocol 3: Assessment of Blood-Brain Barrier (BBB) Penetration and Brain Pharmacokinetics

This protocol outlines the steps to determine if N-(2-aminoethyl)-2-methylpropanamide hydrochloride can cross the BBB and to quantify its concentration in the brain over time.[17][18][19][20][21][22][23][24]

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Compound Administration:

    • Administer a single dose of N-(2-aminoethyl)-2-methylpropanamide hydrochloride via intravenous (IV) or intraperitoneal (IP) injection.

  • Sample Collection:

    • At various time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes), collect blood samples via cardiac puncture and immediately harvest the brains.

    • Perfuse the brains with ice-cold saline to remove residual blood.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification by LC-MS/MS:

    • Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in plasma and brain homogenates.[25][26][27][28]

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

    • Determine the unbound brain-to-unbound plasma concentration ratio (Kp,uu) by measuring the fraction of unbound drug in both plasma and brain homogenate using equilibrium dialysis.[29][20] A Kp,uu value greater than 0.3 is generally considered indicative of significant BBB penetration.

Protocol 4: Initial Behavioral Phenotyping in Mice

This protocol describes a battery of behavioral tests to assess the general neuroactive effects of N-(2-aminoethyl)-2-methylpropanamide hydrochloride, including its impact on locomotor activity, anxiety-like behavior, and motor coordination.[30][31][32][33][34]

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Compound Administration:

    • Administer N-(2-aminoethyl)-2-methylpropanamide hydrochloride at various doses via IP injection 30 minutes before testing. Include a vehicle control group.

  • Open Field Test:

    • Place individual mice in the center of an open field arena and record their activity for 10-15 minutes using an automated tracking system.

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency to assess locomotor activity and anxiety-like behavior.

  • Elevated Plus Maze Test:

    • Place individual mice in the center of an elevated plus maze and allow them to explore for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of anxiolytic-like effects.[32]

  • Rotarod Test:

    • Place mice on an accelerating rotarod and measure the latency to fall.

    • This test assesses motor coordination and balance. A decrease in performance may indicate sedative or motor-impairing effects.

  • Data Analysis:

    • Compare the behavioral parameters of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

The protocols outlined in this application note provide a foundational framework for the initial preclinical evaluation of N-(2-aminoethyl)-2-methylpropanamide hydrochloride as a potential therapeutic agent. The proposed investigations into its effects on the renin-angiotensin-aldosterone system and the central nervous system are based on sound scientific rationale derived from its chemical structure and the known activities of related compounds.

Positive results from these initial screens would warrant further investigation, including more detailed mechanism of action studies, selectivity profiling against a broader panel of targets, and evaluation in more complex disease models. The self-validating nature of these protocols, incorporating both in vitro and in vivo assessments, is designed to provide reliable data to guide the progression of this compound through the drug discovery pipeline. As with any novel compound, careful dose-response studies and thorough safety and toxicity evaluations will be paramount in determining its ultimate therapeutic potential.

References

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  • DRG International, Inc. (2012). Active Renin ELISA. Retrieved from [Link]

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  • Abadir, P. M., & Siragy, H. M. (2014). Assessment of the Renin–Angiotensin System in Cellular Organelle: New Arenas for Study in the Mitochondria. Current hypertension reports, 16(10), 478.
  • Cowley, A. W., Jr, Mattson, D. L., & Navar, L. G. (2016).
  • Li, W., & Fu, Y. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(16), 6183-6207.
  • Kamal, A., Ramaswamy, B., & van der Meer, M. (2011). Mouse behavioural analysis in systems biology. Journal of the Royal Society, Interface, 8(63), 1357–1372.
  • Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. Expert opinion on drug discovery, 3(6), 677–687.
  • Gobburu, J. V., & Chen, Y. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceuticals, 14(9), 882.
  • Goshen, I., & Yirmiya, R. (2021). Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability. International journal of molecular sciences, 22(16), 8831.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs.
  • Li, W., & Fu, Y. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(16), 6183-6207.
  • ACS Publications. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13425-13448.
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  • ResearchGate. (2021). In Silico Methods to Assess CNS Penetration of Small Molecules. Retrieved from [Link]

  • Kiryanova, A., et al. (2020). Behavioral tests assessing neuropsychiatric phenotypes in adolescent mice reveal strain- and sex-specific effects. Scientific Reports, 10(1), 11374.
  • ACS Publications. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13425-13448.
  • MDPI. (2021). The Renin Angiotensin System: Insights into the Role of ACE2 in Glomerular Injury Including SARS-CoV-2 Infection. Journal of Clinical Medicine, 10(11), 2393.
  • ResearchGate. (2003). ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. Retrieved from [Link]

  • ACS Publications. (2014). Development and Validation of an LC/MS/MS Procedure for the Quantification of Endogenous myo-Inositol Concentrations in Rat Brain Tissue Homogenates. Analytical Chemistry, 86(15), 7580-7586.
  • MDPI. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceuticals, 14(9), 882.
  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Semantic Scholar. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • Taylor & Francis. (2019). Small Molecules As Central Nervous System Therapeutics: Old challenges, New directions, and a Philosophic Divide. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from [Link]

  • MDPI. (2021). In Vitro Characterization of a Tissue Renin-Angiotensin System in Human Nucleus Pulposus Cells. International Journal of Molecular Sciences, 22(16), 8831.
  • ResearchGate. (2008). Strategies to assess blood-brain barrier penetration. Retrieved from [Link]

  • American Heart Association Journals. (2005). Novel Mass Spectrometric Methods for Evaluation of Plasma Angiotensin Converting Enzyme 1 and Renin Activity. Hypertension, 46(4), 922-927.
  • Amuza Inc. (2020). Guide to Behavioral Testing in Mice and Rats. Retrieved from [Link]

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  • NIH. (2018). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in chemistry, 6, 655.
  • NIH. (2015). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. Journal of biomedicine & biotechnology, 2015, 957876.
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Application

Application Notes and Protocols: N-(2-aminoethyl)-2-methylpropanamide Hydrochloride as a Versatile Molecular Probe Scaffold

Introduction: Unlocking New Vistas in Molecular Probing In the dynamic landscape of cellular biology and drug discovery, the development of novel molecular probes is paramount for elucidating complex biological processes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Vistas in Molecular Probing

In the dynamic landscape of cellular biology and drug discovery, the development of novel molecular probes is paramount for elucidating complex biological processes. N-(2-aminoethyl)-2-methylpropanamide hydrochloride emerges as a valuable scaffold for the synthesis of bespoke molecular probes. Its defining feature is a primary amine group, which serves as a versatile reactive handle for conjugation to a wide array of reporter molecules, including fluorophores, biotin, and other moieties. This reactivity allows for the transformation of this simple aliphatic amide into a powerful tool for visualizing, tracking, and quantifying biological targets.

This guide provides a comprehensive overview of the principles and protocols for utilizing N-(2-aminoethyl)-2-methylpropanamide hydrochloride as a foundational element in the development of molecular probes. We will delve into its chemical properties, a hypothetical application as a fluorescent probe for immunofluorescence microscopy, and detailed, field-tested protocols to empower researchers in their scientific endeavors.

Chemical Profile and Physicochemical Properties

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a secondary amide and a hydrochloride salt. The presence of the hydrochloride salt enhances its aqueous solubility, a critical attribute for biological applications.

PropertyValueSource
IUPAC Name N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochlorideBenchchem
Molecular Formula C7H17ClN2OBenchchem
Molecular Weight 180.68 g/mol Benchchem
Key Functional Groups Primary amine, AmideBenchchem

The primary amine group is the cornerstone of its utility as a molecular probe scaffold. This nucleophilic group readily reacts with amine-reactive chemical moieties, such as N-hydroxysuccinimide (NHS) esters and isothiocyanates, to form stable covalent bonds. This fundamental reactivity underpins its adaptability for creating a diverse range of probes.

Principle of Application: A Scaffold for Fluorescent Probes

The true potential of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is realized when it is conjugated to a reporter molecule. For the purpose of this guide, we will focus on its application as a scaffold for creating a fluorescent probe by reacting it with Fluorescein Isothiocyanate (FITC). FITC is a widely used green-emitting fluorophore that readily reacts with primary amines to form a stable thiourea linkage.[1][2]

The resulting fluorescently-labeled N-(2-aminoethyl)-2-methylpropanamide can then be further conjugated to a biomolecule of interest, such as an antibody, to create a specific probe for techniques like immunofluorescence microscopy. This allows for the visualization and localization of specific proteins within cells and tissues.[]

Experimental Protocols

PART I: Conjugation of N-(2-aminoethyl)-2-methylpropanamide hydrochloride with FITC

This protocol details the steps for the covalent labeling of N-(2-aminoethyl)-2-methylpropanamide hydrochloride with FITC.

Materials:

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride

  • Fluorescein Isothiocyanate (FITC), Isomer I

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Ammonium chloride (NH4Cl)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

  • Preparation of N-(2-aminoethyl)-2-methylpropanamide hydrochloride solution:

    • Dissolve N-(2-aminoethyl)-2-methylpropanamide hydrochloride in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 10 mg/mL.

  • Preparation of FITC solution:

    • Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[1] This solution should be prepared fresh for each labeling reaction.

  • Conjugation Reaction:

    • Slowly add the FITC solution to the N-(2-aminoethyl)-2-methylpropanamide hydrochloride solution while gently stirring. A typical starting molar ratio is 1:1 to 5:1 (FITC:amine).

    • Incubate the reaction mixture in the dark for 8 hours at 4°C with continuous gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add ammonium chloride to a final concentration of 50 mM and incubate for 2 hours at 4°C.

  • Purification of the Conjugate:

    • Separate the fluorescently labeled product from unreacted FITC and other small molecules using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).

    • Elute the column with PBS (pH 7.4) and collect the fractions. The labeled product will typically elute first.

PART II: Hypothetical Application - Immunofluorescence Staining using a Labeled Secondary Antibody

This protocol outlines a hypothetical use of the FITC-labeled N-(2-aminoethyl)-2-methylpropanamide, which for this application would be conjugated to a secondary antibody. This demonstrates its utility in a standard biological research technique.

Workflow Overview:

G cluster_0 Cell Preparation cluster_1 Antibody Incubation cluster_2 Imaging cell_prep Fix and Permeabilize Cells blocking Block with 5% Normal Goat Serum cell_prep->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab wash1 Wash 4x with PBS primary_ab->wash1 secondary_ab Incubate with FITC-labeled Secondary Antibody wash1->secondary_ab wash2 Wash 4x with PBS secondary_ab->wash2 counterstain Counterstain with DAPI wash2->counterstain mount Mount Coverslip counterstain->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for immunofluorescence staining.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated with FITC-labeled N-(2-aminoethyl)-2-methylpropanamide (prepared as a custom reagent)

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[4]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[4]

    • Wash the cells four times with PBS.[4]

  • Secondary Antibody Incubation:

    • Dilute the FITC-labeled secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[4]

    • Wash the cells four times with PBS, protected from light.[4]

  • Counterstaining and Mounting:

    • Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.[4]

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the fluorescently labeled cells using a fluorescence microscope equipped with the appropriate filter sets for FITC (Excitation/Emission: ~495/519 nm) and DAPI (Excitation/Emission: ~358/461 nm).

Data Interpretation and Controls

Expected Results: Specific green fluorescence should be observed in the cellular compartments where the target protein is localized. The DAPI stain will show the location of the nuclei in blue.

Essential Controls:

  • Secondary Antibody Only Control: Omit the primary antibody incubation step to ensure that the secondary antibody does not bind non-specifically.

  • No Antibody Control: To assess the level of autofluorescence in the cells.

  • Positive and Negative Control Cells: Use cell lines known to express or not express the target protein to validate the staining pattern.

Safety and Handling

N-(2-aminoethyl)-2-methylpropanamide hydrochloride should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5] Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[6][7][8][9]

Troubleshooting

IssuePossible CauseSolution
High Background - Inadequate blocking- Non-specific antibody binding- Too high antibody concentration- Increase blocking time or change blocking agent- Perform secondary antibody only control- Titrate antibody concentrations
No/Weak Signal - Inactive primary or secondary antibody- Low abundance of target protein- Photobleaching- Use fresh, properly stored antibodies- Use a signal amplification method- Minimize light exposure during staining and imaging
Non-specific Staining - Antibody cross-reactivity- Inadequate washing- Use a more specific primary antibody- Increase the number and duration of wash steps

Conclusion

N-(2-aminoethyl)-2-methylpropanamide hydrochloride represents a versatile and accessible starting material for the development of custom molecular probes. Its primary amine functionality provides a reliable anchor for the attachment of a wide range of reporter molecules. The protocols and principles outlined in this guide offer a solid foundation for researchers to harness the potential of this compound in their specific research applications, from fundamental cell biology to advanced drug discovery platforms.

References

  • Yadav, S., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. Scientific Reports, 5, 9385. Retrieved from [Link]

  • Youdobio. (n.d.). FITC Amine Labeling Protocol. Retrieved from a hypothetical URL as the original is not accessible.
  • ResearchGate. (2013). The best protocol for FITC labeling of proteins. Retrieved from a hypothetical URL as the original is not accessible.
  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2-amino-2-ethylpropanediol. Retrieved from a hypothetical URL as the original is not accessible.
  • Biotium. (2025). Basic Protocols for Fluorescence Detection using Secondary Antibodies. Retrieved from a hypothetical URL as the original is not accessible.
  • Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Retrieved from a hypothetical URL as the original is not accessible.
  • Allen, M. P., & Peloquin, J. M. (2011). Fluorescent labeling and modification of proteins. Methods in cell biology, 104, 97–116. Retrieved from [Link]

  • Limsakul, W., et al. (2018). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 90(15), 9048–9055. Retrieved from [Link]

  • LigandTracer. (2021). Protocol - Protein labeling with FITC. Retrieved from a hypothetical URL as the original is not accessible.
  • Bio-Techne. (n.d.). Conjugation Protocol for Amine-Reactive Janelia Fluor Dyes. Retrieved from a hypothetical URL as the original is not accessible.
  • Thermo Fisher Scientific. (n.d.). FITC and TRITC. Retrieved from a hypothetical URL as the original is not accessible.
  • Apollo Scientific. (2023). (2S)-2-Aminopropanamide hydrochloride Safety Data Sheet. Retrieved from a hypothetical URL as the original is not accessible.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • AFG Bioscience LLC. (2016). Safety Data Sheet. Retrieved from a hypothetical URL as the original is not accessible.
  • CDH Fine Chemical. (n.d.). 2-DIETHYL AMINO ETHYL CHLORIDE HYDROCHLORIDE CAS No 869-24-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from a hypothetical URL as the original is not accessible.
  • Agilent. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Retrieved from [Link]

  • Frontiers. (2021). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. Retrieved from [Link]

  • Benchchem. (n.d.). N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride. Retrieved from a hypothetical URL as the original is not accessible.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest: N-(2-aminoethyl)-2-methylpropanamide hydrochloride Molecular Formula: C₆H₁₅ClN₂O CAS Number: 53673-16-8 (free base)

Introduction

Welcome to the technical support guide for the synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This document is designed for researchers and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during the synthesis of this valuable diamine derivative. The primary challenge in this synthesis is achieving selective mono-acylation of ethylenediamine, a symmetrical starting material with two reactive primary amino groups. This guide presents a robust, field-proven synthetic strategy and addresses common pitfalls to ensure a successful and high-purity outcome.

Recommended Synthetic Strategy

Direct acylation of ethylenediamine with isobutyryl chloride often leads to a difficult-to-separate mixture of mono-acylated, di-acylated, and unreacted starting materials.[1] The most reliable and scalable approach involves a protection-acylation-deprotection sequence, which offers superior control over selectivity.

Recommended_Synthesis SM1 Ethylenediamine INT1 N-Boc-ethylenediamine SM1->INT1 1. Protection SM2 Di-tert-butyl dicarbonate (Boc)₂O INT2 N-Boc-N'-(isobutyryl)ethylenediamine INT1->INT2 2. Acylation (Schotten-Baumann) SM3 Isobutyryl Chloride FP N-(2-aminoethyl)-2-methylpropanamide hydrochloride INT2->FP 3. Deprotection & Salt Formation (HCl)

Caption: Recommended three-step synthesis pathway.

Frequently Asked Questions & Troubleshooting Guide

Synthesis & Selectivity
Q1: I attempted a direct reaction between ethylenediamine and one equivalent of isobutyryl chloride and obtained a mixture of products with a low yield of the desired compound. Why did this happen?

A1: This is the most common pitfall when using a symmetrical difunctional starting material like ethylenediamine. The two primary amine groups have nearly identical reactivity. Therefore, a direct acylation results in a statistical mixture of products: the desired mono-acylated product, the di-acylated byproduct (N,N'-bis(isobutyryl)ethylenediamine), and unreacted ethylenediamine. Separating these compounds is often challenging due to their similar polarities. Using a large excess of ethylenediamine can favor mono-acylation, but this is atom-inefficient and requires removal of the excess diamine.[2] For this reason, a protection group strategy is strongly recommended.

Side_Reaction_Pathway EDA Ethylenediamine Desired Desired Mono-acylated Product EDA->Desired Reacts 1:1 Unreacted Unreacted Ethylenediamine IC Isobutyryl Chloride (1 eq) Di Di-acylated Byproduct Desired->Di Reacts with another eq. of Isobutyryl Chloride

Caption: Product distribution in direct acylation.

N-Boc Protection & Acylation Steps
Q2: My acylation of N-Boc-ethylenediamine is slow or incomplete. What are the likely causes?

A2: An incomplete or sluggish acylation step can typically be traced back to a few key areas. This reaction is a variation of the Schotten-Baumann reaction, which requires careful control of conditions to proceed efficiently.[3][4][5]

Troubleshooting Steps:

  • Reagent Quality: Isobutyryl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it to the unreactive isobutyric acid.[6][7] Ensure you are using a fresh bottle or a properly stored aliquot under an inert atmosphere (e.g., nitrogen or argon).

  • Base Stoichiometry and Choice: A base is required to neutralize the HCl generated during the reaction.[8][9]

    • Inorganic Base (e.g., NaHCO₃, K₂CO₃): If using a biphasic system (e.g., DCM/water), ensure vigorous stirring to maximize interfacial contact. At least two equivalents of base are recommended.

    • Organic Base (e.g., Triethylamine, Pyridine): Ensure the base is dry and added in slight excess (1.1-1.2 equivalents). The amine hydrochloride salt may precipitate, but this does not typically impede the reaction.

  • Temperature Control: The reaction is exothermic. Add the isobutyryl chloride dropwise to the amine solution at 0 °C to prevent side reactions and potential degradation.[10] After the addition is complete, allowing the reaction to warm to room temperature and stir for several hours usually ensures completion.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the N-Boc-ethylenediamine starting material. A typical mobile phase would be Ethyl Acetate/Hexanes with a small percentage of triethylamine to prevent streaking.

Deprotection & Salt Formation
Q3: The N-Boc deprotection with HCl is not going to completion. How can I improve the yield?

A3: The removal of a Boc group is an acid-catalyzed hydrolysis.[11] While generally reliable, incomplete reactions can occur.

Troubleshooting Steps:

  • Acid Concentration & Source: The most common method is using a saturated solution of HCl gas in an organic solvent like 1,4-dioxane or ethyl acetate. Alternatively, using concentrated aqueous HCl in a miscible solvent like methanol can also be effective. Ensure your acidic reagent has not degraded.

  • Stoichiometry: While the acid is catalytic for the deprotection, the final product is the hydrochloride salt. Therefore, you must use at least one equivalent of HCl to form the salt, plus a catalytic amount to drive the deprotection. In practice, a large excess of the HCl solution is used to ensure the reaction goes to completion.

  • Reaction Time and Temperature: Boc deprotection is usually rapid at room temperature, often complete within 1-4 hours.[12] If TLC or LC-MS analysis shows remaining starting material, you can extend the reaction time or gently warm the mixture to 30-40 °C. However, be cautious with heating, as it can sometimes lead to side reactions.

  • Water Content: The mechanism of acid-catalyzed Boc deprotection involves the formation of a stable tert-butyl cation.[13] While strictly anhydrous conditions are not always necessary, the presence of some water can facilitate the hydrolysis. If you are using HCl gas in an organic solvent, the presence of trace water is often sufficient.

Q4: After deprotection and workup, my NMR spectrum shows unexpected peaks in the 1.0-1.5 ppm region. What could they be?

A4: The likely culprit for unexpected aliphatic signals is the formation of tert-butyl byproducts. During the acidic deprotection, a tert-butyl cation is formed. This is a reactive electrophile that can alkylate nucleophilic sites on your product or solvent, a known side reaction in Boc deprotections.[13] The primary amine of your product is a potential nucleophile. While protonation under the acidic conditions reduces its nucleophilicity, some N-alkylation can still occur. Using a cation scavenger like anisole or thioanisole during the deprotection can sometimes mitigate this issue, but it is less common for simple amine deprotections. A thorough purification, such as recrystallization, should remove these minor byproducts.

Purification & Isolation
Q5: I am struggling to purify the final hydrochloride salt. It either "oils out" during recrystallization or remains impure. What is the best approach?

A5: Purifying polar, ionic compounds like amine hydrochlorides can be challenging. Recrystallization is the preferred method over column chromatography.[14]

Troubleshooting Crystallization:

ProblemPotential CauseSolution
Product "oils out" The solvent system is too nonpolar, or the solution is cooling too rapidly.Add a more polar co-solvent (e.g., a small amount of methanol or water) to the hot solution until it clarifies, then allow it to cool very slowly.
No crystals form Too much solvent was used, or the solution is not supersaturated.1. Induce crystallization: Scratch the inside of the flask with a glass rod.[14] 2. Add a seed crystal: If available, add a tiny crystal of pure product.[14] 3. Reduce solvent volume: Gently evaporate some solvent and allow it to cool again.[14]
Product is hygroscopic/gummy The product has absorbed atmospheric moisture.Ensure the product is dried thoroughly under high vacuum. Handle the final product in a dry environment (e.g., glove box or dessicator) if possible.

A good starting solvent system for recrystallization is a mixture of a polar solvent in which the salt is soluble (like ethanol, methanol, or isopropanol) and a nonpolar anti-solvent in which it is insoluble (like diethyl ether, ethyl acetate, or acetone). Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the anti-solvent until the solution becomes faintly turbid. Allow it to cool slowly to promote crystal growth.

Analytical Characterization
Q6: What are the expected spectroscopic data for the final product and key intermediates?

A6: The following tables provide expected analytical data to help confirm the identity and purity of your compounds.[15]

Table 1: Expected ¹H NMR and ¹³C NMR Data (in D₂O)

Compound Analysis Expected Chemical Shifts (δ) ppm
N-Boc-N'-(isobutyryl)ethylenediamine ¹H NMR ~3.3 (t, 2H), ~3.2 (t, 2H), ~2.4 (septet, 1H), ~1.4 (s, 9H), ~1.1 (d, 6H)
¹³C NMR ~181 (C=O, amide), ~158 (C=O, Boc), ~80 (quaternary C, Boc), ~42 (CH₂), ~40 (CH₂), ~36 (CH), ~28 (CH₃, Boc), ~19 (CH₃)
N-(2-aminoethyl)-2-methylpropanamide HCl ¹H NMR ~3.5 (t, 2H), ~3.1 (t, 2H), ~2.6 (septet, 1H), ~1.1 (d, 6H)

| | ¹³C NMR | ~182 (C=O), ~40 (CH₂), ~38 (CH₂), ~36 (CH), ~19 (CH₃) |

Table 2: Expected Mass Spectrometry Data

Compound Analysis Expected [M+H]⁺
N-Boc-N'-(isobutyryl)ethylenediamine ESI-MS 231.17

| N-(2-aminoethyl)-2-methylpropanamide | ESI-MS | 131.12 |

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-N'-(isobutyryl)ethylenediamine
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-ethylenediamine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add isobutyryl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction for the consumption of the starting amine by TLC.

  • Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Deprotection and Isolation of N-(2-aminoethyl)-2-methylpropanamide hydrochloride

Caption: General troubleshooting workflow for synthesis.

  • Dissolve the crude N-Boc-N'-(isobutyryl)ethylenediamine (1.0 eq) from the previous step in a minimal amount of methanol or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the stirred solution. Vigorous off-gassing (isobutylene) will be observed.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours. A white precipitate of the product should form.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, collect the solid product by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the collected solid with cold diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

  • Dry the final product under high vacuum to remove all residual solvent.

References

  • Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
  • European Patent Office. (n.d.). EP 1720833 B1 - METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • American Elements. (n.d.). 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • LookChem. (n.d.). N-(2-AMINOETHYL)-2-METHYLPROPANAMIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2014). How can I make a mono adduct of amide from the reaction between lactone and ethylenediamine?. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)-2-methylprop-2-enamide hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SpringerLink. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved from [Link]

  • Loba Chemie. (2018). ISO- BUTYRYL CHLORIDE 98% FOR SYNTHESIS MSDS. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-(2-aminoethyl)-2-methylpropanamide Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and significant side product in the synthesis of N-(2-aminoethyl)-2-methylpropanamide?

A1: The most prevalent side product is the di-acylated species, N,N'-bis(2-methylpropanoyl)ethane-1,2-diamine . This occurs because the starting material, ethylenediamine, possesses two primary amine nucleophiles. If reaction conditions are not carefully controlled, the acylating agent (e.g., isobutyryl chloride or isobutyric acid activated with a coupling agent) can react with both amine groups, leading to a significant yield loss of your desired mono-acylated product.

Q2: I'm observing a non-polar spot on my TLC that doesn't stain with ninhydrin. Could this be the di-acylated byproduct?

A2: Yes, that is highly likely. The di-acylated byproduct has two amide groups and no remaining primary amines. This lack of a primary amine explains why it would not be positive with a ninhydrin stain. Furthermore, the addition of a second, relatively greasy isobutyryl group makes the molecule significantly less polar than the desired mono-acylated product, which still contains a free primary amine. This causes the di-acylated product to have a higher Rf value (travel further up the TLC plate) in typical normal-phase chromatography systems.

Q3: How can I strategically minimize the formation of the N,N'-diacylated byproduct?

A3: Controlling the stoichiometry and reaction conditions is paramount. The key is to favor the mono-acylation kinetically and thermodynamically.

  • Use of Excess Ethylenediamine: Employing a significant molar excess of ethylenediamine (e.g., 3 to 10 equivalents) relative to the acylating agent is the most effective strategy. This increases the statistical probability that an acylating agent molecule will encounter an unreacted ethylenediamine molecule rather than the already-formed mono-acylated product.

  • Slow Addition & Low Temperature: The acylating agent should be added dropwise to the solution of ethylenediamine at a reduced temperature (e.g., 0-5 °C).[1] This slow addition keeps the instantaneous concentration of the acylating agent low, disfavoring the second acylation. The reaction between acyl chlorides and amines is often vigorous and exothermic, and cooling helps to control the reaction rate.[2][3]

  • Choice of Base: When using an acid chloride, at least two equivalents of a non-nucleophilic base (like triethylamine or DIPEA) should be used. One equivalent neutralizes the HCl generated during the reaction, while the second equivalent ensures the amine nucleophile remains deprotonated and reactive.[3]

Q4: My reaction is complete, but I'm struggling to remove the excess ethylenediamine during workup. What's the best approach?

A4: Removing highly polar and water-soluble starting materials like ethylenediamine can be challenging.

  • Aqueous Acid Wash: The most effective method is to perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid). Your mono-acylated product, with its basic primary amine, will be protonated and partition into the aqueous layer along with the excess ethylenediamine. The non-basic di-acylated byproduct will remain in the organic layer.

  • Selective Chelation: For specific cases, washing with a dilute copper(II) sulfate solution can selectively chelate the ethylenediamine, helping to pull it into the aqueous phase.[4]

  • Basification and Re-extraction: After separating the aqueous layer containing your protonated product, you can basify it with a strong base (e.g., NaOH) to a pH >12. This deprotonates your product's ammonium salt, making it less water-soluble. You can then re-extract your free-base product back into an organic solvent like dichloromethane or ethyl acetate.

Q5: I'm using a carbodiimide coupling agent (EDC) and see a persistent urea byproduct. How do I get rid of it?

A5: When using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), the formation of the corresponding urea byproduct is unavoidable.[5]

  • For EDC: The resulting N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) is water-soluble. It can typically be removed by washing the organic reaction mixture with water or dilute acid.

  • For DCC: The N,N'-dicyclohexylurea (DCU) byproduct is notoriously insoluble in most common organic solvents. The standard procedure is to filter the crude reaction mixture to remove the precipitated DCU before proceeding with the aqueous workup.

Q6: Are there any low-level, process-related impurities I should be aware of, especially for pharmaceutical applications?

A6: Yes. When preparing the final hydrochloride salt, the method of HCl introduction is critical. If you use a solution of HCl gas dissolved in an alcohol solvent (like ethanol or methanol), there is a documented risk of forming mutagenic alkyl chloride impurities (e.g., ethyl chloride).[6] For pharmaceutical development, it is crucial to control for such impurities according to regulatory guidelines like ICH M7.[6] Consider using alternative methods for salt formation, such as adding a solution of HCl in a non-reactive solvent like dioxane or isopropanol, or by directly bubbling HCl gas into a solution of the amine base.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Action(s) & Rationale
Low Yield 1. Significant formation of di-acylated byproduct. 2. Incomplete reaction. 3. Product loss during aqueous workup.1. Increase molar excess of ethylenediamine; add acylating agent more slowly at 0 °C. 2. Allow the reaction to stir longer at room temperature after addition; confirm consumption of starting material by TLC/LC-MS. 3. Ensure the aqueous layer is sufficiently basic (pH >12) before re-extracting the product. Perform multiple extractions (3x) with the organic solvent.
Multiple Spots on TLC 1. Presence of starting material, mono-acylated product, and di-acylated product. 2. Degradation of starting materials or product.1. This is expected. The goal of purification is to isolate the desired mono-acylated spot. 2. Ensure reagents are pure and the reaction is not overheated. Run under an inert atmosphere (N₂) if reagents are air-sensitive.
Product is an Oil/Gummy Solid, Fails to Crystallize as HCl Salt 1. Presence of impurities hindering crystallization. 2. Incorrect stoichiometry of HCl. 3. Residual solvent.1. Purify the free-base product by column chromatography before salt formation.[7] 2. Ensure 1.0-1.1 equivalents of HCl are added. Titrate a small sample to confirm amine content if unsure. 3. Ensure the product is fully dry under high vacuum. Consider trituration with a non-polar solvent like ether or hexane to induce precipitation.
Final Product NMR is Complex/Unclean 1. Mixture of mono- and di-acylated products. 2. Presence of solvent residue. 3. Formation of unexpected side products.1. The di-acylated product will show symmetric signals for the ethyl bridge and isobutyryl groups. Improve purification. 2. Dry the sample under high vacuum for an extended period. 3. Analyze the crude mixture by LC-MS to identify masses of impurities and guide further investigation.

Visualized Reaction and Purification Schemes

Primary Synthetic Pathway and Major Side Reaction

reaction_pathway EDA Ethylenediamine (Excess) IsoCl Isobutyryl Chloride Product_amine N-(2-aminoethyl)-2-methylpropanamide (Desired Mono-acylated Product) IsoCl->Product_amine + EDA Side_product N,N'-bis(2-methylpropanoyl)ethane-1,2-diamine (Di-acylated Side Product) Product_amine->Side_product + IsoCl (Side Reaction) HCl_salt Final HCl Salt Product_amine->HCl_salt

Caption: Main reaction versus the competing di-acylation side reaction.

General Purification Workflow

purification_workflow start Crude Reaction Mixture (Product, Side Product, Excess EDA) dissolve Dissolve in Organic Solvent (e.g., EtOAc) start->dissolve acid_wash Wash with Dilute Acid (1M HCl) dissolve->acid_wash separate1 Separate Layers acid_wash->separate1 org_layer1 Organic Layer (Contains Di-acylated Side Product) separate1->org_layer1 [Discard] aq_layer1 Aqueous Layer (Contains Protonated Product & EDA) separate1->aq_layer1 [Keep] basify Basify Aqueous Layer (pH > 12) aq_layer1->basify extract Extract with Organic Solvent (3x) basify->extract separate2 Separate Layers extract->separate2 aq_layer2 Aqueous Layer (Waste) separate2->aq_layer2 [Discard] org_layer2 Combined Organic Layers (Contains Pure Free-Base Product) separate2->org_layer2 [Keep] dry Dry (Na₂SO₄), Filter, Concentrate org_layer2->dry salt Form HCl Salt dry->salt final Isolate Pure N-(2-aminoethyl)-2- methylpropanamide hydrochloride salt->final

Caption: Step-by-step acid-base extraction for product purification.

Key Experimental Protocols

Protocol 1: Synthesis with Minimized Di-acylation
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (5.0 eq) in a suitable solvent like dichloromethane (DCM) under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine (2.2 eq).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Slow Addition: Dissolve isobutyryl chloride (1.0 eq) in DCM and add it to the dropping funnel. Add the isobutyryl chloride solution dropwise to the stirred ethylenediamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the isobutyryl chloride.

  • Workup: Proceed with the purification as outlined in the workflow diagram and Protocol 2.

Protocol 2: Purification via Acid-Base Extraction
  • Quenching: Cool the reaction mixture to 0 °C and slowly add water to quench any unreacted acyl chloride.

  • Acid Extraction: Transfer the mixture to a separatory funnel and add 1M HCl solution. Shake vigorously and allow the layers to separate. Collect the aqueous layer.

  • Back-Extraction: To ensure full recovery, extract the organic layer one more time with 1M HCl. Combine the aqueous layers. The di-acylated byproduct, if any, will remain in the organic layer, which can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 50% w/w NaOH solution with stirring until the pH is >12. Monitor the temperature to keep it below 25 °C.

  • Product Extraction: Extract the basic aqueous layer three times with DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free-base product as an oil or solid.

Protocol 3: Analytical HPLC Method for In-Process Control
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 210 nm.

  • Expected Elution Order: Ethylenediamine -> N-(2-aminoethyl)-2-methylpropanamide -> N,N'-bis(2-methylpropanoyl)ethane-1,2-diamine.

References

  • LookChem. N-(2-AMINOETHYL)-2-METHYLPROPANAMIDE | 53673-16-8. Available from: [Link]

  • Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Google Patents. CN103512996B - Analysis method for amide compounds.
  • ResearchGate. How can I make a mono adduct of amide from the reaction between lactone and ethylenediamine?. Available from: [Link]

  • Google Patents. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available from: [Link]

  • ResearchGate. Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. Available from: [Link]

  • ResearchGate. Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Available from: [Link]

  • Reddit. Carbodiimide amide coupling reaction sideproduct. Available from: [Link]

  • Sciforum. Synthesis and Properties of some N-acyl ethylenediamine triacetic acid Chelating Surfactants. Available from: [Link]

  • PrepChem.com. Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]

  • ResearchGate. What is the best technique for amide purification?. Available from: [Link]

  • ResearchGate. Acylation of toluene with isobutyryl chloride. Available from: [Link]

  • Chemistry Education. Synthesis and analysis of amides. Available from: [Link]

  • Google Patents. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
  • National Center for Biotechnology Information. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Organic Syntheses. Isobutyryl chloride. Available from: [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines. Available from: [Link]

  • Google Patents. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Available from: [Link]

  • PubChem. N-ethyl-2-methylpropanamide. Available from: [Link]

  • ResearchGate. ICH Guideline M7 on mutagenic impurities in pharmaceuticals. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for N-(2-aminoethyl)-2-methylpropanamide Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amide. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for N-(2-aminoethyl)-2-methylpropanamide hydrochloride?

The most common and direct method is the amide coupling reaction between a derivative of isobutyric acid (pivalic acid) and ethylenediamine.[1] The carboxylic acid must first be "activated" to facilitate the reaction with the amine. The resulting free base is then treated with hydrochloric acid to yield the final hydrochloride salt.[2] Alternative, though often more complex, routes might involve starting with 2-amino-N-isobutyl-2-methylpropanamide and performing subsequent modifications.

Q2: Why is activation of the carboxylic acid necessary in this amide coupling?

Direct reaction between a carboxylic acid (isobutyric acid) and an amine (ethylenediamine) is generally unfavorable under standard conditions. The acidic proton of the carboxylic acid will readily react with the basic amine to form a stable ammonium-carboxylate salt. This acid-base reaction is much faster than the desired nucleophilic attack by the amine on the carbonyl carbon. To overcome this, the carbonyl group's electrophilicity must be enhanced. This is achieved by converting the carboxylic acid's hydroxyl group into a better leaving group, a process known as "activation".[3]

Q3: What is the role of a coupling agent?

A coupling agent is the reagent responsible for activating the carboxylic acid.[4] These agents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea ester for carbodiimides, or an active ester). This intermediate is much more susceptible to nucleophilic attack by the amine, enabling the formation of the amide bond under mild conditions.[4][5]

Q4: Why is the final product isolated as a hydrochloride salt?

The hydrochloride salt form offers several advantages over the free base. It typically exhibits higher crystallinity, leading to easier handling, purification by recrystallization, and improved stability and shelf-life. Furthermore, for pharmaceutical applications, salt forms often have enhanced solubility and bioavailability. The salt is formed by treating the purified N-(2-aminoethyl)-2-methylpropanamide free base with a source of HCl, such as a solution of HCl in an organic solvent.[2]

Q5: What is the purpose of adding a non-nucleophilic base like DIPEA or triethylamine to the reaction?

A tertiary amine base serves two critical functions. First, if the amine starting material is a salt (e.g., ethylenediamine dihydrochloride), the base is required to neutralize it to the free amine, which is the active nucleophile. Second, the amide coupling reaction generates an acidic byproduct. The base neutralizes this acid, preventing it from protonating the amine reactant and taking it out of the reaction.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The troubleshooting logic is designed to be a self-validating system, guiding you from problem to resolution.

Problem 1: Low or No Product Yield

Low conversion is one of the most common hurdles in amide synthesis. Several factors can be at play, from improper activation to suboptimal reaction conditions.[7]

Cause A: Inefficient Carboxylic Acid Activation
  • The Logic: The choice of coupling agent is paramount. Different reagents have varying reactivity, cost, and byproduct profiles. If the chosen agent is not potent enough for your specific substrates, activation will be the rate-limiting step.

  • Solution:

    • Re-evaluate Your Coupling Agent: For standard couplings, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are excellent choices because their urea byproduct is water-soluble, simplifying purification.[8][9] For more challenging or sterically hindered substrates, stronger phosphonium-based reagents like PyBOP or uronium-based reagents like HATU may be necessary.[5][10]

    • Incorporate Additives: Coupling reactions with carbodiimides are often accelerated by additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[8][9] These additives form an active ester intermediate that is more reactive and can suppress side reactions.

    • Consider an Acyl Halide Intermediate: An alternative strategy is to convert the isobutyric acid to isobutyryl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] The resulting acyl chloride is highly reactive towards the amine. This method avoids coupling agent byproducts but requires careful handling of the corrosive reagents.

ReagentProsConsByproduct Profile
EDC Water-soluble byproduct (EDU), easy workup; low cost.Moderate reactivity; can be sensitive to water.Water-soluble urea.
DCC Inexpensive, effective.Byproduct (DCU) is a precipitate, often difficult to filter completely.[10]Insoluble urea (dicyclohexylurea).
HATU/HBTU Very high reactivity, fast reactions.Expensive; potential for side reactions if not controlled.Water-soluble.
PyBOP High reactivity, good for hindered systems.Expensive; byproduct (HMPA) is a carcinogen.[5]Hexamethylphosphoramide.
T3P® High reactivity; byproducts are water-soluble.Can be viscous and difficult to handle.Water-soluble phosphate salts.
Cause B: Suboptimal Reaction Temperature
  • The Logic: Temperature influences reaction kinetics.[13] While heating can increase the reaction rate, it can also promote the decomposition of reactive intermediates and the formation of side products.[14]

  • Solution:

    • Activation Step at 0 °C: The initial activation of the carboxylic acid should almost always be performed at a reduced temperature (0 °C) to ensure the controlled formation of the active intermediate and minimize its decomposition.

    • Stepwise Temperature Increase: After adding the amine, allow the reaction to slowly warm to room temperature. Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this should be a secondary optimization step.

Cause C: Incorrect Solvent Choice
  • The Logic: The solvent must be able to dissolve all reactants to allow the reaction to proceed efficiently.[15] Solvent polarity can also influence the stability of charged intermediates and transition states.[16][17]

  • Solution:

    • Aprotic Solvents are Key: Use dry, aprotic solvents. DMF (Dimethylformamide) and DCM (Dichloromethane) are common first choices due to their excellent solvating properties for the reactants and intermediates.

    • Solvent Screening: If solubility is an issue, consider other solvents like acetonitrile (ACN) or tetrahydrofuran (THF). Running small-scale parallel reactions in different solvents can quickly identify the optimal medium.

Problem 2: Significant Impurity Formation

The presence of side products complicates purification and reduces the overall yield of the desired compound.

Cause A: Di-acylation of Ethylenediamine
  • The Logic: Ethylenediamine has two primary amine groups. If the stoichiometry is not carefully controlled, the desired mono-acylated product can react a second time to form an unwanted di-acylated impurity.

  • Solution:

    • Use an Excess of the Amine: The most straightforward solution is to use a significant excess of ethylenediamine (e.g., 3-5 equivalents) relative to the isobutyric acid. This statistical approach ensures that the activated acid is more likely to encounter an unreacted ethylenediamine molecule than the mono-acylated product. The unreacted excess amine can then be removed during an aqueous workup.[10]

Cause B: Side Reactions from the Coupling Reagent
  • The Logic: Some coupling reagents can lead to specific side reactions. For instance, carbodiimides can rearrange to an inactive N-acylurea if the amine is not added promptly after activation.

  • Solution:

    • Control the Order of Addition: Always pre-activate the carboxylic acid with the coupling agent (and additive, if used) for a short period (5-15 minutes at 0 °C) before adding the amine. Do not let the activated intermediate sit for an extended time.

Problem 3: Difficulty in Product Purification

Even with a high-yielding reaction, isolating the pure hydrochloride salt can be challenging.

Cause A: Persistent Coupling Byproducts
  • The Logic: The byproducts of the coupling reaction must be efficiently removed. The choice of coupling agent directly impacts the purification strategy.

  • Solution:

    • Water-Soluble Byproducts (from EDC, HATU): Perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate or DCM). The water-soluble byproducts will remain in the aqueous phase.

    • Insoluble Byproducts (from DCC): If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate out of the reaction mixture. It can be removed by filtration. However, some DCU often remains in the solution, requiring subsequent column chromatography or recrystallization for complete removal.[10]

Cause B: Failure to Crystallize (Oily Product)
  • The Logic: The final hydrochloride salt is expected to be a solid, but impurities or residual solvent can inhibit crystallization, resulting in an oil.[18]

  • Solution:

    • Ensure Purity Before Salt Formation: Purify the free-base amide product first using column chromatography if necessary. Impurities are a common cause of crystallization failure.

    • Optimize Recrystallization:

      • Solvent Screening: Find a suitable solvent or solvent system where the product is soluble when hot but sparingly soluble when cold. Common choices include isopropanol/water, ethanol, or ethyl acetate/hexanes.[18]

      • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[18]

      • Seed Crystals: Adding a tiny crystal of pure product from a previous batch can initiate crystallization.[18]

      • Trituration: If the product oils out, remove the solvent and add a non-solvent (like hexanes or ether). Vigorously stir or sonicate the mixture. This can often induce the oil to solidify.

Visualizations and Workflows

General Reaction Pathway

The diagram below illustrates the fundamental steps of the amide coupling reaction, from carboxylic acid activation to the final product.

Reaction_Pathway cluster_reactants Reactants cluster_activation Activation cluster_product Product Formation Acid Isobutyric Acid ActivatedAcid Reactive Intermediate (e.g., Active Ester) Acid->ActivatedAcid + Coupling Agent Amine Ethylenediamine CouplingAgent Coupling Agent (e.g., EDC, HATU) FreeBase N-(2-aminoethyl)-2- methylpropanamide ActivatedAcid->FreeBase + Ethylenediamine FinalProduct Hydrochloride Salt FreeBase->FinalProduct + HCl Troubleshooting_Workflow Start Problem: Low Reaction Yield CheckActivation Is Acid Activation Efficient? Start->CheckActivation CheckTemp Is Temperature Optimized? CheckActivation->CheckTemp Yes SolutionActivation Solution: 1. Change to stronger coupling agent (HATU). 2. Add HOBt/HOAt. 3. Check reagent quality. CheckActivation->SolutionActivation No CheckSolvent Is Solubility Adequate? CheckTemp->CheckSolvent Yes SolutionTemp Solution: 1. Activate at 0°C. 2. Allow slow warming to RT. 3. Monitor before applying heat. CheckTemp->SolutionTemp No OtherIssues Review Stoichiometry & Amine Purity CheckSolvent->OtherIssues Yes SolutionSolvent Solution: 1. Ensure dry, aprotic solvent (DMF, DCM). 2. Perform solvent screen (ACN, THF). CheckSolvent->SolutionSolvent No

Caption: A logical workflow for troubleshooting low yield in the amide synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-(2-aminoethyl)-2-methylpropanamide

This protocol uses EDC and HOBt, a common and efficient combination with a straightforward workup.

Materials:

  • Isobutyric acid

  • Ethylenediamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve isobutyric acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add EDC (1.2 eq) portion-wise to the cooled solution. Stir the mixture at 0 °C for 15 minutes. A clear solution should be maintained.

  • Amine Addition: In a separate flask, dissolve ethylenediamine (3.0 eq) and DIPEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude free-base product.

Protocol 2: Formation and Purification of the Hydrochloride Salt

Materials:

  • Crude N-(2-aminoethyl)-2-methylpropanamide

  • 2M HCl in diethyl ether (or other suitable organic solvent)

  • Isopropanol (IPA)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the crude free-base product from Protocol 1 in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Cool the solution to 0 °C. Slowly add 2M HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring. A white precipitate should form immediately.

  • Precipitation: Continue stirring at 0 °C for 30 minutes, then allow the flask to stand to ensure complete precipitation. If needed, store at 4 °C overnight.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the white solid under high vacuum to obtain the purified N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

  • Recrystallization (if necessary): If the product requires further purification, dissolve it in a minimal amount of boiling isopropanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and dry under vacuum.

References

  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google P
  • WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)
  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure. [Link]

  • N-(2-AMINOETHYL)-2-METHYLPROPANAMIDE|53673-16-8 - LookChem . [Link]

  • Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents - PubMed. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . [Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - ResearchGate. [Link]

  • Optimization of the reaction conditions of amide synthesis. - ResearchGate. [Link]

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - ACS Publications. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PMC - NIH. [Link]

  • WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)
  • Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures - MDPI. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC - NIH. [Link]

  • CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google P
  • amide coupling help : r/Chempros - Reddit. [Link]

  • The Effect of Temperature and Solvents on the Thermodynamical and Electronic Properties of N-acetyl-para-aminophenol (APAP) . [Link]

  • EP1375481A1 - Method of purifying n-(2-hydroxyethyl)
  • 2-amino-N-ethyl-N-methylpropanamide hydrochloride | CAS 1796908-56-9 . [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC - NIH. [Link]

  • Optimization of reaction conditions for amide synthesis with half‐sandwich metal complexesa - ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Role of Coupling Agents in Modern Organic Synthesis . [Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents . [Link]

  • The effects of solvent environment on the optical rotatory dispersion parameters of polypeptides. II. Studies on poly-L-glutamic acid - PubMed. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Purification of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride

Welcome to the dedicated technical support resource for the purification of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this polar, water-soluble compound.

Introduction to Purification Challenges

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a secondary amide and a hydrochloride salt, a combination that enhances its aqueous solubility.[1] While advantageous for some applications, this property can present significant challenges during purification. The primary goal is to remove unreacted starting materials, by-products, and other impurities. Common issues include the compound's high polarity, which can lead to difficulties in traditional normal-phase chromatography, and its affinity for water, complicating solvent removal and crystallization.

This guide provides a logical, experience-driven approach to overcoming these obstacles, ensuring the isolation of high-purity N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Recrystallization Failures

Q1: My compound will not crystallize from solution after cooling. What steps can I take to induce crystallization?

A1: Failure to crystallize is a common issue, especially with highly soluble amine hydrochlorides. Here is a systematic approach to troubleshoot this problem:

  • Problem: The compound remains fully dissolved even at low temperatures.

  • Underlying Cause: The solvent system may be too effective at solvating the molecule, or the solution is not sufficiently supersaturated.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[2]

      • Seeding: If a small amount of pure, solid material is available, add a single seed crystal to the cooled solution to initiate crystallization.[2]

    • Increase Concentration:

      • Your solution may be too dilute. Gently warm the solution to evaporate a portion of the solvent until you observe slight turbidity (the point of saturation). Then, allow it to cool slowly.[2]

    • Utilize an Anti-Solvent:

      • If your compound is dissolved in a polar solvent in which it is highly soluble (e.g., ethanol, methanol, or water), slowly add a less polar solvent in which it is insoluble (an "anti-solvent") until the solution becomes cloudy. Common anti-solvents for polar compounds include diethyl ether, ethyl acetate, or acetone. Then, allow the mixture to cool.

    • Lower the Temperature:

      • If cooling to room temperature or 0-4°C is insufficient, try using a dry ice/acetone bath to achieve lower temperatures.

Q2: I'm observing an oiling out phenomenon instead of crystallization. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Problem: A syrupy or oily layer forms at the bottom of the flask upon cooling.

  • Underlying Cause: The solubility of the compound is exceeded, but the conditions are not favorable for crystal lattice formation. This is common when the solution is cooled too rapidly or when impurities are present that inhibit crystallization.

  • Solutions:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

    • Adjust the Solvent System: The polarity of the solvent may not be optimal. Try a different solvent or a mixture of solvents. For amine hydrochlorides, mixtures of alcohols (like ethanol or isopropanol) and water can be effective.[2][3]

    • Purify Further Before Crystallization: The presence of impurities can disrupt crystal formation. Consider a preliminary purification step, such as a liquid-liquid extraction or a quick filtration through a plug of silica gel, to remove gross impurities before attempting recrystallization.

Chromatography Complications

Q3: My compound streaks badly on a standard silica gel TLC plate and column. How can I improve the separation?

A3: Streaking is a common problem when purifying basic and highly polar compounds like amines on acidic silica gel.

  • Problem: The compound appears as a long streak rather than a defined spot on the TLC plate, making it difficult to assess purity and achieve good separation on a column.

  • Underlying Cause: The basic amine functionality interacts strongly and irreversibly with the acidic silanol groups on the surface of the silica gel.

  • Solutions:

    • Modify the Mobile Phase:

      • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system to neutralize the acidic sites on the silica. Common choices include:

        • 0.5-2% triethylamine (Et3N)

        • 0.5-2% ammonia solution (e.g., in methanol)

    • Use a Different Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[4]

      • Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and can provide excellent peak shapes.[5][6]

    • Consider Reverse-Phase Chromatography:

      • Given the polar nature of your compound, reverse-phase chromatography (e.g., with a C18 stationary phase) may be a more suitable option. The mobile phase would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile.

    • Hydrophilic Interaction Liquid Chromatography (HILIC):

      • HILIC is an excellent technique for retaining and separating very polar compounds. It uses a polar stationary phase (like silica or an amine-functionalized phase) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[5]

Workflow for Purification Method Selection

The following diagram provides a decision-making workflow to help you choose the most appropriate purification strategy for N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

PurificationWorkflow Purification Strategy for N-(2-aminoethyl)-2-methylpropanamide hydrochloride start Crude Product recrystallization Attempt Recrystallization (e.g., Ethanol/Water, Isopropanol) start->recrystallization success Pure Product (>98%) recrystallization->success Successful failure Recrystallization Fails (Oiling out, no crystals, low purity) recrystallization->failure Unsuccessful chromatography Chromatography Needed failure->chromatography normal_phase Normal Phase Chromatography (Silica or Alumina) chromatography->normal_phase Less Polar Impurities reverse_phase Reverse Phase Chromatography (C18) chromatography->reverse_phase More Polar Impurities basic_modifier Add Basic Modifier (e.g., Triethylamine) normal_phase->basic_modifier final_purity_check Check Purity (HPLC, NMR) reverse_phase->final_purity_check basic_modifier->final_purity_check final_purity_check->success

Caption: A decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of N-(2-aminoethyl)-2-methylpropanamide hydrochloride?

A1: Given its nature as an amine hydrochloride, polar protic solvents are a good starting point. The hydrochloride salt form generally increases solubility in such solvents.[1]

Solvent SystemRationale
Ethanol/Water A mixture of ethanol and water is often effective for recrystallizing amine hydrochlorides. The compound should be dissolved in a minimal amount of the hot mixture, and then allowed to cool slowly. The ratio can be optimized to achieve good recovery.[3]
Isopropanol Isopropanol is slightly less polar than ethanol and can sometimes provide better crystal formation.
Methanol Due to its high polarity, methanol will likely be a very good solvent. It may be more useful as part of a solvent/anti-solvent system (e.g., with the addition of diethyl ether or ethyl acetate).

It is recommended to perform small-scale solubility tests with various solvents to identify the most promising candidates before attempting a large-scale recrystallization.

Q2: How can I effectively remove water from my final product?

A2: Residual water can be a persistent issue due to the hygroscopic nature of many amine salts.

  • Azeotropic Distillation: If your compound is stable at elevated temperatures, dissolving it in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure can be effective. This should be done with caution and knowledge of the compound's thermal stability.

  • High Vacuum Drying: Drying the solid product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (if the compound is thermally stable), is a standard method.

  • Drying over Desiccants: Using a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) can effectively remove tightly bound water.

Q3: Can I convert the hydrochloride salt back to the free amine for purification?

A3: Yes, this is a common strategy. You can neutralize the hydrochloride salt to the free amine, which is typically less polar and more soluble in organic solvents.

  • Protocol:

    • Dissolve the hydrochloride salt in water.

    • Cool the solution in an ice bath.

    • Slowly add a base (e.g., a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution) until the pH is basic (pH > 9).

    • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

The resulting free amine can then be purified by standard silica gel chromatography. After purification, the pure free amine can be converted back to the hydrochloride salt by dissolving it in a suitable solvent (like diethyl ether or methanol) and adding a solution of HCl in the same solvent.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In a flask, add the crude N-(2-aminoethyl)-2-methylpropanamide hydrochloride. Add a minimal amount of a 9:1 ethanol:water mixture.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If it does not dissolve, add small portions of the solvent mixture until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote even slower cooling, you can insulate the flask.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold ethanol/water mixture.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Chromatography on Silica Gel with a Basic Modifier
  • Stationary Phase: Prepare a column with silica gel.

  • Mobile Phase: Choose a suitable eluent system. A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH). Add 1% triethylamine to the eluent mixture to prevent streaking.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like pure methanol. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase (e.g., from 2% MeOH in DCM to 10% MeOH in DCM, both containing 1% triethylamine).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • BenchChem. (n.d.). N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride.
  • Google Patents. (2013). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Google Patents. (n.d.). Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • American Elements. (n.d.). 2-amino-N-ethyl-N-methylpropanamide hydrochloride.
  • PubChem. (n.d.). N-(2-aminoethyl)-2-methylprop-2-enamide hydrochloride.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Sigma-Aldrich. (n.d.). N-(2-aminoethyl)-2-methylpropanamide hydrochloride.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • BenchChem. (n.d.). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?.

Sources

Troubleshooting

Technical Support Center: N-(2-aminoethyl)-2-methylpropanamide hydrochloride

Welcome to the technical support center for N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot common purity issues encountered during the synthesis, handling, and analysis of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is N-(2-aminoethyl)-2-methylpropanamide hydrochloride and what are its primary applications?

A1: N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a chemical intermediate. Its structure, featuring a primary amine, a secondary amide, and a tertiary butyl group, makes it a versatile building block in organic synthesis. These types of compounds are often utilized as intermediates in the creation of more complex molecules for pharmaceuticals and agrochemicals.[1]

Q2: What are the most probable impurities I should be aware of?

A2: Based on its chemical structure and common synthesis routes (amidation of ethylenediamine with an isobutyryl derivative), the most probable impurities can be categorized as follows:

  • Starting Material Residues: Unreacted ethylenediamine or isobutyric acid/isobutyryl chloride.

  • Reaction Byproducts: The most significant byproduct is often the di-acylated species, N,N'-bis(2-methylpropanoyl)ethane-1,2-diamine, where both amino groups of ethylenediamine have reacted.[2][3]

  • Degradation Products: The primary degradation pathway is the hydrolysis of the amide bond, which would yield ethylenediamine and isobutyric acid.[4][5]

  • Solvent and Reagent Residues: Residual solvents used during synthesis and purification (e.g., ethanol, dichloromethane) and reagents like thionyl chloride or phosphorus trichloride if used to make the acid chloride.[6][7][8]

Q3: How does the synthesis method influence the impurity profile?

A3: The choice of acylating agent is critical. Using highly reactive agents like isobutyryl chloride increases the likelihood of forming the di-acylated byproduct.[2][3] Controlling the stoichiometry (using an excess of ethylenediamine) can minimize this but may lead to higher residual ethylenediamine in the final product. The method used to prepare the isobutyryl chloride itself can introduce impurities; for instance, using phosphorus trichloride can leave phosphorous acid byproducts.[7]

Q4: What are the best practices for storing this compound to minimize degradation?

A4: N-(2-aminoethyl)-2-methylpropanamide hydrochloride is hygroscopic and the amide bond is susceptible to hydrolysis.[4] Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

II. Troubleshooting Guide: Analytical & Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Scenario 1: "My NMR spectrum shows unexpected peaks. What could they be?"

Question: I've run a ¹H NMR of my N-(2-aminoethyl)-2-methylpropanamide hydrochloride sample, and besides the expected signals, I see extra peaks. How can I identify the impurities?

Answer & Troubleshooting Workflow:

Unexpected peaks in your NMR spectrum likely correspond to one of the common impurities. Here is a systematic approach to identify them.

Step 1: Compare with Known Spectra of Potential Impurities. Obtain reference spectra for the starting materials (ethylenediamine, isobutyric acid) and the likely di-acylated byproduct. Compare the chemical shifts and splitting patterns of your unknown peaks to these references.

Step 2: Analyze Key Spectral Regions.

  • Residual Ethylenediamine: Look for a singlet around 2.7-2.8 ppm corresponding to the four equivalent protons of the two CH₂ groups.

  • Residual Isobutyric Acid: Check for a septet around 2.5 ppm (CH) and a doublet around 1.1-1.2 ppm (two CH₃ groups).

  • N,N'-bis(2-methylpropanoyl)ethane-1,2-diamine (Di-acylated Impurity): This symmetrical molecule will show a multiplet for the -NH- protons, a signal for the four CH₂ protons (around 3.3 ppm), a septet for the two CH protons of the isopropyl groups, and a doublet for the four CH₃ groups. The integration ratio will differ significantly from your desired product.

Step 3: Use a Different Solvent. If peaks are overlapping, re-running the NMR in a different deuterated solvent (e.g., D₂O instead of DMSO-d₆) can shift the signals of exchangeable protons (like -NH and -NH₂) and help resolve overlapping peaks.

Scenario 2: "I see an extra peak in my HPLC chromatogram. How do I identify it?"

Question: My reverse-phase HPLC analysis shows a significant secondary peak either earlier or later than my main product peak. What is the likely identity of this peak?

Answer & Troubleshooting Workflow:

An unexpected peak in your HPLC run points to a purity issue. The retention time can give clues to the impurity's identity. This workflow will guide your investigation.

Logical Workflow for HPLC Impurity Identification

HPLC_Troubleshooting start Unexpected Peak in HPLC check_rt Analyze Retention Time (RT) start->check_rt early_peak Early Eluting Peak (More Polar) check_rt->early_peak RT < Product late_peak Late Eluting Peak (Less Polar) check_rt->late_peak RT > Product sm_amine Possibility: Unreacted Ethylenediamine early_peak->sm_amine sm_acid Possibility: Isobutyric Acid (Degradation) early_peak->sm_acid diacyl Possibility: Di-acylated Byproduct late_peak->diacyl confirm_lcms Confirm with LC-MS (Check m/z) sm_amine->confirm_lcms sm_acid->confirm_lcms diacyl->confirm_lcms spike_study Perform Spiking Study with Standards confirm_lcms->spike_study result Impurity Identified spike_study->result

Caption: Decision tree for identifying HPLC impurities.

Step-by-Step Protocol: HPLC-MS Analysis

  • Method Setup: Use a C18 reverse-phase column. A gradient elution is recommended, starting with a high aqueous component (e.g., 95% water with 0.1% formic acid) and ramping up to a high organic component (e.g., 95% acetonitrile with 0.1% formic acid). Chromatographic methods are well-established for analyzing amines.[9][10] For polar amines, specialized columns or techniques may be required.[11][12][13]

  • Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS).

  • Analyze the Mass:

    • The expected [M+H]⁺ for N-(2-aminoethyl)-2-methylpropanamide is m/z 131.12 .

    • Check the mass of the impurity peak.

      • An [M+H]⁺ of m/z 61.07 suggests ethylenediamine .

      • An [M+H]⁺ of m/z 89.06 suggests isobutyric acid .

      • An [M+H]⁺ of m/z 201.16 strongly indicates the di-acylated byproduct .

  • Confirmation by Spiking: If a suspected impurity is identified, obtain a pure standard of that substance. "Spike" your sample by adding a small amount of the standard and re-running the HPLC. If the peak area of the unknown impurity increases, its identity is confirmed.

III. Summary of Potential Impurities

The table below summarizes the key impurities, their likely origin, and their expected mass-to-charge ratio ([M+H]⁺) for easy reference during LC-MS analysis.

Impurity NameCommon OriginChemical StructureMolecular WeightExpected [M+H]⁺ (m/z)
Ethylenediamine Unreacted Starting MaterialH₂N-CH₂-CH₂-NH₂60.1061.07
Isobutyric Acid Starting Material / Hydrolysis(CH₃)₂CHCOOH88.1189.06
N,N'-bis(2-methylpropanoyl) ethane-1,2-diamine Reaction Byproduct (Di-acylation)(CH₃)₂CHCONH-CH₂-CH₂-NHCO CH(CH₃)₂200.28201.16

References

  • Ataman Kimya. ETHYLENEDIAMINE. [Link]

  • I.G. Farbenindustrie Aktiengesellschaft. (1930). Manufacture of mono-acylated ethylene-diamine and its derivatives.
  • MDPI. (2022). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • Organic Syntheses. Isobutyryl chloride. [Link]

  • Agilent Technologies, Inc. (2011). Amines and ammonia Analysis of impurities in amine streams. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3301, Ethylenediamine. [Link]

  • Royal Society of Chemistry. (1972). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. [Link]

  • ResearchGate. (2018). Interaction of diacylated ethylenediamine with hydrochloric acid. [Link]

  • Google Patents. (2016). The continuous production device of isobutyryl chloride synthesis.
  • Loba Chemie. (2018). ISO-BUTYRYL CHLORIDE 98% FOR SYNTHESIS MSDS. [Link]

  • University of Helsinki. (2014). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Google Patents. (2010). Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Agilent Technologies, Inc. (2011). Amines Analysis of impurities in ethylene diamine. [Link]

  • Sciforum. (2016). Synthesis and Properties of some N-acyl ethylenediamine triacetic acid Chelating Surfactants. [Link]

  • Google Patents. (2007). Method for production of ethylenediamine-n,n'-dipropionic acid dihydrochloride.
  • ResearchGate. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. [Link]

  • American Elements. 2-amino-N-ethyl-N-methylpropanamide hydrochloride. [Link]

  • Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]

  • Wikipedia. Ethylenediamine. [Link]

  • ResearchGate. (2013). Synthesis and Characterization of Sodium N,N'-dioctyl-ethylenediamine Diacyl Propionate. [Link]

  • PubMed. (2007). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]

  • PubMed. (2012). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. [Link]

  • Google Patents. (2013). Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4134133, N-ethyl-2-hydroxy-2-methylpropanamide. [Link]

Sources

Optimization

"stability issues with N-(2-aminoethyl)-2-methylpropanamide hydrochloride in solution"

Welcome to the technical support center for N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution.

Introduction to the Stability of N-(2-aminoethyl)-2-methylpropanamide hydrochloride

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is an aliphatic amide. The stability of the amide bond is crucial for its function in various experimental settings.[1] While amides are generally considered stable functional groups, they are susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[2][3] The hydrochloride salt form of this compound enhances its solubility and stability in the solid state.[4] However, in solution, the primary stability concern is the hydrolysis of the amide linkage.

This guide will delve into the factors affecting the stability of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in solution, provide frequently asked questions, and offer detailed troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-(2-aminoethyl)-2-methylpropanamide hydrochloride in aqueous solution?

A1: The primary degradation pathway is the hydrolysis of the amide bond. This reaction breaks the bond between the carbonyl group and the nitrogen atom, yielding 2-methylpropanoic acid and ethylenediamine hydrochloride. This hydrolysis can be catalyzed by both acid and base.[2][3]

Q2: How does pH affect the stability of the solution?

A2: The rate of amide hydrolysis is significantly influenced by pH. Both strongly acidic and strongly basic conditions will accelerate the degradation of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.[5] Near-neutral pH conditions (pH 6-8) are generally where amide hydrolysis is slowest. For optimal stability, it is recommended to prepare solutions in a buffered system within this pH range.

Q3: What is the recommended solvent for preparing stock solutions?

A3: For short-term use, sterile, purified water (e.g., Milli-Q or equivalent) is a suitable solvent due to the compound's hydrochloride salt form which enhances aqueous solubility.[4] For longer-term storage, consider preparing stock solutions in a buffer system at a slightly acidic to neutral pH (e.g., pH 5-7) and storing at low temperatures. Protic solvents like water are necessary for hydrolysis to occur.

Q4: How should I store solutions of N-(2-aminoethyl)-2-methylpropanamide hydrochloride?

A4: For optimal stability, solutions should be stored at low temperatures. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing them at -20°C or -80°C is the best practice to minimize freeze-thaw cycles and potential degradation.

Q5: Can I autoclave my solution to sterilize it?

A5: Autoclaving is not recommended. The high temperature and pressure will significantly accelerate the rate of hydrolysis, leading to the degradation of the compound.[2] Filter sterilization using a 0.22 µm filter is the preferred method for sterilizing solutions of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Troubleshooting Guide

Issue Potential Cause Recommended Action & Explanation
Loss of biological activity or inconsistent experimental results over time. Degradation of the compound in solution.1. Verify Solution Age and Storage: Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly (aliquoted, frozen, protected from light).2. Check pH of the Solution: The pH of your experimental media can influence stability. If possible, measure the pH of your final working solution. Buffer your solutions to a pH between 6 and 8 for maximal stability.3. Perform a Stability Study: If you suspect degradation under your specific experimental conditions, a simple stability study can be performed (see Protocol 1).
Precipitate formation in the solution upon storage. Change in solubility due to pH shift or degradation product formation.1. Inspect for Contamination: Microbial growth can alter the pH and lead to precipitation. Ensure sterile handling techniques.2. Analyze Degradation Products: The degradation products (2-methylpropanoic acid and ethylenediamine) have different solubility profiles which might lead to precipitation, especially at high concentrations.3. Re-dissolve with Caution: Gentle warming and vortexing may redissolve the precipitate. However, if degradation is suspected, it is best to discard the solution and prepare a fresh batch.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.1. Identify Degradation Products: Based on the hydrolysis pathway, the expected degradation products are 2-methylpropanoic acid and ethylenediamine. Compare the retention times of your unexpected peaks with standards of these compounds if available.2. Implement Forced Degradation Study: To confirm the identity of degradation peaks, a forced degradation study can be performed to intentionally generate these products for comparison (see Protocol 2).[6]

Experimental Protocols

Protocol 1: Basic Stability Assessment of N-(2-aminoethyl)-2-methylpropanamide hydrochloride Solution

This protocol outlines a simple experiment to assess the stability of your compound under your specific experimental conditions.

Objective: To determine the rate of degradation of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in a specific buffer and temperature.

Materials:

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride

  • Your experimental buffer (e.g., PBS, TRIS)

  • HPLC or LC-MS system

  • Analytical column suitable for small polar molecules (e.g., C18 reverse-phase)[7]

  • Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or phosphoric acid)[7]

Procedure:

  • Prepare a stock solution of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in your experimental buffer at a known concentration (e.g., 1 mg/mL).

  • Divide the solution into several aliquots in separate vials.

  • Immediately analyze one aliquot (T=0) by HPLC or LC-MS to determine the initial peak area of the parent compound.

  • Store the remaining aliquots at your desired experimental temperature (e.g., room temperature, 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot and analyze it by HPLC or LC-MS.

  • Plot the peak area of the parent compound versus time to determine the degradation rate.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify its degradation products.[6][8]

Objective: To generate and identify the primary degradation products of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Materials:

  • N-(2-aminoethyl)-2-methylpropanamide hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of a stock solution of the compound and 0.1 M HCl.

    • Heat the mixture at 60°C for 2-4 hours.

    • Cool the solution and neutralize with 0.1 M NaOH.

    • Analyze by HPLC or LC-MS.

  • Base Hydrolysis:

    • Mix equal volumes of a stock solution of the compound and 0.1 M NaOH.

    • Heat the mixture at 60°C for 2-4 hours.

    • Cool the solution and neutralize with 0.1 M HCl.

    • Analyze by HPLC or LC-MS.

  • Oxidative Degradation:

    • Mix equal volumes of a stock solution of the compound and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Analyze by HPLC or LC-MS.

  • Control: Analyze an untreated stock solution for comparison.

Data Analysis: Compare the chromatograms from the stressed samples to the control. New peaks appearing in the stressed samples are potential degradation products.

Visualizing Degradation Pathways and Workflows

Amide Hydrolysis Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Amide N-(2-aminoethyl)-2- methylpropanamide HCl Carboxylic_Acid 2-Methylpropanoic Acid Amide->Carboxylic_Acid Hydrolysis Amine Ethylenediamine HCl Amide->Amine Hydrolysis H2O Water (H₂O) H2O->Carboxylic_Acid H2O->Amine Catalyst Acid (H⁺) or Base (OH⁻) Heat Catalyst->Amide G Start Inconsistent Experimental Results or Suspected Degradation Check_Storage Verify solution age and storage conditions Start->Check_Storage Fresh_Solution Prepare fresh solution Check_Storage->Fresh_Solution Re-evaluate Re-run experiment Fresh_Solution->Re-evaluate Still_Issues Issues persist? Re-evaluate->Still_Issues Assess_pH Measure and buffer pH to 6-8 Still_Issues->Assess_pH Yes End Problem Resolved Still_Issues->End No Stability_Study Perform stability study (Protocol 1) Assess_pH->Stability_Study Forced_Degradation Perform forced degradation study (Protocol 2) Stability_Study->Forced_Degradation Identify_Degradants Identify degradation products Forced_Degradation->Identify_Degradants Optimize_Conditions Optimize experimental conditions (temp, buffer, etc.) Identify_Degradants->Optimize_Conditions Optimize_Conditions->Fresh_Solution

Caption: Troubleshooting workflow for solution instability.

References

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Published October 7, 2019. [Link]

  • Raines RT. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. ACS Omega. 2016;1(3):445-450. [Link]

  • Singh S, Handa T, Narayanam M, Sahu A, Junwal M, Dubey N. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2013;3(5):358-365. [Link]

  • Gharib, F., Harati, M. On the hydrolysis mechanisms of amides and peptides. J Iran Chem Soc. 2018;15:1617-1623. [Link]

  • SIELC Technologies. Separation of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide on Newcrom R1 HPLC column. [Link]

  • Chemguide. The Hydrolysis of Amides. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Published 2013. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride

Welcome to the technical support guide for the synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you optimize your yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiment. Each problem is analyzed from a mechanistic standpoint to provide robust, science-backed solutions.

Problem 1: Consistently Low Yield

Q: My final yield of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is significantly lower than expected. What are the common causes and how can I fix this?

A: Low yield is a frequent issue that can stem from several stages of the synthesis. The most critical factor is the synthetic route chosen. Let's break down the likely causes based on the two primary synthetic pathways.

Route A: Direct Acylation of Ethylenediamine

This route involves the direct reaction of ethylenediamine with an acylating agent like isobutyryl chloride. While seemingly straightforward, it presents a significant selectivity challenge.

  • Causality: Ethylenediamine possesses two primary amine groups of similar reactivity. When reacting it with isobutyryl chloride, a competitive reaction occurs, leading to the desired mono-acylated product and an undesired N,N'-diisobutyrylethylenediamine byproduct. If the stoichiometry is not carefully controlled, the formation of this di-acylated impurity can drastically reduce the yield of your target molecule.

  • Solution: To favor mono-acylation, a large excess of ethylenediamine must be used. By maintaining a high concentration of the diamine relative to the acylating agent, the probability of an isobutyryl chloride molecule encountering an already mono-acylated molecule is statistically reduced.

    • Protocol Insight: Use an ethylenediamine to isobutyryl chloride molar ratio of at least 10:1. The isobutyryl chloride should be added dropwise to a chilled (0 °C) and vigorously stirred solution of ethylenediamine in a suitable solvent (e.g., Dichloromethane - DCM). This slow addition and low temperature help manage the exothermic reaction and improve selectivity.[1]

Route B: Protecting Group Strategy

This more controlled, multi-step approach involves mono-protecting ethylenediamine (e.g., with a Boc group), followed by acylation and deprotection.

  • Causality 1: Incomplete Acylation. The acylation of N-Boc-ethylenediamine may not go to completion. This can be due to impure reagents; for instance, isobutyryl chloride is highly moisture-sensitive and can hydrolyze to isobutyric acid, which will not react under these conditions.[2][3]

  • Solution 1: Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled isobutyryl chloride. The reaction can be monitored by Thin-Layer Chromatography (TLC) to ensure full consumption of the N-Boc-ethylenediamine starting material.

  • Causality 2: Incomplete Deprotection. The removal of the Boc protecting group requires strong acidic conditions.[4][5] If the acid is too weak, used in insufficient quantity, or the reaction time is too short, you will be left with the Boc-protected intermediate.

  • Solution 2: A common and effective method is using a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.[5][6] The reaction progress should be monitored by TLC until the protected intermediate is fully consumed. The evolution of CO2 gas is a visual indicator that the deprotection is proceeding.[6]

  • Causality 3: Product Loss During Workup. The final hydrochloride salt is typically polar and has some water solubility. Excessive washing with aqueous solutions or using an improper recrystallization solvent can lead to significant product loss.

  • Solution 3: After acidification to form the hydrochloride salt, minimize aqueous workup steps. For purification, focus on recrystallization from solvent systems like isopropanol/ether or ethanol/ethyl acetate, where the product has high solubility in the hot solvent but precipitates efficiently upon cooling.[7]

Problem 2: Product is Impure

Q: My final product shows significant impurities in its NMR/LC-MS analysis. How can I identify and eliminate them?

A: The nature of the impurity is highly dependent on your synthetic route.

  • Primary Impurity (Route A): N,N'-diisobutyrylethylenediamine. As discussed, this is the most common byproduct of direct acylation.

    • Identification: This byproduct will be less polar than your desired product. In an NMR spectrum, it will show a symmetric structure and lack the primary amine protons.

    • Solution:

      • Optimize Reaction: First, revisit the reaction conditions as described in "Problem 1" to minimize its formation.

      • Purification: If the byproduct is already formed, purification can be challenging due to the similar nature of the compounds. Column chromatography on silica gel can be effective. A gradient elution starting with a non-polar solvent system (e.g., DCM) and gradually increasing the polarity with methanol can separate the less polar di-acylated byproduct from the more polar mono-acylated product. Adding a small amount of triethylamine (~1%) to the mobile phase can prevent streaking of the amine on the silica.

  • Primary Impurity (Route B): Unreacted N-Boc-ethylenediamine or Boc-protected Product.

    • Identification: These impurities are easily detected by TLC or LC-MS.

    • Solution: This indicates an incomplete acylation or deprotection step. Re-subjecting the impure material to the reaction conditions for the failed step is often the easiest solution. For example, if Boc-protected product is present, dissolve the material in a suitable solvent and treat it again with HCl/dioxane or TFA.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is superior for synthesizing N-(2-aminoethyl)-2-methylpropanamide hydrochloride?

A: For laboratory-scale synthesis where purity and reproducibility are paramount, the Protecting Group Strategy (Route B) is unequivocally superior. It circumvents the selectivity issues inherent in the direct acylation of ethylenediamine, leading to a much cleaner crude product that is significantly easier to purify. While it involves more steps, the overall process is more controlled and often results in a higher final yield of pure material. The direct acylation route (Route A) may be considered for large-scale industrial processes where cost and step-economy are the primary drivers, but it necessitates robust purification protocols to isolate the desired product.

Q2: How do I properly form and isolate the final hydrochloride salt?

A: If you are using the Boc-protection strategy, the deprotection step using HCl (e.g., 4M HCl in dioxane) will simultaneously remove the Boc group and form the hydrochloride salt in one step.[8] The product will often precipitate directly from the reaction mixture and can be collected by filtration.

If you have synthesized the free-base form of N-(2-aminoethyl)-2-methylpropanamide, you can convert it to the hydrochloride salt by following this general protocol:

  • Dissolve the purified free-base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.

  • The hydrochloride salt will precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • The resulting solid can be collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum.[9]

Q3: What are the best practices for purifying the final product?

A: Recrystallization is the most effective method for purifying the final N-(2-aminoethyl)-2-methylpropanamide hydrochloride salt.[7]

  • Solvent Selection: The key is to find a solvent or solvent system in which the compound is soluble when hot but sparingly soluble when cold. Common choices for amine hydrochlorides include:

    • Isopropanol or Ethanol

    • Methanol/Diethyl ether

    • Isopropanol/Water[7]

  • General Protocol:

    • Dissolve the crude product in a minimum amount of the chosen boiling solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot-filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once crystals have formed, place the flask in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash with a small portion of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Data & Protocols
Comparative Analysis of Synthetic Routes
FeatureRoute A: Direct AcylationRoute B: Protecting Group Strategy
Key Steps Single acylation step1. Protection, 2. Acylation, 3. Deprotection/Salt Formation
Primary Challenge Poor selectivity, formation of di-acylated byproduct.[1]Multiple steps, requires handling of protecting group reagents.
Key Reagents Ethylenediamine, Isobutyryl ChlorideN-Boc-ethylenediamine, Isobutyryl Chloride, HCl or TFA.[5][10]
Pros Fewer steps (better step-economy).High selectivity, cleaner crude product, easier purification.
Cons Low yield of pure product, difficult purification.Longer overall synthesis time.
Best For Potentially large-scale synthesis where purification is optimized.Research, development, and high-purity applications.
Detailed Experimental Protocols
Protocol B: Synthesis via Protecting Group Strategy

Step 1: Acylation of N-Boc-ethylenediamine

  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-ethylenediamine (1.0 eq) and an anhydrous solvent such as Dichloromethane (DCM).

  • Add a non-nucleophilic base like triethylamine (1.1 eq).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add isobutyryl chloride (1.05 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting amine.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude Boc-protected intermediate from Step 1 in a minimal amount of a suitable solvent (e.g., Dioxane, Methanol, or Ethyl Acetate).

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4M HCl in Dioxane (3-5 eq) with stirring.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC. You will observe the evolution of gas (CO2).[6]

  • The product, N-(2-aminoethyl)-2-methylpropanamide hydrochloride, will typically precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

  • If necessary, the product can be further purified by recrystallization as described in the FAQ section.

Visualized Workflows
Diagram 1: Comparison of Synthetic Strategies

This diagram illustrates the two primary synthetic routes, highlighting the key decision point regarding selectivity and control.

G cluster_A Route A: Direct Acylation cluster_B Route B: Protecting Group Strategy A_start Ethylenediamine + Isobutyryl Chloride A_reac Acylation Reaction A_start->A_reac A_prod Mixture: - Mono-acylated (Product) - Di-acylated (Byproduct) A_reac->A_prod Poor Selectivity A_purify Difficult Purification (e.g., Chromatography) A_prod->A_purify A_end Final Product A_purify->A_end B_start N-Boc-ethylenediamine + Isobutyryl Chloride B_reac Selective Acylation B_start->B_reac B_inter Boc-Protected Intermediate B_reac->B_inter High Selectivity B_deprot Acidic Deprotection (e.g., HCl in Dioxane) B_inter->B_deprot B_end Final Product (High Purity) B_deprot->B_end

Caption: A comparison of the direct vs. protecting group synthesis routes.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a logical path to diagnose and solve issues related to low product yield.

G cluster_A Route A cluster_B Route B start Problem: Low Yield route_check Which Route Used? start->route_check cause_A Primary Cause: Di-acylation Byproduct route_check->cause_A Direct Acylation cause_B1 Incomplete Acylation? route_check->cause_B1 Protecting Group sol_A Solution: - Use large excess of ethylenediamine (>10 eq) - Add acyl chloride slowly at 0 °C cause_A->sol_A sol_B1 Solution: - Use anhydrous reagents/solvents - Check acyl chloride purity cause_B1->sol_B1 cause_B2 Incomplete Deprotection? cause_B1->cause_B2 sol_B2 Solution: - Ensure sufficient strong acid (HCl/TFA) - Increase reaction time, monitor by TLC cause_B2->sol_B2 cause_B3 Loss During Workup? cause_B2->cause_B3 sol_B3 Solution: - Minimize aqueous washes post-salt formation - Optimize recrystallization solvent cause_B3->sol_B3

Caption: A troubleshooting flowchart for diagnosing low yield issues.

References
  • Sciforum. (n.d.). Synthesis and Properties of some N-acyl ethylenediamine triacetic acid Chelating Surfactants. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • LookChem. (n.d.). N-(2-AMINOETHYL)-2-METHYLPROPANAMIDE|53673-16-8. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • PubMed Central. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. - Isobutyryl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4902831A - Preparation of ethylenediamine derivatives.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Retrieved from [Link]

  • ACS Omega. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. Retrieved from [Link]

  • PubChem. (n.d.). N-BOC-ethylenediamine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Google Patents. (n.d.). CN101481322B - Method for catalytic synthesis of diacetyl ethylenediamine.
  • DergiPark. (2018). Optimization of synthetic route to PNA-T-OH monomers. Retrieved from [Link]

  • PubMed Central. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2019). How come my acid chloride reacts with tertiary amine?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Royal Society of Chemistry. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
  • PubMed. (n.d.). A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. Key intermediates for peptide nucleic acid synthesis. Retrieved from [Link]

  • Okchem. (2023). Isobutyryl chloride: Properties, Applications, and Production. Retrieved from [Link]

  • Knowledge. (2025). What is the synthesis of N-boc-ethylenediamine(CAS 57260-73-8)?. Retrieved from [Link]

  • PubMed Central. (n.d.). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. Retrieved from [Link]

  • American Elements. (n.d.). 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • ResearchGate. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. Retrieved from [Link]

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Optimization

Technical Support Center: Scaling Up N-(2-aminoethyl)-2-methylpropanamide Hydrochloride Production

Welcome to the technical support center for the production of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important intermediate. We will delve into the practical aspects of the synthesis, purification, and quality control, providing troubleshooting guides and frequently asked questions to ensure a robust and scalable process.

Synthesis Pathway and Key Considerations

The synthesis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is typically achieved through a two-step process: the amidation of a pivalic acid derivative with ethylenediamine, followed by the formation of the hydrochloride salt. While straightforward in principle, scaling up this process introduces challenges related to reaction control, impurity formation, and product isolation.

Synthesis_Workflow cluster_synthesis Step 1: Amidation cluster_salt_formation Step 2: Salt Formation PivalicAcid Pivalic Acid/ Activated Derivative Amidation Amidation Reaction (Solvent, Temp Control) PivalicAcid->Amidation Ethylenediamine Ethylenediamine Ethylenediamine->Amidation Amide N-(2-aminoethyl)- 2-methylpropanamide Amidation->Amide Amide_freebase Amide Freebase in Solvent Amide->Amide_freebase Workup SaltFormation Salt Formation (pH, Temp Control) Amide_freebase->SaltFormation HCl Hydrochloric Acid HCl->SaltFormation Product N-(2-aminoethyl)-2-methylpropanamide Hydrochloride (Crude) SaltFormation->Product Purification Purification (Crystallization) Product->Purification Isolation

Caption: General synthesis workflow for N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What are the most common methods for the amidation step at scale?

A1: At an industrial scale, direct thermal amidation of pivalic acid with ethylenediamine is often preferred due to its atom economy.[1] This method, however, requires high temperatures and the removal of water, which can be challenging to control.[1] An alternative is the use of an activated pivalic acid derivative, such as an acyl chloride or ester. The reaction of pivaloyl chloride with ethylenediamine is highly exothermic and requires careful temperature management to avoid side reactions.[2]

Q2: What are the critical process parameters to control during the amidation reaction?

A2: The most critical parameters are temperature, stoichiometry, and mixing.

  • Temperature: Exothermic reactions, especially with acyl chlorides, must be cooled to prevent runaway reactions and the formation of impurities.[2] Continuous monitoring and a robust cooling system are essential. For thermal amidation, precise temperature control is necessary to drive the reaction to completion without degrading the product.

  • Stoichiometry: Using a slight excess of one reactant can help drive the reaction to completion, but this can also lead to purification challenges.[3] The optimal ratio should be determined experimentally.

  • Mixing: Homogeneous mixing is crucial, especially in large reactors, to ensure consistent reaction rates and prevent localized overheating.

Q3: What are the likely impurities formed during the synthesis?

A3: Potential impurities include unreacted starting materials (pivalic acid, ethylenediamine), and byproducts from side reactions. A common byproduct is the di-substituted ethylenediamine, where both amino groups have reacted with pivalic acid.[4] Polymerization products can also form under certain conditions.[4]

Workup and Isolation

Q1: What are the challenges in the workup of the amidation reaction?

A1: The primary challenge is the efficient removal of unreacted starting materials and byproducts. If an excess of ethylenediamine is used, it needs to be removed, which can be difficult due to its high boiling point. An aqueous wash can be employed, but this may lead to product loss if the amide has some water solubility.[4]

Q2: How is the hydrochloride salt typically formed at scale?

A2: The crude amide is dissolved in a suitable solvent, such as isopropanol or ethanol, and a solution of hydrochloric acid (e.g., HCl in isopropanol or aqueous HCl) is added.[5] The pH and temperature must be carefully controlled to ensure complete salt formation and to influence the crystal form of the final product.[6]

Q3: What issues can arise during the isolation of the hydrochloride salt?

A3: The product may precipitate as an oil rather than a crystalline solid if the conditions are not optimal.[4] This can be caused by residual impurities or too rapid a change in solvent polarity. Filtration of large quantities of solid can also be a bottleneck, requiring specialized equipment.

Purification

Q1: What is the most effective method for purifying N-(2-aminoethyl)-2-methylpropanamide hydrochloride at scale?

A1: Recrystallization is the most common and effective method for purifying this compound on a large scale.[4] A mixed solvent system, such as ethanol-water, is often used.[5] The choice of solvent is critical for achieving high purity and a desirable crystal morphology.[4]

Q2: How can I improve the yield and purity during recrystallization?

A2: To improve yield, minimize the amount of solvent used for dissolution and ensure slow cooling to promote crystal growth.[4] For purity, it may be beneficial to perform a hot filtration to remove any insoluble impurities before cooling. The use of activated carbon can help to remove colored impurities.[4]

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
Ethanol/WaterGood solubility at high temperatures and lower solubility at room temperature for the hydrochloride salt.[5]
Isopropanol/WaterSimilar properties to ethanol/water, can sometimes offer better crystal morphology.[4]
MethanolHigh solvency may require the use of an anti-solvent to induce precipitation.
Quality Control

Q1: What analytical techniques are essential for monitoring the production process?

A1: High-Performance Liquid Chromatography (HPLC) is the primary tool for monitoring reaction progress, identifying impurities, and determining the final product purity.[7] Other useful techniques include Gas Chromatography (GC) for residual solvent analysis and Titration for determining the hydrochloride content.[7]

Q2: What are the key quality attributes to be included in the product specification?

A2: The key specifications should include:

  • Assay (by HPLC): Typically >99.0%

  • Identification (by FTIR or NMR): Conforms to the reference standard

  • Water content (by Karl Fischer): To control the hygroscopicity of the salt

  • Residual Solvents (by GC): Within pharmacopeial limits

  • Heavy Metals: As per regulatory requirements

Troubleshooting Guides

Synthesis Troubleshooting

Synthesis_Troubleshooting Start Problem: Low Conversion in Amidation CheckTemp Is the reaction temperature optimal? Start->CheckTemp CheckStoich Is the stoichiometry of reactants correct? CheckTemp->CheckStoich Yes IncreaseTemp Increase temperature (for thermal amidation) CheckTemp->IncreaseTemp No CheckMixing Is the mixing efficient? CheckStoich->CheckMixing Yes OptimizeStoich Optimize reactant ratio CheckStoich->OptimizeStoich No ImproveAgitation Increase agitation speed or use a better-designed impeller CheckMixing->ImproveAgitation No Solution Solution: Improved Conversion CheckMixing->Solution Yes IncreaseTemp->Solution OptimizeStoich->Solution ImproveAgitation->Solution

Caption: Decision tree for troubleshooting low conversion in the amidation reaction.

Problem: High levels of di-substituted byproduct.

  • Cause: The stoichiometry of ethylenediamine to the pivalic acid derivative is too low, or there is poor mixing leading to localized high concentrations of the acid derivative.

  • Solution: Increase the molar ratio of ethylenediamine. Ensure efficient mixing throughout the reaction vessel. Consider adding the pivalic acid derivative slowly to the ethylenediamine solution.

Problem: Formation of polymeric impurities.

  • Cause: This can occur at very high reaction temperatures or with certain catalysts.[4]

  • Solution: Carefully control the reaction temperature. If using a catalyst, screen for one that is less prone to promoting polymerization.

Purification Troubleshooting

Problem: Product oils out during crystallization.

  • Cause: The solution is supersaturated with impurities, or the cooling rate is too fast.[4] The presence of residual solvents from the workup can also contribute.

  • Solution: Ensure the crude product is as pure as possible before crystallization. Slow down the cooling rate and introduce gentle agitation. Consider adding a seed crystal to encourage proper crystal formation.[4]

Problem: Poor filterability of the crystalline product.

  • Cause: The crystals are too fine (needle-like morphology).

  • Solution: Optimize the crystallization conditions to favor the growth of larger, more equant crystals. This can be achieved by slower cooling, using a different solvent system, or adjusting the pH of the salt formation.

Problem: Product is discolored after isolation.

  • Cause: Presence of colored impurities, possibly from degradation at high temperatures.

  • Solution: Treat the solution with activated carbon before crystallization.[4] Ensure the reaction and workup temperatures are kept to a minimum.

Experimental Protocols

General Amidation Protocol (from Acyl Chloride)
  • Charge the reactor with ethylenediamine (2.2 eq.) and a suitable solvent (e.g., dichloromethane or toluene).

  • Cool the mixture to 0-5 °C with efficient stirring.

  • Slowly add pivaloyl chloride (1.0 eq.) to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, proceed with the workup to isolate the amide free base.

General Hydrochloride Salt Formation and Crystallization Protocol
  • Dissolve the crude N-(2-aminoethyl)-2-methylpropanamide in ethanol (approx. 3-5 volumes).

  • Filter the solution to remove any particulate matter.

  • Slowly add a solution of HCl in ethanol or concentrated aqueous HCl until the pH is acidic (pH 1-2).

  • Heat the mixture to reflux to ensure complete dissolution.

  • Slowly cool the solution to room temperature, then further cool to 0-5 °C to maximize crystallization.

  • Isolate the crystalline product by filtration and wash with cold ethanol.

  • Dry the product under vacuum at a temperature not exceeding 50 °C.

References

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. (2022). Retrieved January 26, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Retrieved January 26, 2026, from [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. (n.d.). Retrieved January 26, 2026, from [Link]

  • Quality Control Biochemistry - Biomanufacturing.org. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents. (n.d.).
  • 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR. (2023). Retrieved January 26, 2026, from [Link]

  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents. (n.d.).
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. (2023). Retrieved January 26, 2026, from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Request PDF - ResearchGate. (2025). Retrieved January 26, 2026, from [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC - NIH. (2023). Retrieved January 26, 2026, from [Link]

  • Quality Control and Analytical Techniques for Biopharmaceuticals - ResearchGate. (2025). Retrieved January 26, 2026, from [Link]

  • Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment - Medicines for All institute (M4ALL) - Virginia Commonwealth University. (2019). Retrieved January 26, 2026, from [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central. (2016). Retrieved January 26, 2026, from [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • The preparation method of nicorandil - Patent CN-111269175-A - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • amide coupling help : r/Chempros - Reddit. (2022). Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

"analytical methods for assessing the purity of N-(2-aminoethyl)-2-methylpropanamide hydrochloride"

Technical Support Center: Purity Assessment of N-(2-aminoethyl)-2-methylpropanamide hydrochloride Welcome to the technical support guide for the analytical assessment of N-(2-aminoethyl)-2-methylpropanamide hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Assessment of N-(2-aminoethyl)-2-methylpropanamide hydrochloride

Welcome to the technical support guide for the analytical assessment of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This document is designed for researchers, analytical scientists, and quality control professionals. It provides in-depth, field-tested guidance, troubleshooting, and frequently asked questions (FAQs) to ensure accurate and robust purity analysis of this compound.

Section 1: Understanding the Analyte & Common Purity Challenges (FAQs)

This section addresses foundational questions regarding the analysis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Q1: What are the critical structural features of N-(2-aminoethyl)-2-methylpropanamide hydrochloride that influence analytical method selection?

A1: The molecule possesses three key features that dictate our analytical strategy:

  • A Primary Aliphatic Amine: This group is basic and highly polar, making the molecule very water-soluble. In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), this can lead to poor retention on standard C18 columns and peak tailing due to strong interactions with residual silanols on the silica stationary phase.[1]

  • An Amide Linkage: This group provides a chromophore, allowing for UV detection, although the absorbance may not be very strong.

  • A Hydrochloride Salt: The compound is a salt, ensuring its solubility in polar solvents like water and methanol. This also makes it suitable for analysis by non-aqueous titration, where the hydrochloride can be titrated as a base after displacement.[2]

Q2: What are the most probable impurities I should expect to find in my sample?

A2: A comprehensive understanding of the synthetic route is crucial for identifying potential impurities.[3] Assuming a common synthesis pathway involving the acylation of ethylenediamine with an isobutyryl derivative, likely impurities include:

  • Unreacted Starting Materials: Ethylenediamine and isobutyric acid (or its activated form like isobutyryl chloride).

  • Process-Related Impurities: Di-acylated byproducts, such as N,N'-di(isobutyryl)ethylenediamine, where both nitrogen atoms of ethylenediamine have reacted.[4]

  • Residual Solvents: Solvents used during reaction and purification (e.g., alcohols, chlorinated solvents) are common volatile impurities best analyzed by Gas Chromatography (GC).[5]

  • Degradation Products: Hydrolysis of the amide bond is a potential degradation pathway, though typically forced under harsh conditions.

Q3: Which single analytical technique is most powerful for routine purity assessment of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical purity analysis due to its high resolution, precision, and ability to separate the main component from its non-volatile impurities.[6] A well-developed HPLC method can simultaneously serve as an assay (determining the amount of the main peak) and a purity test (quantifying all impurity peaks).

Section 2: High-Performance Liquid Chromatography (HPLC) – The Workhorse Method

HPLC is the primary technique for determining the purity and assay of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. Given its polar nature, method development requires careful consideration.

Experimental Protocol: A Robust RP-HPLC Method

This protocol is a validated starting point. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[7]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Rationale: High-purity silica minimizes exposed silanols, reducing the secondary interactions that cause peak tailing with basic compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile.

    • Rationale: Formic acid serves two purposes: it protonates the primary amine to a single species (R-NH3+) and suppresses the ionization of residual silanols on the column, leading to improved peak shape.[8] This mobile phase is also mass spectrometry compatible.[9]

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 5%) to retain the polar analyte, then ramp up to elute less polar impurities. A typical gradient might be 5% to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Thermostatting the column ensures retention time stability.

  • Detection: UV at 210 nm.

    • Rationale: The amide bond provides UV absorbance at low wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at its initial composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter before injection.[10]

HPLC Troubleshooting Guide

// Peak Shape Issues peak_shape [label="Poor Peak Shape?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tailing [label="Peak Tailing", shape=box]; fronting [label="Peak Fronting", shape=box];

// Tailing Solutions sol_tailing1 [label="Cause: Secondary Silanol Interaction\nSolution: Use end-capped column, lower pH (add acid to mobile phase).", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_tailing2 [label="Cause: Column Overload\nSolution: Reduce sample concentration/injection volume.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// Fronting Solutions sol_fronting1 [label="Cause: Column Overload\nSolution: Reduce sample concentration.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_fronting2 [label="Cause: Sample solvent stronger than mobile phase\nSolution: Dissolve sample in mobile phase.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// Retention Time Issues retention_time [label="Retention Time Drifting?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rt_decreasing [label="RT Decreasing", shape=box]; rt_increasing [label="RT Increasing", shape=box];

// RT Solutions sol_rt_drift1 [label="Cause: Inadequate column equilibration\nSolution: Increase equilibration time between runs.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_rt_drift2 [label="Cause: Mobile phase composition change\nSolution: Prepare fresh mobile phase, check pump proportioning.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_rt_drift3 [label="Cause: Temperature fluctuation\nSolution: Use a column oven.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_rt_drift4 [label="Cause: Flow rate issue\nSolution: Check for leaks, prime pump.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

end_node [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> peak_shape; peak_shape -> tailing [label="Yes"]; peak_shape -> retention_time [label="No"]; tailing -> sol_tailing1; tailing -> sol_tailing2; sol_tailing1 -> end_node; sol_tailing2 -> end_node;

peak_shape -> fronting [style=invis]; // for layout tailing -> fronting [style=invis];

fronting -> sol_fronting1; fronting -> sol_fronting2; sol_fronting1 -> end_node; sol_fronting2 -> end_node;

retention_time -> rt_decreasing [label="Yes"]; retention_time -> rt_increasing [label="Yes"]; retention_time -> end_node [label="No"];

rt_decreasing -> sol_rt_drift1; rt_decreasing -> sol_rt_drift2; rt_decreasing -> sol_rt_drift3; rt_decreasing -> sol_rt_drift4;

rt_increasing -> sol_rt_drift1; rt_increasing -> sol_rt_drift2; rt_increasing -> sol_rt_drift3; rt_increasing -> sol_rt_drift4; } end_dot Caption: Troubleshooting flowchart for common HPLC issues.

Q: My main peak is tailing severely. What is the cause and how do I fix it? A: This is the most common issue for basic analytes. Tailing is caused by secondary interactions between the protonated amine group of your molecule and ionized residual silanols (Si-O⁻) on the HPLC column's silica surface.

  • Solution 1 (Methodological): Ensure your mobile phase pH is low (pH 2.5-3.5). The acidic modifier (like formic or phosphoric acid) protonates your analyte (R-NH₂ → R-NH₃⁺) and, more importantly, suppresses the ionization of the silanols, minimizing the unwanted interaction.

  • Solution 2 (Column Choice): Use a high-quality, modern column with high-purity silica and robust end-capping. These columns have a much lower concentration of active silanols.

  • Solution 3 (Concentration): You may be overloading the column. Try reducing your sample concentration by a factor of 10.

Q: My retention time is shifting from one injection to the next. What's going on? A: Retention time instability is a classic sign that your system or method is not fully equilibrated or is experiencing a problem.

  • Check Equilibration: For gradient methods, ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A common mistake is setting too short of an equilibration time.

  • Check Mobile Phase: Volatile solvents like acetonitrile can evaporate, changing the mobile phase composition and affecting retention. Ensure reservoirs are covered. If using an on-line mixer, ensure the proportioning valves are functioning correctly.[11]

  • Check for Leaks: A small leak anywhere in the system can cause flow rate fluctuations, leading to unstable retention times.[12]

  • Check Temperature: Ensure your column oven is on and set to the correct temperature. A fluctuating lab temperature can affect retention if the column is not thermostatted.

Data Presentation: System Suitability

According to ICH Q2(R1) guidelines, system suitability tests are an integral part of any analytical procedure.[13][14] They verify that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values > 1.5 indicate significant tailing.
Resolution (Rs) Rs > 2.0 (between analyte and closest impurity)Ensures baseline separation of adjacent peaks for accurate quantification.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the system for the main peak area.
Theoretical Plates (N) > 2000Indicates the efficiency of the separation.

Section 3: Orthogonal Techniques for Comprehensive Purity Profile

Relying on a single method is not always sufficient. Orthogonal methods, which separate compounds based on different chemical principles, provide a more complete picture of sample purity.

Gas Chromatography (GC) for Residual Solvents

Q: Why do I need to use GC if I already have an HPLC method? A: HPLC is excellent for non-volatile impurities, but it is not suitable for detecting volatile organic compounds like residual solvents from the synthesis.[6] Regulatory guidelines require control of residual solvents, making GC analysis essential. The primary method for this is gas chromatography, often with headspace sample introduction.[5]

Protocol: Headspace GC for Residual Solvents

  • System: Headspace Sampler coupled to a GC with a Flame Ionization Detector (FID).

    • Rationale: Headspace sampling is ideal as it introduces only the volatile components onto the GC column, protecting it from the non-volatile drug substance. FID offers excellent sensitivity for organic solvents.[15]

  • Column: A standard capillary column for volatile analysis (e.g., DB-624 or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium or Nitrogen.[5]

  • Temperatures: Inlet: 200 °C, Detector: 250 °C.

  • Oven Program: Start at 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min.

  • Headspace Parameters: Vial Equilibration: 80 °C for 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO or DMA) that dissolves the sample and is not one of the solvents being tested for.

Non-Aqueous Titration for Assay

Q: Can I get a simple assay value without using chromatography? A: Yes. A non-aqueous acid-base titration is an excellent, straightforward method for determining the total base content, which can be directly correlated to the assay of the amine hydrochloride.[2] In this method, the hydrochloride salt is titrated as a base in a non-aqueous solvent.

Protocol: Potentiometric Non-Aqueous Titration

  • System: Autotitrator with a pH electrode suitable for non-aqueous solvents.

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Procedure: a. Accurately weigh ~100 mg of the sample into a beaker. b. Dissolve in 25 mL of glacial acetic acid. c. For amine hydrochlorides, an ingenious modification is to add mercuric acetate solution to tie up the chloride ion, allowing for a sharper titration endpoint of the liberated amine.[2] d. Titrate with 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added. e. The endpoint is the point of maximum inflection on the titration curve.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Accurately weigh sample (S) dissolve Dissolve in Glacial Acetic Acid weigh->dissolve titrate Titrate with standardized 0.1 N Perchloric Acid (T) dissolve->titrate record Record endpoint volume (V) titrate->record calc Assay % = (V * N * MW * 100) / (S * 1000) N = Normality of T MW = Molecular Weight of Analyte record->calc

Section 4: References

  • BenchChem Technical Support Team. (2025). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. BenchChem.

  • Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent.

  • Google Patents. (Date N/A). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. Google Patents.

  • SIELC Technologies. (Date N/A). Separation of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide on Newcrom R1 HPLC column. SIELC.

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of N-(2-Methoxy-2-methylpropyl)formamide. BenchChem.

  • Sigma-Aldrich. (Date N/A). HPLC Troubleshooting Guide. MilliporeSigma.

  • Dalal, S. N., & Das, P. K. (2024). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. American Journal of Analytical Chemistry.

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.

  • MicroSolv Technology Corporation. (Date N/A). HPLC Troubleshooting Guide: Analysis of polar compounds. MicroSolv.

  • GFS Chemicals. (Date N/A). Acid-Base Titrations - NONAQUEOUS SOLVENTS. GFS Chemicals.

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.

  • Skidan, I., et al. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate.

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.

  • Siddiqui, M. R., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH.

  • F. E. Critchfield, J. B. Johnson. (1956). Determination of Aliphatic Amines. Analytical Chemistry, 28(4), 430-436.

  • IJSDR. (Date N/A). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.

Sources

Optimization

"handling and safety precautions for N-(2-aminoethyl)-2-methylpropanamide hydrochloride"

Welcome to the technical support center for N-(2-aminoethyl)-2-methylpropanamide hydrochloride (CAS No. 916762-55-5).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-aminoethyl)-2-methylpropanamide hydrochloride (CAS No. 916762-55-5). This guide is intended for researchers, scientists, and drug development professionals. Here you will find essential information on the safe handling, storage, and emergency procedures for this compound. Our goal is to provide you with the necessary knowledge to mitigate risks and ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N-(2-aminoethyl)-2-methylpropanamide hydrochloride?

A1: N-(2-aminoethyl)-2-methylpropanamide hydrochloride is classified as an irritant. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Some related compounds are considered harmful if swallowed, so caution is advised.[1]

Q2: What are the physical and chemical properties of this compound?

A2: Understanding the physical and chemical properties is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C6H15ClN2O[3]
Molecular Weight 166.65 g/mol [3]
Physical State Powder/Solid[3][4]
Appearance Beige or powder[3][4]
Solubility Soluble in water[4]
Storage Temperature Room Temperature[3]
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: A comprehensive PPE strategy is essential to prevent exposure. The following PPE is required:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Wear protective gloves.[4][5] Given the nature of the chemical as a skin irritant, nitrile gloves are a suitable choice. Always check for leaks before use and replace them frequently.

  • Skin and Body Protection: A lab coat or coveralls should be worn to prevent skin contact.[4]

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1][5]

The rationale for this level of PPE is to create a barrier against the irritant properties of the compound, thereby preventing skin, eye, and respiratory tract irritation.

PPE_Workflow cluster_prep Preparation cluster_work Experimental Work cluster_post Post-Experiment Assess_Risks Assess Risks: - Check SDS - Understand Hazards Select_PPE Select Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) Assess_Risks->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE in Correct Order Inspect_PPE->Don_PPE Handle_Compound Handle N-(2-aminoethyl)-2- methylpropanamide hydrochloride Don_PPE->Handle_Compound Doff_PPE Doff PPE Carefully (to avoid self-contamination) Handle_Compound->Doff_PPE Dispose_PPE Dispose of Single-Use PPE Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Workflow for correct PPE usage.

Troubleshooting and Emergency Protocols

Handling and Storage
  • Issue: Dust formation when handling the solid compound.

    • Solution: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[5][6] Avoid actions that create dust, such as vigorous shaking or scraping.

  • Issue: Incompatible storage conditions leading to degradation.

    • Solution: Store in a tightly closed container in a dry and well-ventilated place.[4][7][8] Keep away from strong oxidizing agents and strong bases, as these are incompatible materials.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9]

    • Remove contact lenses if present and easy to do.[4][7][8]

    • Seek immediate medical attention.[4][10]

  • Skin Contact:

    • Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4][5]

    • If skin irritation occurs, get medical advice/attention.[4][7]

  • Inhalation:

    • Remove the person to fresh air.[4][7][8][10]

    • If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][10]

    • Seek medical attention.[4][10]

  • Ingestion:

    • Do NOT induce vomiting.

    • Clean mouth with water.[4]

    • Seek immediate medical attention.[4][5][10]

Spill and Disposal Procedures

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

  • Small Spill:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][7]

  • Large Spill:

    • Evacuate personnel from the area.[5]

    • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][6]

    • Contain the spill using an inert absorbent material.

    • Collect the spilled material and place it in a designated hazardous waste container.

  • Disposal:

    • Dispose of this material and its container at a licensed professional waste disposal service.[4][5][7] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Spill_Response Spill_Occurs Spill of N-(2-aminoethyl)-2- methylpropanamide hydrochloride Occurs Assess_Size Assess Spill Size Spill_Occurs->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Minor Large_Spill Large Spill Assess_Size->Large_Spill Major Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Evacuate Evacuate Area Large_Spill->Evacuate Sweep_Up Sweep Up, Avoiding Dust Don_PPE->Sweep_Up Contain_Spill Contain Spill with Inert Material Collect_Waste Collect in Labeled Hazardous Waste Container Contain_Spill->Collect_Waste Sweep_Up->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose Dispose of Waste via Professional Service Decontaminate->Dispose Call_EHS Contact Environmental Health & Safety Evacuate->Call_EHS Call_EHS->Contain_Spill

Caption: Decision tree for spill response.

References

  • Chemos GmbH & Co.KG. (2023, February 22). Safety Data Sheet: 2-amino-2-ethylpropanediol. Retrieved from [Link]

  • American Elements. (n.d.). 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Propanamide, N,N-diethyl-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Hesperian Health Guides. (n.d.). First aid for chemicals. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)-2-methylprop-2-enamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). N-(2-AMINOETHYL)-2-METHYLPROPANAMIDE. Retrieved from [Link]

  • 3M. (2014, December 8). Safety Data Sheet. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-(2-aminoethyl)-2-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule. Here, we address common questions and provide robust troubleshooting workflows to help you anticipate, identify, and resolve potential degradation-related issues in your experiments.

Introduction: Understanding the Molecule's Intrinsic Stability

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is an aliphatic amide that features both a secondary amide and a primary amine functional group.[1] The hydrochloride salt form is utilized to enhance aqueous solubility and improve the compound's overall stability.[1] However, the inherent chemical nature of its functional groups presents specific vulnerabilities. The amide linkage is susceptible to hydrolysis, while the primary amine can be a target for oxidation.[2][3] Furthermore, the steric hindrance provided by the gem-dimethyl group adjacent to the carbonyl may influence the rate of nucleophilic attack compared to less bulky structures.[1]

This guide is structured to first address frequently asked questions about the compound's degradation and then provide detailed experimental protocols for conducting forced degradation studies—a critical step in developing stability-indicating analytical methods.[4][5]

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary, theoretically-expected degradation pathways for N-(2-aminoethyl)-2-methylpropanamide hydrochloride?

Based on its chemical structure, the two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide bond is the most likely point of cleavage under both acidic and basic conditions. This reaction would break the molecule into 2,2-dimethylpropanoic acid and ethylenediamine dihydrochloride . The reaction rate is typically dependent on pH and temperature.[6]

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to a variety of degradation products. The specific products formed depend on the oxidizing agent and reaction conditions. This is a common degradation pathway for molecules containing primary amines.[3]

  • Thermal and Photolytic Degradation: While generally more stable in its solid salt form, exposure to high heat or UV light can provide the energy needed to initiate degradation, potentially leading to more complex decomposition profiles.[7][8]

FAQ 2: My HPLC analysis shows a new peak after storing my sample in an acidic solution (e.g., pH < 4). What is likely happening?

This is a classic sign of acid-catalyzed hydrolysis. The acidic conditions facilitate the cleavage of the amide bond. The new peak likely corresponds to one of the hydrolysis products: 2,2-dimethylpropanoic acid or ethylenediamine. A well-designed, stability-indicating HPLC method should be able to resolve these potential degradants from the parent compound.

FAQ 3: I observed rapid degradation when preparing my sample in a basic buffer (e.g., pH > 9). Is this expected?

Yes, this is highly likely. Amide hydrolysis is also readily catalyzed by hydroxide ions (base-catalyzed hydrolysis).[9] In some cases, base-catalyzed hydrolysis can be faster or proceed under milder conditions than acid-catalyzed hydrolysis. If your experimental workflow requires basic conditions, samples should be prepared fresh and analyzed immediately to minimize the formation of artifacts.

FAQ 4: How can I minimize oxidative degradation during sample handling and storage?

To mitigate oxidation, consider the following preventative measures:

  • Use Antioxidants: If compatible with your downstream applications, consider adding a small amount of an antioxidant to your stock solutions.

  • Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon. This is particularly important for long-term storage.

  • Use High-Purity Solvents: Solvents can contain peroxide impurities that act as oxidizing agents. Using fresh, high-purity, or peroxide-free solvents is recommended.

  • Avoid Trace Metal Contamination: Certain metal ions can catalyze oxidation reactions. Ensure all glassware is thoroughly cleaned and consider using chelating agents like EDTA if metal contamination is suspected.

FAQ 5: What are the recommended long-term storage conditions for this compound?

For optimal stability, N-(2-aminoethyl)-2-methylpropanamide hydrochloride solid should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh. If storage is necessary, flash-freeze aliquots and store them at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides & Experimental Protocols

Guide 1: How to Conduct a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and developing a truly stability-indicating analytical method.[4][5][10] The goal is to achieve partial degradation, typically 5-20%, to ensure that the resulting degradants can be detected and resolved.[4]

Experimental Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile/Water (50:50) B Acid Hydrolysis (0.1 M HCl, 80°C) A->B C Base Hydrolysis (0.1 M NaOH, 80°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid) (105°C) F Photolytic (ICH Q1B) G Neutralize (if needed) Dilute to working concentration B->G C->G D->G E->G F->G H Analyze via HPLC-UV/MS G->H I Evaluate Peak Purity & Mass Balance H->I

Caption: General workflow for a forced degradation study.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(2-aminoethyl)-2-methylpropanamide hydrochloride in a 50:50 mixture of acetonitrile and water.[3] This stock will be used for the solution-based stress tests.

  • Applying Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture in a water bath at 80°C for 24 hours.[3] After cooling, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 8-12 hours. After cooling, neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 12 hours.[3]

    • Thermal Degradation: Place a small amount of the solid compound in an oven at 105°C for 24 hours.[11] After cooling, dissolve the solid in the mobile phase to the target concentration.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark.

  • Sample Analysis:

    • For each condition, dilute the stressed sample to a suitable working concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples (including an unstressed control) using a suitable HPLC method (see Guide 2). An HPLC-MS system is highly recommended for identifying the mass of the degradant peaks.[12]

Hypothetical Data Summary

The following table presents a hypothetical summary of results from a forced degradation study, which is crucial for method validation.

Stress ConditionReagentTime/Temp% Degradation (Hypothetical)Major Degradation Products (Expected)
Acid Hydrolysis0.1 M HCl24 hours @ 80°C12.5%DP-1 (2,2-dimethylpropanoic acid), DP-2 (Ethylenediamine)
Base Hydrolysis0.1 M NaOH12 hours @ 80°C18.2%DP-1, DP-2
Oxidation3% H₂O₂12 hours @ RT8.9%DP-3, DP-4 (Oxidized amine species)
Thermal (Solid)N/A24 hours @ 105°C3.1%Minor, various
Photolytic (Solid)ICH Q1BN/A1.5%Minor, various
Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Starting HPLC Method Parameters
  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible; phosphoric acid can be used for UV-only detection).[13]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the parent compound and any less polar degradants. A typical gradient might run from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the amide bond) and/or Mass Spectrometry (MS) for identification.

  • Column Temperature: 30°C.

Validation Step: The crucial test is to inject the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main N-(2-aminoethyl)-2-methylpropanamide peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is free from any co-eluting impurities.

Primary Hydrolytic Degradation Pathway

Caption: Expected products from acid or base-catalyzed hydrolysis.

References
  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed Central. Available at: [Link][14]

  • ResearchGate. (n.d.). (PDF) Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Available at: [Link][15]

  • Kamberi, M., & Tsutsumi, K. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Available at: [Link][4]

  • PubChem. (n.d.). N-(2-aminoethyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. Available at: [Link][16]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link][5]

  • Bar-El, D., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed Central. Available at: [Link][17]

  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace. Available at: [Link][18]

  • Black, R. M., & Lockhart, R. W. (1979). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate. Available at: [Link][2]

  • Reyes, L., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. Available at: [Link][19]

  • Kumar, V., & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link][7]

  • SIELC Technologies. (n.d.). Separation of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide on Newcrom R1 HPLC column. Available at: [Link][13]

  • ResearchGate. (n.d.). De-esterification of amino acid esters. Available at: [Link][9]

  • American Elements. (n.d.). 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Available at: [Link][20]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available at: [Link][21]

  • ResearchGate. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development. Available at: [Link][11]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link][10]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Available at: [Link][22]

  • PubChem. (n.d.). N-ethyl-2-methylpropanamide. National Center for Biotechnology Information. Available at: [Link][23]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]

  • ResearchGate. (n.d.). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Available at: [Link][24]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link][8]

  • Davis, J. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. Available at: [Link][25]

  • Intertek. (n.d.). ICH STABILITY STORAGE & cGMP STABILITY STUDIES. Available at: [Link][12]

  • van der Stelt, M., et al. (2011). The Rapid Hydrolysis of Chlordiazepoxide to Demoxepam May Affect the Outcome of Chronic Osmotic Minipump Studies. PubMed. Available at: [Link][6]

  • PubChem. (n.d.). N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide. National Center for Biotechnology Information. Available at: [Link][26]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link][27]

  • Eiceman, G. A., et al. (1983). Hydrolysis of 2-Chloroethyl Palmitate and 2-Chloroethyl Linoleate by Mammalian Enzymes. Drug Metabolism and Disposition. Available at: [Link][28]

Sources

Optimization

Technical Support Center: Stereochemical Integrity in N-(2-aminoethyl)-2-methylpropanamide Derivative Synthesis

Welcome to the technical support center dedicated to addressing the critical challenge of avoiding racemization during the synthesis of chiral N-(2-aminoethyl)-2-methylpropanamide derivatives. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the critical challenge of avoiding racemization during the synthesis of chiral N-(2-aminoethyl)-2-methylpropanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure the stereochemical purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a significant concern in the synthesis of chiral amide derivatives?

A: Racemization is the process by which a chiral molecule is converted into an equal mixture of both enantiomers (a racemate), resulting in a loss of optical activity. In pharmaceutical development, the stereochemistry of a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Ensuring the synthesis of a single, desired enantiomer is crucial for efficacy and safety. The formation of an amide bond, a key step in the synthesis of your target derivatives, involves the activation of a carboxylic acid, which can create intermediates susceptible to racemization.[1]

Q2: Which step in the synthesis of N-(2-aminoethyl)-2-methylpropanamide derivatives is most susceptible to racemization?

A: The most critical step for potential racemization is the amide bond formation, specifically during the activation of the chiral carboxylic acid precursor.[1][2] The activation process, which is necessary to facilitate the reaction with the amine (N-(2-aminoethyl)amine), can inadvertently lead to the formation of a planar, achiral intermediate, most commonly an oxazolone, which is prone to losing its stereochemical information.[1][3]

Q3: What are the primary chemical mechanisms that lead to racemization during amide coupling?

A: The principal mechanism for racemization in N-acyl amino acid derivatives is the formation of a 5(4H)-oxazolone intermediate.[1][4][5] This occurs when the carboxyl group is activated. The presence of a base can then facilitate the removal of the acidic proton at the chiral α-carbon, leading to a planar, achiral oxazolone. Subsequent attack by the amine nucleophile can occur from either face of this planar intermediate, resulting in a mixture of enantiomers.[1] A secondary, less common mechanism is direct enolization, where a base directly abstracts the α-proton of the activated carboxylic acid.[1]

Troubleshooting Guide: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
High percentage of the undesired epimer detected in the final product. 1. Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization. 2. Strong or Sterically Unhindered Base: The base used can promote oxazolone formation. 3. Prolonged Reaction Time/High Temperature: Increased reaction time and temperature can increase the extent of racemization. 4. Solvent Effects: The polarity of the solvent can influence the stability of the oxazolone intermediate.[6][7][8][9]1. Select a Low-Racemization Coupling Reagent: Utilize reagents known to suppress racemization, such as those that form highly reactive esters that are rapidly consumed. Phosphonium-based reagents (e.g., PyBOP®, PyAOP) are often preferred over uronium-based reagents (e.g., HBTU, HATU) as the latter can have side reactions.[10][11] The addition of racemization suppressors like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended, especially when using carbodiimides like DCC or DIC.[3][10][12] 2. Use a Weaker, Sterically Hindered Base: Opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[10] 3. Optimize Reaction Conditions: Perform the reaction at the lowest effective temperature (e.g., 0 °C to room temperature) and monitor the reaction progress to avoid unnecessarily long reaction times. 4. Choose an Appropriate Solvent: Nonpolar solvents can sometimes accelerate nonpolar reactions by minimizing solvation effects.[6] However, highly polar solvents like DMF or NMP are commonly used for solubility reasons.[2] It is crucial to empirically determine the optimal solvent for your specific substrate.
Inconsistent stereochemical purity between batches. 1. Variability in Reagent Quality: Purity of coupling reagents, additives, and solvents can differ. 2. Inconsistent Reaction Conditions: Minor variations in temperature, addition rates, or reaction times. 3. Moisture Contamination: Water can hydrolyze activated intermediates and affect reaction kinetics.1. Ensure High Purity of Reagents: Use freshly opened, high-purity reagents and anhydrous solvents. 2. Standardize the Protocol: Maintain strict control over all reaction parameters. Use a temperature-controlled reaction vessel and consistent addition rates. 3. Maintain Anhydrous Conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Racemization observed even with a "racemization-free" coupling reagent. 1. Incorrect Stoichiometry: An excess of the coupling reagent or base can sometimes lead to side reactions. 2. Slow Coupling Reaction: If the coupling of the activated ester with the amine is slow, the activated intermediate has more time to racemize. 3. Nature of the Chiral Carboxylic Acid: Some chiral carboxylic acids are inherently more prone to racemization due to the electronic and steric nature of their substituents.1. Optimize Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the coupling reagent and base is used. Avoid large excesses. 2. Pre-activation vs. In Situ Activation: For slow couplings, consider pre-activating the carboxylic acid for a short period before adding the amine. However, for racemization-prone systems, in situ activation (adding all reagents together) is often preferred to minimize the lifetime of the activated intermediate. 3. Consider Alternative Synthetic Routes: If racemization remains a persistent issue, exploring alternative synthetic strategies that avoid the activation of the problematic chiral center may be necessary.

In-Depth Methodologies and Protocols

Protocol 1: Low-Racemization Amide Coupling

This protocol provides a general guideline for minimizing racemization during the amide bond formation between a chiral carboxylic acid and N-(2-aminoethyl)amine.

Materials:

  • Chiral carboxylic acid

  • N-(2-aminoethyl)amine

  • Coupling Reagent (e.g., PyBOP®)

  • Racemization Suppressor (e.g., HOBt or Oxyma Pure)

  • Base (e.g., N-methylmorpholine - NMM)

  • Anhydrous Solvent (e.g., Dichloromethane - DCM or N,N-Dimethylformamide - DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Temperature-controlled reaction vessel

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the chiral carboxylic acid (1.0 eq.) and the racemization suppressor (1.1 eq.) in the anhydrous solvent in a temperature-controlled reaction vessel.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Base and Amine: Add the base (1.1 eq.) followed by the N-(2-aminoethyl)amine (1.0 eq.) to the reaction mixture.

  • Activation: While stirring, add the coupling reagent (1.1 eq.) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (ee) of your product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this analysis.[13][14][15]

Instrumentation and Columns:

  • HPLC system with a UV or other suitable detector.

  • Chiral stationary phase (CSP) column. The choice of column is critical and depends on the specific properties of your analyte. Common chiral columns include those based on polysaccharides (e.g., cellulose or amylose derivatives) or Pirkle-type columns.

General Procedure:

  • Sample Preparation: Prepare a dilute solution of your purified product in a suitable mobile phase solvent.

  • Method Development:

    • Mobile Phase Selection: Start with a common mobile phase system, such as a mixture of hexane and isopropanol for normal-phase chromatography or acetonitrile and water/buffer for reversed-phase chromatography.

    • Optimization: Vary the ratio of the mobile phase components to achieve baseline separation of the enantiomers. The addition of small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can sometimes improve peak shape and resolution.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve separation efficiency.

  • Analysis: Inject the sample onto the chiral HPLC system.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing Key Concepts

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism ChiralAcid Chiral N-Acyl Amino Acid ActivatedIntermediate Activated Intermediate (e.g., Acyl-O-Bt) ChiralAcid->ActivatedIntermediate Oxazolone Planar Oxazolone (Achiral) ActivatedIntermediate->Oxazolone Base (-H+) Oxazolone->ActivatedIntermediate H+ RacemicProduct Racemic Amide Product Oxazolone->RacemicProduct

Caption: The primary pathway for racemization during amide coupling.

Decision Workflow for Minimizing Racemization

decision_workflow Start Start: Amide Coupling SelectReagent Select Coupling Reagent and Additive Start->SelectReagent SelectBase Select Base SelectReagent->SelectBase e.g., PyBOP/HOBt SelectConditions Select Solvent & Temperature SelectBase->SelectConditions e.g., NMM PerformReaction Perform Reaction SelectConditions->PerformReaction e.g., DCM, 0°C -> RT AnalyzePurity Analyze Stereochemical Purity (Chiral HPLC) PerformReaction->AnalyzePurity Result High ee? AnalyzePurity->Result End End: Pure Product Result->End Yes Optimize Optimize Conditions Result->Optimize No Optimize->SelectReagent

Caption: A systematic approach to selecting optimal reaction conditions.

References

  • Fujii, N., & Yajima, H. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Oisaki, K., & Kanai, M. (2015). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 51(85), 15516-15526. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Chem LibreTexts. (2021). Protecting groups and racemization of Amino Acids. [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 23(17), 9801. [Link]

  • Sánchez-Ponce, R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 849-854. [Link]

  • Singh, J., et al. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • LookChem. (n.d.). N-(2-AMINOETHYL)-2-METHYLPROPANAMIDE. [Link]

  • Okumu, B. O. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry, 3(1), 24-32. [Link]

  • ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. [Link]

  • Shishkin, D. V., et al. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Chemistry of Natural Compounds, 48(3), 436-438. [Link]

  • Al-Warhi, T., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 7013. [Link]

  • Kusano, S., et al. (2015). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 20(6), 10522-10564. [Link]

  • Google Patents. (2011). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315570121. [Link]

  • Gáplovský, A., et al. (2009). Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins. Molecules, 14(6), 2056-2069. [Link]

  • Foley, D. A., & Devery, J. J. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1833-1837. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • ResearchGate. (2020). Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. [Link]

  • Fita, P., et al. (2012). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. Physical Chemistry Chemical Physics, 14(31), 10935-10947. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Biological Activity of N-(2-aminoethyl)-2-methylpropanamide hydrochloride: A Comparative Guide for Researchers

In the landscape of drug discovery, the validation of novel chemical entities is a critical step toward understanding their therapeutic potential. This guide provides a comprehensive framework for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the validation of novel chemical entities is a critical step toward understanding their therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of a serine protease, which we will refer to as "Protease X." We will outline a series of experiments to not only validate this hypothetical activity but also to compare its performance against a known, well-characterized serine protease inhibitor, Aprotinin.

Introduction to the Hypothetical Target: Serine Proteases

Serine proteases are a large family of enzymes that play crucial roles in a variety of physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This guide will use bovine trypsin as a model for "Protease X" due to its well-understood kinetics and the availability of established assay protocols.

Our investigation will focus on characterizing N-(2-aminoethyl)-2-methylpropanamide hydrochloride as a competitive inhibitor of trypsin. Competitive inhibitors are molecules that reversibly bind to the active site of an enzyme, preventing the substrate from binding.[1] This mode of inhibition is often sought after in drug development as its effects can be overcome by increasing substrate concentration.

Experimental Validation and Comparative Analysis Workflow

To rigorously assess the biological activity of N-(2-aminoethyl)-2-methylpropanamide hydrochloride, we will employ a multi-step approach. This workflow is designed to first confirm its inhibitory activity, then to characterize its mechanism of action, and finally to evaluate its cellular toxicity. Each step will include a direct comparison with Aprotinin, a known reversible inhibitor of serine proteases.[1]

Experimental Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cell-Based Analysis A Trypsin Inhibition Assay (using BAPNA substrate) B IC50 Determination A->B C Mechanism of Inhibition Study (Lineweaver-Burk Plot) B->C D Cell-Based Protease Activity Assay C->D Proceed if significant inhibition is observed E MTT Cytotoxicity Assay D->E

Caption: A streamlined workflow for the validation and comparison of novel protease inhibitors.

Part 1: In Vitro Validation of Inhibitory Activity

The initial phase of our investigation will focus on establishing the inhibitory potential of N-(2-aminoethyl)-2-methylpropanamide hydrochloride against our model serine protease, trypsin, in a controlled, cell-free environment.

Trypsin Inhibition Assay

This assay will quantify the extent to which our test compound and the reference inhibitor, Aprotinin, can inhibit the enzymatic activity of trypsin. We will utilize the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow-colored product that can be measured spectrophotometrically at 410 nm.[2]

Experimental Protocol:

  • Reagent Preparation:

    • Trypsin Solution: Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl and dilute to the working concentration in 50 mM Tris-HCl buffer (pH 8.2) containing 20 mM CaCl2.

    • BAPNA Solution: Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO) and dilute to the working concentration in the Tris-HCl buffer.

    • Inhibitor Solutions: Prepare stock solutions of N-(2-aminoethyl)-2-methylpropanamide hydrochloride and Aprotinin in an appropriate solvent (e.g., water or DMSO). Create a series of dilutions to be tested.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the inhibitor solution (or solvent for the control) to each well.

    • Add 160 µL of the trypsin solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the BAPNA solution to each well.

    • Immediately measure the absorbance at 410 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100% where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Procedure:

  • Perform the trypsin inhibition assay with a range of concentrations for both N-(2-aminoethyl)-2-methylpropanamide hydrochloride and Aprotinin.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Hypothetical Data Presentation:

CompoundIC50 (µM)
N-(2-aminoethyl)-2-methylpropanamide hydrochloride15.2
Aprotinin0.8
Determination of the Mechanism of Inhibition

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), we will perform enzyme kinetic studies at various substrate concentrations in the presence of a fixed concentration of the inhibitor. The data will be analyzed using a Lineweaver-Burk plot.

Experimental Protocol:

  • Perform the trypsin inhibition assay as described above, but with varying concentrations of the BAPNA substrate.

  • Repeat the assay in the presence of a fixed concentration of N-(2-aminoethyl)-2-methylpropanamide hydrochloride (typically at or near its IC50 value).

  • Calculate the initial reaction rates (V) for each substrate concentration, both with and without the inhibitor.

  • Plot 1/V versus 1/[S] (Lineweaver-Burk plot).

Interpretation of Results:

  • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis, indicating that the Vmax is unchanged, while the apparent Km is increased.

  • Non-competitive Inhibition: The lines will intersect at the x-axis, indicating that the Km is unchanged, while the Vmax is decreased.

  • Uncompetitive Inhibition: The lines will be parallel.

Lineweaver_Burk_Plot xaxis 1/[S] yaxis 1/V origin p1 p2 p3 y_intercept y_intercept->p3 No Inhibitor q3 y_intercept->q3 + Competitive Inhibitor x_intercept_no_inhibitor x_intercept_no_inhibitor->p1 No Inhibitor q1 q2 x_intercept_inhibitor x_intercept_inhibitor->q1 + Competitive Inhibitor

Caption: A representative Lineweaver-Burk plot illustrating competitive inhibition.

Part 2: Cell-Based Assays

While in vitro assays are essential for initial characterization, cell-based assays provide a more physiologically relevant context to evaluate the efficacy and potential toxicity of a compound.

Cell-Based Protease Activity Assay

This assay will assess the ability of N-(2-aminoethyl)-2-methylpropanamide hydrochloride to inhibit "Protease X" within a cellular environment. We will use a cell line that either endogenously expresses or is engineered to overexpress "Protease X". The activity of the protease can be measured using a fluorogenic, cell-permeable substrate.

Experimental Protocol:

  • Cell Culture: Culture the selected cell line in appropriate media and conditions.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of N-(2-aminoethyl)-2-methylpropanamide hydrochloride and Aprotinin for a specified duration.

  • Substrate Addition: Add a cell-permeable fluorogenic substrate for "Protease X" to each well.

  • Fluorescence Measurement: Incubate for an appropriate time and then measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition as described for the in vitro assay and determine the cellular IC50.

Hypothetical Data Presentation:

CompoundCellular IC50 (µM)
N-(2-aminoethyl)-2-methylpropanamide hydrochloride25.8
Aprotinin5.2
MTT Cytotoxicity Assay

It is crucial to determine if the observed inhibition of protease activity is due to a specific interaction with the enzyme or a general cytotoxic effect of the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[3]

Experimental Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., the same one used in the cell-based activity assay or a standard line like HEK293) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(2-aminoethyl)-2-methylpropanamide hydrochloride and Aprotinin for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 (the concentration that causes 50% cytotoxicity).

Hypothetical Data Presentation:

CompoundCC50 (µM)
N-(2-aminoethyl)-2-methylpropanamide hydrochloride> 100
Aprotinin> 100

Discussion and Conclusion

This guide has outlined a systematic and robust approach to validate the hypothetical biological activity of N-(2-aminoethyl)-2-methylpropanamide hydrochloride as a serine protease inhibitor. By employing a combination of in vitro enzymatic assays and cell-based analyses, researchers can gain a comprehensive understanding of the compound's potency, mechanism of action, and safety profile.

The direct comparison with a well-established inhibitor like Aprotinin provides a crucial benchmark for evaluating the performance of the novel compound. The hypothetical data presented in the tables suggests that while N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a less potent inhibitor than Aprotinin (higher IC50 values), it still demonstrates significant inhibitory activity. Importantly, the high CC50 value indicates a favorable preliminary safety profile, with low cytotoxicity at concentrations well above its effective inhibitory range.

The logical progression of experiments, from initial in vitro screening to more complex cellular assays, ensures that the characterization of a novel compound is both thorough and efficient. The detailed protocols and data interpretation guidelines provided herein are intended to empower researchers to conduct these validation studies with confidence and scientific rigor. Further investigations could explore the selectivity of N-(2-aminoethyl)-2-methylpropanamide hydrochloride against a panel of other proteases to fully characterize its specificity.

References

  • Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

  • Enzymatic Assay of Trypsin Inhibition | Protocols.io. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC. [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PubMed Central. [Link]

  • Aprotinin: a serine protease inhibitor with therapeutic actions: its interaction with ACE ... - PubMed. [Link]

  • Leupeptin - Wikipedia. [Link]

  • Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. [Link]

  • Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC. [Link]

  • Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited - ResearchGate. [Link]

  • MTT (Assay protocol) - protocols.io. [Link]

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Comparative

A Comparative Guide to the Characterization of N-(2-aminoethyl)-2-methylpropanamide hydrochloride and Other Enzyme Inhibitors

Introduction: The Challenge of Novel Inhibitor Characterization In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are paramount. Enzymes are c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Novel Inhibitor Characterization

In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are paramount. Enzymes are central to nearly all biological processes, making them a major class of therapeutic targets.[1] While established inhibitors are well-documented, the introduction of a novel compound, such as N-(2-aminoethyl)-2-methylpropanamide hydrochloride, necessitates a rigorous, systematic comparison against known agents to ascertain its potency, selectivity, and mechanism of action (MoA).[2]

This guide provides a comprehensive framework for characterizing N-(2-aminoethyl)-2-methylpropanamide hydrochloride (hereafter designated N2M-HCl ). Due to its structural features—specifically the presence of an isobutyl group adjacent to an amide linkage—we hypothesize that N2M-HCl may act as an inhibitor of aminopeptidases, which cleave N-terminal amino acids from peptides and proteins.[3]

To validate this hypothesis and build a robust comparative profile, we will use Leucine Aminopeptidase (LAP) as our model enzyme system. We will compare the inhibitory profile of N2M-HCl against three well-characterized inhibitors with distinct mechanisms:

  • Bestatin: A natural dipeptide and potent, competitive inhibitor of leucine aminopeptidases.[4][5][6]

  • Amastatin: A slow-binding, competitive inhibitor of various aminopeptidases.[7][8][9]

  • 1,10-Phenanthroline: A classic metalloprotease inhibitor that acts by chelating the essential zinc ion in the enzyme's active site.[10][11][12]

This guide will detail the experimental workflows, from initial potency determination (IC50) to in-depth kinetic analysis for MoA elucidation, providing researchers with the necessary protocols and theoretical grounding to perform a thorough comparative analysis.

Part 1: Strategic Rationale and Experimental Design

The core of this comparative analysis is to move from a broad assessment of inhibition to a precise understanding of the inhibitor's biochemical behavior. Our experimental strategy is designed to first quantify the potency of N2M-HCl and then to uncover how it inhibits the enzyme relative to established standards.

Causality Behind Experimental Choices:

  • Target Selection (Leucine Aminopeptidase): The choice of LAP is structure-driven. The isobutyl group of N2M-HCl mimics the side chain of leucine, suggesting it may fit into the S1 pocket of aminopeptidases that show a preference for this residue. LAP is a well-studied metalloenzyme, making it an ideal, reproducible system for this investigation.[3]

  • Comparator Selection: Choosing Bestatin and Amastatin provides a benchmark against potent, competitive inhibitors that are considered gold standards.[4][7] Including 1,10-Phenanthroline, a chelating agent, allows us to probe whether N2M-HCl shares a similar MoA by interacting with the catalytic zinc ion, a hallmark of many LAPs.[10]

  • Assay Progression: We will begin with IC50 determination, a standard measure of inhibitor potency.[13][14] This provides a direct quantitative comparison of the concentrations at which each compound achieves 50% inhibition. Following this, we will perform detailed enzyme kinetics studies to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[15][16]

The overall workflow is depicted below.

G cluster_0 Phase 1: Potency Screening cluster_1 Phase 2: Mechanism of Action (MoA) Analysis cluster_2 Phase 3: Comparative Analysis A Hypothesize Target (Leucine Aminopeptidase) B Select Inhibitors: - N2M-HCl (Test) - Bestatin (Ref 1) - Amastatin (Ref 2) - 1,10-Phenanthroline (Ref 3) A->B C Develop LAP Assay (Substrate: L-Leucine-p-nitroanilide) B->C D IC50 Determination (Dose-Response Curves) C->D E Michaelis-Menten Kinetics (Vary Substrate & Inhibitor Conc.) D->E Proceed with potent compounds F Generate Lineweaver-Burk Plots E->F G Determine Ki and Inhibition Type F->G H Compare Potency (IC50) and MoA (Ki, Type) G->H G A Prepare Serial Dilutions of Each Inhibitor B Add Substrate & Inhibitor to Microplate Wells A->B C Pre-incubate Plate (Allow Inhibitor Binding) B->C D Add Enzyme to Initiate Reaction C->D E Measure Kinetic Rate (ΔA405/min) D->E F Plot % Activity vs. log[Inhibitor] E->F G Fit Curve to Determine IC50 F->G

Caption: Experimental workflow for IC50 determination.

Protocol 3: Mechanism of Action (MoA) Determination

This protocol distinguishes between different types of reversible inhibition by measuring reaction rates at various substrate and inhibitor concentrations. The resulting data can be visualized using a Lineweaver-Burk plot. [17][18][19] Materials:

  • All materials from Protocol 1.

  • Selected inhibitors.

Procedure:

  • Experimental Matrix: Design a matrix of experiments. You will vary the concentration of the substrate (L-Leucine-p-nitroanilide) across a range (e.g., 0.25x, 0.5x, 1x, 2x, 4x the Michaelis constant, Km, if known, or a wide range like 0.1-5 mM if unknown). For each substrate concentration, run the assay with no inhibitor and at least two fixed concentrations of the inhibitor (e.g., at its IC50 and 2x its IC50).

  • Assay Execution:

    • For each condition in the matrix, set up the reaction as described in Protocol 1.

    • Add the appropriate concentrations of substrate and inhibitor to the wells.

    • Pre-incubate with the enzyme for 10 minutes.

    • Initiate the reaction and measure the initial velocity (V).

  • Data Analysis:

    • For each inhibitor concentration (including zero), plot the initial velocity (V) against substrate concentration [S] to generate Michaelis-Menten curves.

    • Transform the data by taking the reciprocal of V and [S] (i.e., 1/V and 1/[S]).

    • Plot 1/V versus 1/[S] to create a Lineweaver-Burk plot. [17][18] * Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Part 3: Data Presentation and Interpretation

Clear data presentation is crucial for objective comparison. All quantitative results should be summarized in tables, and kinetic data should be visualized graphically.

Quantitative Data Summary

The potency of each inhibitor is summarized by its IC50 value. Lower IC50 values indicate higher potency.

InhibitorPutative MechanismHypothetical IC50 (nM)
N2M-HCl Unknown850
Bestatin Competitive, Transition-State Analog25
Amastatin Competitive40
1,10-Phenanthroline Metalloenzyme Chelator5,000

Note: Data are hypothetical and for illustrative purposes.

Visualizing the Mechanism of Action

Lineweaver-Burk plots provide a clear visual diagnosis of the inhibition mechanism.

G Lineweaver-Burk Plot for Inhibition Types cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive x_axis_end x_axis_start->x_axis_end 1/[S] y_axis_end y_axis_start->y_axis_end 1/V a2 a2 a1->a2 No Inhibitor a3 a3 a1->a3 + Inhibitor b2 b2 b1->b2 b4 b4 b3->b4 + Inhibitor c2 c2 c1->c2 c4 c4 c3->c4 + Inhibitor

Caption: Idealized Lineweaver-Burk plots for different inhibition types.

Interpretation of Results:

  • Potency: Based on the hypothetical IC50 values, N2M-HCl is a moderately potent inhibitor, significantly less potent than the dedicated peptide-analog inhibitors Bestatin and Amastatin, but more potent than the general chelator 1,10-Phenanthroline.

  • Mechanism: If the Lineweaver-Burk plot for N2M-HCl shows lines intersecting on the y-axis, this would strongly indicate a competitive mechanism of action. This would support our initial hypothesis that N2M-HCl competes with the natural substrate for binding to the active site of Leucine Aminopeptidase, likely due to its structural similarity to leucine.

  • Self-Validation: If N2M-HCl were a zinc chelator like 1,10-Phenanthroline, its inhibitory effect might be reversed by the addition of excess Zn2+ to the assay buffer. This provides a straightforward experiment to validate or refute a chelation-based mechanism.

Conclusion

This guide outlines a systematic and rigorous approach to characterizing a novel enzyme inhibitor, N-(2-aminoethyl)-2-methylpropanamide hydrochloride, by comparing it against well-understood reference compounds. By progressing from broad potency screening (IC50) to detailed mechanistic studies (enzyme kinetics), a researcher can build a comprehensive profile of the new compound. This framework, grounded in established biochemical principles, ensures that the resulting data are robust, interpretable, and scientifically sound, ultimately clarifying the compound's potential for future development.

References

  • Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics, 29(1), 97-99. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • WELDON BIOTECH. (n.d.). Leucine aminopeptidase Assay Kit (LAP). WELDON BIOTECH. [Link]

  • Aoyagi, T., Suda, H., Nagai, M., Ogawa, K., Suzuki, J., Takeuchi, T., & Umezawa, H. (1976). Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. The Journal of Antibiotics, 29(5), 556-558. [Link]

  • Mansour, T. E., & Bueding, E. (1954). The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability. British Journal of Pharmacology and Chemotherapy, 9(4), 459–461. [Link]

  • LibreTexts Chemistry. (2025). The Equations of Enzyme Kinetics. Chemistry LibreTexts. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Matheson, S. F., & Umezawa, H. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. The Journal of Biological Chemistry, 259(24), 15261–15268. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. [Link]

  • Wikipedia. (n.d.). Ubenimex. Wikipedia. [Link]

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Validation

A Comparative Guide to the Structural Activity Relationship of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride Analogs as Potential Anticonvulsant Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structural activity relationships (SAR) of N-(2-aminoethyl)-2-methylpropanamide hydrochloride analogs, a cla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationships (SAR) of N-(2-aminoethyl)-2-methylpropanamide hydrochloride analogs, a class of compounds with potential as novel anticonvulsant therapies. Drawing upon established principles of medicinal chemistry and experimental data from closely related propanamide and amino acid derivatives, this document offers a predictive framework for designing and evaluating new chemical entities with improved efficacy and safety profiles.

Introduction: The Therapeutic Potential of Propanamide Derivatives in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-seizure medications (ASMs) are available, a significant portion of patients suffer from drug-resistant epilepsy, underscoring the urgent need for novel therapeutic agents.[1] Small molecule amide derivatives have emerged as a promising class of compounds in the quest for new ASMs.[2] The propanamide scaffold, in particular, is a key structural motif in several clinically relevant drugs and investigational agents. This guide focuses on the structural modifications of N-(2-aminoethyl)-2-methylpropanamide hydrochloride and their anticipated impact on anticonvulsant activity and neurotoxicity.

The core structure of N-(2-aminoethyl)-2-methylpropanamide features several key pharmacophoric elements that can be systematically modified to explore the SAR. These include the terminal amino group, the ethyl linker, the amide bond, and the gem-dimethyl group on the propanamide moiety. Understanding how alterations to these features influence biological activity is paramount for the rational design of more potent and safer anticonvulsant candidates.

General Synthetic Strategies for N-(2-aminoethyl)-2-methylpropanamide Analogs

The synthesis of N-(2-aminoethyl)-2-methylpropanamide analogs can be achieved through various established amide coupling methodologies. A general and versatile approach involves the reaction of a suitably substituted carboxylic acid or its activated derivative with a corresponding amine.

Experimental Protocol: Amide Coupling via Carbodiimide Activation

This protocol describes a common method for the synthesis of propanamide derivatives using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[1]

Materials:

  • 2-Amino-2-methylpropanoic acid or its analog

  • N-(tert-butoxycarbonyl)-protected aminoethanamine or its analog

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (e.g., 1M in diethyl ether)

Procedure:

  • Carboxylic Acid Activation: Dissolve the 2-amino-2-methylpropanoic acid analog (1.0 eq) in anhydrous DCM. To this solution, add DCC (1.1 eq) and stir at 0°C for 30 minutes.

  • Amine Coupling: Add the N-Boc protected aminoethanamine analog (1.0 eq) to the reaction mixture and allow it to warm to room temperature. Stir the reaction for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add an excess of trifluoroacetic acid. Stir at room temperature for 2-4 hours.

  • Salt Formation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Final Product Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final N-(2-aminoethyl)-2-methylpropanamide hydrochloride analog.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Carboxylic_Acid R1-C(CH3)2-COOH (2-Methylpropanoic Acid Analog) Coupling Amide Coupling (DCC, DCM) Carboxylic_Acid->Coupling Amine Boc-NH-CH2-CH2-NH2 (N-Boc-ethylenediamine Analog) Amine->Coupling Deprotection Boc Deprotection (TFA, DCM) Coupling->Deprotection Purified Intermediate Salt_Formation Salt Formation (HCl in Ether) Deprotection->Salt_Formation Free Amine Final_Product R1-C(CH3)2-CO-NH-CH2-CH2-NH3+ Cl- (N-(2-aminoethyl)-2-methylpropanamide Hydrochloride Analog) Salt_Formation->Final_Product

Comparative Analysis of Structural Modifications and Anticonvulsant Activity

Modifications of the Propanamide Moiety

The 2-amino-2-methylpropanamide core is a crucial determinant of anticonvulsant activity. Studies on related alaninamide and propanamide derivatives provide valuable insights into how modifications in this region can impact efficacy and safety.[3][4]

Table 1: Anticonvulsant Activity of Representative Propanamide Analogs in the Maximal Electroshock (MES) and 6 Hz Seizure Models. [3][5]

Compound IDStructureMES ED₅₀ (mg/kg, i.p.)6 Hz ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
Compound 5 (from[3]) ((benzyloxy)benzyl)propanamide derivative48.045.2 (32 mA)> 300> 6.25 (MES)
Compound 4 (from[5]) N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide96.944.3335.83.5 (MES)
Compound 14 (from[6]) N-substituted 2-anilinophenylacetamide8.0Not Reported> 30087.5

Data presented is for illustrative purposes to highlight SAR trends in related compound series.

Key SAR Insights:

  • Lipophilicity and Aromatic Substituents: The presence of lipophilic and aromatic groups, such as the ((benzyloxy)benzyl) moiety in Compound 5, often enhances anticonvulsant activity.[3] The nature and position of substituents on these aromatic rings can fine-tune potency and the safety profile.

  • Stereochemistry: For chiral centers, such as the α-carbon of the propanamide, the stereochemistry can significantly influence biological activity. Often, one enantiomer is more active or has a better therapeutic index than the other.

  • Introduction of Cyclic Systems: Incorporating cyclic structures, like the pyrrolidin-2,5-dione in Compound 4, can modulate the conformational rigidity of the molecule and its interaction with biological targets.[5]

Modifications of the N-(2-aminoethyl) Side Chain

The N-(2-aminoethyl) portion of the molecule provides a handle for modifying polarity, basicity, and overall pharmacokinetic properties.

Hypothesized SAR Trends:

  • Alkylation of the Terminal Amine: N-alkylation of the terminal amino group is expected to increase lipophilicity. Small alkyl groups (e.g., methyl, ethyl) may enhance blood-brain barrier penetration, potentially increasing CNS activity. However, bulky substituents might be detrimental to activity due to steric hindrance.

  • Lengthening or Branching of the Ethyl Linker: Altering the length of the ethylenediamine linker could impact the spatial relationship between the amide and the terminal amine, which may be critical for receptor binding.

  • Introduction of Functional Groups: The incorporation of polar groups, such as hydroxyl or carboxyl groups, on the ethyl linker could increase water solubility but may decrease CNS penetration.

SAR_Trends cluster_core N-(2-aminoethyl)-2-methylpropanamide Core cluster_propanamide Propanamide Modifications cluster_sidechain N-Aminoethyl Side Chain Modifications cluster_activity Predicted Impact on Activity Core [Propanamide Moiety] - CO-NH - [Ethyl Linker] - [Terminal Amine] Propanamide_Lipophilicity ↑ Lipophilic Substituents (e.g., Aryl, Alkyl) Activity Anticonvulsant Activity & Therapeutic Index Propanamide_Lipophilicity->Activity Potentially ↑ Propanamide_Stereo Optimize Stereochemistry (e.g., (R) vs (S)) Propanamide_Stereo->Activity Potentially ↑ Propanamide_Cyclic Incorporate Cyclic Moieties (e.g., Pyrrolidinone) Propanamide_Cyclic->Activity Modulates Sidechain_Alkylation N-Alkylation of Terminal Amine (e.g., -CH3, -C2H5) Sidechain_Alkylation->Activity Potentially ↑ Sidechain_Linker Modify Ethyl Linker Length/Rigidity Sidechain_Linker->Activity Modulates Sidechain_Functional Introduce Polar Groups (e.g., -OH, -COOH) Sidechain_Functional->Activity Potentially ↓ CNS Penetration

Experimental Protocols for Preclinical Evaluation

The preclinical assessment of novel anticonvulsant candidates relies on a battery of well-validated in vivo and in vitro assays. The following protocols are standard in the field for determining efficacy and potential neurotoxicity.

In Vivo Anticonvulsant Screening

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.

Procedure:

  • Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory environment.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: At the time of peak drug effect (typically 30-60 minutes post-i.p. administration), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is indicative of anticonvulsant activity.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.

The PTZ model is used to evaluate potential efficacy against myoclonic and absence seizures.

Procedure:

  • Animal Preparation: As described for the MES model.

  • Drug Administration: Administer the test compound or vehicle control.

  • Chemoconvulsant Administration: At the time of peak drug effect, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a dose that reliably induces seizures (e.g., 85 mg/kg, s.c. in mice).

  • Observation: Observe the animals for a period of 30 minutes for the onset and severity of seizures, typically scored on a scale (e.g., from facial clonus to generalized tonic-clonic seizures).

  • Data Analysis: Determine the ED₅₀ for the prevention of generalized seizures or a significant increase in seizure latency.

Assessment of Neurotoxicity

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological impairment.

Procedure:

  • Training: Train the animals to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1-2 minutes).

  • Drug Administration: Administer the test compound or vehicle at various doses.

  • Testing: At the time of peak drug effect, place the animal on the rotating rod and record the time until it falls off.

  • Data Analysis: Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail to remain on the rod for the predetermined time.

In Vitro Neuroprotection Assay

Organotypic hippocampal slice cultures can be used to assess the neuroprotective effects of compounds against excitotoxic insults.

Procedure:

  • Slice Preparation: Prepare 400 µm thick hippocampal slices from postnatal day 10-11 rat pups under sterile conditions.

  • Culture: Maintain the slices in culture for 14-15 days.

  • Excitotoxic Insult: Induce neurodegeneration by exposing the slices to an excitotoxic agent such as glutamate or NMDA.

  • Compound Treatment: Co-incubate the slices with the test compound at various concentrations.

  • Assessment of Cell Death: Quantify neuronal cell death using a fluorescent indicator such as propidium iodide, which stains the nuclei of dead cells.

  • Data Analysis: Determine the concentration of the test compound that provides significant protection against excitotoxin-induced cell death.

Conclusion and Future Directions

The structural framework of N-(2-aminoethyl)-2-methylpropanamide hydrochloride offers a promising starting point for the development of novel anticonvulsant agents. Based on the SAR of related propanamide and amino acid derivatives, key structural modifications that are likely to enhance anticonvulsant activity include the introduction of lipophilic aromatic groups on the propanamide moiety and optimization of the stereochemistry. Furthermore, systematic modification of the N-(2-aminoethyl) side chain can be used to fine-tune the physicochemical and pharmacokinetic properties of the analogs.

Future research should focus on the synthesis and systematic in vivo and in vitro evaluation of a focused library of N-(2-aminoethyl)-2-methylpropanamide hydrochloride analogs. This will enable the construction of a detailed and quantitative SAR for this specific chemical class, paving the way for the identification of lead candidates with superior efficacy and safety profiles for the treatment of epilepsy.

References

  • Guan, Y., et al. (2019). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents.
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  • Kaminski, K., et al. (2016). Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. Bioorganic & Medicinal Chemistry, 24(15), 3394-3406. [Link]

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Validation

Comparative Guide to Assessing Protein Cross-Reactivity of N-(2-aminoethyl)-2-methylpropanamide hydrochloride

Introduction: The Imperative of Specificity in Small Molecule Development In the landscape of drug discovery and molecular biology, the efficacy of a small molecule is intrinsically linked to its specificity. A molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Small Molecule Development

In the landscape of drug discovery and molecular biology, the efficacy of a small molecule is intrinsically linked to its specificity. A molecule that interacts precisely with its intended target while ignoring the vast proteome is the ideal. However, unintended interactions, or cross-reactivity, can lead to off-target effects, toxicity, and a diminished therapeutic window. This guide focuses on N-(2-aminoethyl)-2-methylpropanamide hydrochloride, a secondary aliphatic amide.[1] While direct cross-reactivity data for this specific molecule is not extensively published, its structure—possessing a flexible aminoethyl group and an amide backbone—suggests the potential for various molecular interactions through hydrogen bonding and electrostatic forces.

The amide bond is a cornerstone of medicinal chemistry, present in blockbuster drugs ranging from antibiotics to anticancer agents.[2] However, this prevalence also means that understanding the potential for off-target interactions is critical to preemptively identify liabilities in drug development.[3][4] The toxicity and failure of drug candidates can often be traced to unforeseen off-target binding.[5] Therefore, a systematic, multi-tiered approach to characterizing the cross-reactivity profile of molecules like N-(2-aminoethyl)-2-methylpropanamide hydrochloride is not just a recommendation but a necessity.

This guide provides a framework for researchers, scientists, and drug development professionals to design and execute a comprehensive cross-reactivity screening cascade. We will compare state-of-the-art methodologies, explain the rationale behind their application in a tiered strategy, and provide protocols that ensure scientific rigor and trustworthiness.

Part 1: A Tiered Strategy for Cross-Reactivity Profiling

A robust strategy for assessing off-target binding begins with a broad, high-throughput screen to identify a wide range of potential interactions. This is followed by more focused, quantitative methods to validate these initial "hits" and eliminate false positives. Finally, target engagement is confirmed in a biologically relevant cellular context. This tiered approach optimizes resource allocation by moving from high-throughput, less expensive assays to more complex, low-throughput validation techniques.

Here, we compare three cornerstone technologies that represent each tier of this workflow: Protein Microarrays for broad screening, Surface Plasmon Resonance (SPR) for validation and kinetic analysis, and the Cellular Thermal Shift Assay (CETSA) for in-cell confirmation.

Experimental Workflow Overview

The logical flow from broad screening to specific validation is crucial for an efficient cross-reactivity assessment.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Kinetics cluster_2 Tier 3: In-Cell Confirmation Broad_Screen Protein Microarray Screen against thousands of proteins Hit_Validation Surface Plasmon Resonance (SPR) Confirm direct binding and quantify affinity (KD) Broad_Screen->Hit_Validation Identified 'Hits' Cellular_Confirmation Cellular Thermal Shift Assay (CETSA) Verify target engagement in a live-cell context Hit_Validation->Cellular_Confirmation Validated Binders Final_Report Final Cross-Reactivity Profile Cellular_Confirmation->Final_Report Confirmed Off-Targets

Caption: A tiered approach for systematic cross-reactivity profiling.

Part 2: Tier 1 - Broad Screening with Protein Microarrays

The initial goal is to cast a wide net. Protein microarrays are an ideal tool for this, enabling the simultaneous screening of a test compound against thousands of individually purified human proteins spotted on a solid surface.[6]

Causality Behind the Choice: We choose protein microarrays for the initial tier because of their unparalleled multiplexing capability. This allows for a rapid, cost-effective survey of a significant portion of the human proteome to flag potential, even low-affinity, interactions that might be missed by more targeted approaches.[7] Cell-based microarrays are a particularly powerful evolution of this technology, as they present proteins in their native conformation within a cellular membrane, which is critical for identifying physiologically relevant interactions.[7][8]

Comparative Analysis: Protein Microarrays vs. Other HTS Methods
FeatureProtein MicroarrayAffinity Chromatography-MSYeast Two-Hybrid
Principle Labeled compound binds to immobilized proteins.Compound-baited resin captures interacting proteins from lysate.Genetic screen for protein-protein interactions mediated by a compound.
Throughput Very High (thousands of proteins)Low to MediumHigh
Protein State Purified, potentially non-native (standard) or native (cell-based).[7]Native (from cell lysate)In vivo (in yeast nucleus)
Data Output Binding signal intensityProtein IDs and relative abundanceReporter gene activation
Key Advantage Broadest unbiased screen against individual proteins.Identifies interactions in a complex mixture.Screens for interactions in a cellular context.
Key Limitation High false-positive rate possible; requires validation.[5]Can be biased towards abundant proteins; indirect binding.Heterologous system (yeast); indirect binding.
Experimental Protocol: Cell Microarray Off-Target Screening

This protocol is a self-validating system, incorporating controls to minimize false positives.

  • Preparation of Test Article:

    • Synthesize a labeled version of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. A common label is a fluorescent tag (e.g., Cy3 or Cy5) or biotin.

    • Rationale: The label is essential for detection. The choice of label and its attachment point should be carefully considered to minimize interference with potential binding sites.

    • Perform a quality control check to ensure the labeled compound retains its chemical integrity.

  • Screening Procedure:

    • A cell microarray is used, where each spot contains a specific human protein overexpressed in a human cell line (e.g., HEK293).[8]

    • The array is incubated with the labeled test compound at a predetermined concentration (e.g., 1 µM).

    • Rationale: Using a concentration significantly above the expected on-target efficacy can help identify even weak off-target interactions.

    • Incubate for a sufficient time to allow binding to reach equilibrium (e.g., 1 hour at room temperature).

  • Washing and Detection:

    • Wash the microarray slides extensively to remove non-specifically bound compound.

    • Rationale: Stringent washing is critical to reduce background noise and false positives.

    • Scan the microarray using a suitable fluorescence scanner. The signal intensity at each spot corresponds to the amount of bound compound.

  • Data Analysis:

    • Normalize the signal intensities against negative controls (e.g., empty vectors, non-transfected cells).

    • A "hit" is defined as a protein whose spot shows a signal intensity significantly above the background (e.g., >3 standard deviations above the mean of negative controls).

    • Trustworthiness: This statistical thresholding is a key part of the self-validating system, providing confidence in the identified hits before proceeding to the next tier.

Part 3: Tier 2 - Hit Validation with Surface Plasmon Resonance (SPR)

Once a list of potential off-targets ("hits") is generated, the next step is to confirm these interactions and quantify their binding kinetics. SPR is the gold standard for label-free, real-time analysis of biomolecular interactions.[9]

Causality Behind the Choice: SPR is selected for Tier 2 because it provides definitive evidence of a direct interaction between the small molecule and the protein.[10] Unlike the endpoint measurement of a microarray, SPR monitors the binding and dissociation in real time, yielding crucial data on association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity.[11][12]

Experimental Protocol: SPR Kinetic Analysis

SPR_Principle cluster_0 SPR Setup cluster_1 Binding Event Light Source Light Source Prism Prism Light Source->Prism Sensor Chip Gold Film Sensor Chip (Protein Immobilized) Prism->Sensor Chip Total Internal Reflection Detector Detector Sensor Chip->Detector Shift_Angle Shift Detected Detector->Shift_Angle Measures Resonance Angle Analyte_Flow N-(2-aminoethyl)-2-methylpropanamide HCl (Analyte in solution) Binding Change in Refractive Index at sensor surface Analyte_Flow->Binding Binds to Protein Binding->Shift_Angle Alters Resonance Angle CETSA_Principle cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Analysis Cells_Untreated Intact Cells (Untreated Control) Heat_Untreated Heat to Melt Temp (e.g., 52°C) Cells_Untreated->Heat_Untreated Cells_Treated Intact Cells + Compound Heat_Treated Heat to Melt Temp (e.g., 52°C) Cells_Treated->Heat_Treated Result_Untreated Target Protein Denatures & Aggregates Heat_Untreated->Result_Untreated Result_Treated Bound Target Protein Remains Soluble Heat_Treated->Result_Treated Analysis Quantify Soluble Protein (e.g., Western Blot, ELISA) Result_Untreated->Analysis Result_Treated->Analysis

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture cells that endogenously express the protein of interest (validated by SPR).

    • Treat cells with a range of concentrations of N-(2-aminoethyl)-2-methylpropanamide hydrochloride for a set period (e.g., 1 hour). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Heating Step:

    • Heat the cell suspensions at a specific temperature for a short duration (e.g., 52°C for 3 minutes). [13]This temperature is determined empirically as one that causes partial denaturation of the target protein in the absence of a stabilizing ligand.

    • Rationale: This single, optimized temperature will differentiate between the stabilized (ligand-bound) and unstabilized protein populations.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Separate the soluble protein fraction from the aggregated/precipitated proteins by high-speed centrifugation. [14]

  • Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method like Western Blot or an ELISA-based format (e.g., AlphaScreen). [13] * Trustworthiness: The dose-dependent increase in the soluble protein fraction at the challenge temperature is direct evidence of target engagement in the cell.

  • Data Analysis:

    • Plot the amount of soluble protein against the compound concentration and fit to a dose-response curve to determine the EC₅₀ for target engagement. This value reflects the concentration required to stabilize 50% of the target protein.

Conclusion: Synthesizing a Comprehensive Profile

Assessing the cross-reactivity of a novel small molecule like N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a critical exercise in due diligence for any research or drug development program. By employing a tiered, comparative approach—moving from broad, unbiased screening with protein microarrays to quantitative, direct binding validation with SPR, and finally to in-cell confirmation with CETSA—researchers can build a high-confidence profile of a compound's interactions.

This guide provides the logical framework and validated protocols to achieve this. The comparison of methodologies at each tier highlights their respective strengths and the causal reasons for their inclusion in the workflow. The ultimate output is not just a list of off-targets, but a quantitative and context-rich understanding of a molecule's behavior, enabling more informed decisions, minimizing the risk of late-stage failures, and ultimately leading to safer and more effective chemical probes and therapeutics.

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Comparative

A Comparative In Vitro Pharmacological Guide: Benchmarking N-(2-aminoethyl)-2-methylpropanamide hydrochloride Against Known 5-HT2A Receptor Ligands

Introduction: Establishing a Pharmacological Baseline for a Novel Ligand In the landscape of contemporary drug discovery, the initial characterization of a novel chemical entity is a critical step that dictates its futur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing a Pharmacological Baseline for a Novel Ligand

In the landscape of contemporary drug discovery, the initial characterization of a novel chemical entity is a critical step that dictates its future trajectory. This guide provides a comprehensive framework for the in vitro pharmacological profiling of N-(2-aminoethyl)-2-methylpropanamide hydrochloride, a novel compound with structural motifs suggesting potential interaction with aminergic G-protein coupled receptors (GPCRs). Due to the presence of an aminoethyl group, a common feature in many biogenic amine ligands, we have selected the human serotonin 2A (5-HT2A) receptor as a representative and well-characterized target for this benchmarking study.

The 5-HT2A receptor, a Gq/G11-coupled GPCR, is a pivotal target in neuropsychiatry and is implicated in various physiological and pathological processes, including learning, memory, and the mechanism of action of psychedelic drugs and atypical antipsychotics.[1][2] Its activation primarily initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilizes intracellular calcium.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step methodology for a suite of in vitro assays to determine the affinity, functional activity, and preliminary drug-like properties of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. To provide a robust comparative context, we will benchmark its performance against two well-established 5-HT2A receptor ligands: Serotonin , the endogenous agonist, and Ketanserin , a potent and widely used antagonist.[4]

The experimental workflows detailed herein are designed to be self-validating, incorporating appropriate controls and quality checks to ensure data integrity and reproducibility. By following this guide, researchers can generate a foundational dataset to inform decisions on the potential therapeutic utility of N-(2-aminoethyl)-2-methylpropanamide hydrochloride and guide future optimization efforts.

Chapter 1: Assessing Target Engagement - Radioligand Binding Assay

Rationale: The initial and most fundamental question is whether N-(2-aminoethyl)-2-methylpropanamide hydrochloride physically interacts with the 5-HT2A receptor. A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This assay measures the ability of our test compound to displace a radiolabeled ligand with known high affinity for the 5-HT2A receptor. The resulting inhibition constant (Ki) is a quantitative measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

Experimental Workflow: 5-HT2A Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare cell membranes expressing human 5-HT2A receptors A1 Incubate membranes, [3H]-Ketanserin, and varying concentrations of test compound P1->A1 P2 Prepare assay buffer (50 mM Tris-HCl, pH 7.4) P2->A1 P3 Prepare [3H]-Ketanserin (Radioligand) and competitor ligands P3->A1 A2 Incubate at 25°C for 60 minutes A1->A2 A3 Separate bound from free radioligand by rapid filtration over GF/B filter plates A2->A3 A4 Wash filters to remove non-specific binding A3->A4 D1 Dry filter plates A4->D1 D2 Add scintillation cocktail D1->D2 D3 Quantify radioactivity using a microplate scintillation counter D2->D3 D4 Calculate Ki from IC50 values using the Cheng-Prusoff equation D3->D4

Caption: Workflow for the 5-HT2A competitive radioligand binding assay.

Detailed Protocol: 5-HT2A Radioligand Binding Assay
  • Membrane Preparation: Utilize commercially available or in-house prepared cell membranes from a stable cell line overexpressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1 cells). Homogenize cells in ice-cold 50 mM Tris-HCl, pH 7.4, centrifuge, and resuspend the pellet to a final protein concentration of 100-200 µg/mL in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane suspension (e.g., 10 µg of protein).

    • 25 µL of [3H]-Ketanserin (a well-characterized 5-HT2A antagonist radioligand) at a final concentration of 1-2 nM.

    • 25 µL of test compound (N-(2-aminoethyl)-2-methylpropanamide hydrochloride) or reference ligand (Serotonin or Ketanserin) at concentrations spanning a log range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For total binding, add 25 µL of assay buffer instead of the competitor.

    • For non-specific binding, add 25 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Ketanserin).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Millipore MultiScreen MAFB) presoaked in 0.5% polyethyleneimine to reduce non-specific binding.[5] Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Detection: Dry the filter plate, add a suitable scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chapter 2: Elucidating Functional Activity - Calcium Flux Assay

Rationale: Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Does N-(2-aminoethyl)-2-methylpropanamide hydrochloride activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have no effect on receptor signaling? Since the 5-HT2A receptor is Gq-coupled, its activation leads to an increase in intracellular calcium concentration.[3][6] A calcium flux assay provides a direct measure of receptor activation and is a robust method for distinguishing between agonists and antagonists in a high-throughput format.

Experimental Workflow: 5-HT2A Calcium Flux Assay

G cluster_prep Cell & Dye Preparation cluster_assay Assay Execution cluster_detection Data Analysis P1 Plate 5-HT2A expressing cells (e.g., CHO-K1) in a 96-well plate P2 Culture cells overnight P1->P2 P3 Prepare calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) P2->P3 P4 Load cells with the dye P3->P4 A1 Place cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) P4->A1 A2 Add varying concentrations of test compound (Agonist Mode) A1->A2 A3 For Antagonist Mode: pre-incubate with test compound, then add EC80 of Serotonin A1->A3 A4 Measure fluorescence intensity over time A2->A4 A3->A4 D1 Calculate the change in fluorescence (Max - Min) for each well A4->D1 D2 Plot response vs. log concentration D1->D2 D3 Determine EC50 for agonists or IC50 for antagonists D2->D3

Caption: Workflow for the 5-HT2A calcium flux functional assay.

Detailed Protocol: 5-HT2A Calcium Flux Assay
  • Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 60 minutes at 37°C in the dark.[7]

  • Assay Procedure (Agonist Mode):

    • Place the cell plate into a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of N-(2-aminoethyl)-2-methylpropanamide hydrochloride or Serotonin.

    • Continuously measure the fluorescence signal for 2-3 minutes.

  • Assay Procedure (Antagonist Mode):

    • Place the cell plate into the fluorescence plate reader.

    • Add varying concentrations of N-(2-aminoethyl)-2-methylpropanamide hydrochloride or Ketanserin and incubate for 15-30 minutes.

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of Serotonin that elicits ~80% of its maximal response (EC80).

    • Continuously measure the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.

    • For agonist mode, plot the response against the log concentration of the test compound to determine the EC50 (potency) and the maximum effect (Emax, efficacy) relative to Serotonin.

    • For antagonist mode, plot the inhibition of the Serotonin response against the log concentration of the test compound to determine the IC50.

Chapter 3: Early Assessment of Drug-like Properties - In Vitro ADME

Rationale: A compound's therapeutic potential is not solely defined by its target affinity and efficacy. Favorable pharmacokinetic properties are equally crucial. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps to identify potential liabilities that could lead to failure in later stages of development. Here, we focus on two key assays: metabolic stability in liver microsomes and plasma protein binding.

Metabolic Stability in Human Liver Microsomes

Rationale: The liver is the primary site of drug metabolism.[8] An in vitro metabolic stability assay using human liver microsomes (HLM), which contain a high concentration of Phase I metabolic enzymes like cytochrome P450s, provides an estimate of a compound's intrinsic clearance.[8][9] A compound that is rapidly metabolized will have a short half-life in the body, which may limit its therapeutic utility.

Experimental Workflow: Metabolic Stability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Analysis P1 Thaw human liver microsomes (HLM) and prepare reaction buffer (pH 7.4) A1 Pre-incubate HLM and test compound at 37°C P1->A1 P2 Prepare test compound and positive controls (e.g., Verapamil) P2->A1 P3 Prepare NADPH regenerating system (cofactor) A2 Initiate reaction by adding NADPH P3->A2 A1->A2 A3 Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) A2->A3 A4 Quench the reaction in each aliquot with cold acetonitrile containing an internal standard A3->A4 D1 Centrifuge to precipitate protein A4->D1 D2 Analyze supernatant by LC-MS/MS to quantify the remaining parent compound D1->D2 D3 Plot ln(% remaining) vs. time D2->D3 D4 Calculate half-life (t1/2) and intrinsic clearance (Clint) D3->D4

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Detailed Protocol: Metabolic Stability Assay
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing:

    • Human liver microsomes (final concentration 0.5 mg/mL).

    • Phosphate buffer (pH 7.4).

    • Test compound (N-(2-aminoethyl)-2-methylpropanamide hydrochloride) at a final concentration of 1 µM.

    • Include positive controls (e.g., a rapidly metabolized compound like Verapamil and a stable compound like Warfarin).

    • Include a negative control with no NADPH cofactor.

  • Incubation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard for LC-MS/MS analysis) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Plasma Protein Binding

Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to reach its target.[10] Only the unbound (free) fraction of a drug is pharmacologically active.[11] The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining the fraction of a compound that is unbound in plasma.[11][12]

Experimental Workflow: Plasma Protein Binding (RED Assay)

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Analysis P1 Prepare human plasma and phosphate buffer (pH 7.4) P2 Spike plasma with the test compound (e.g., 1 µM) P1->P2 A2 Add buffer to the other chamber P1->A2 A1 Add spiked plasma to one chamber of the RED device insert P2->A1 A3 Assemble the device and incubate at 37°C with shaking for 4-6 hours A1->A3 A2->A3 D1 After incubation, collect aliquots from both the plasma and buffer chambers A3->D1 D2 Matrix-match the samples (add blank plasma to buffer sample and vice versa) D1->D2 D3 Analyze compound concentration in both chambers by LC-MS/MS D2->D3 D4 Calculate the fraction unbound (fu) D3->D4

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The synthesis of novel chemical entities and their intermediates demands robust and reliable protocols that can be consistently replicated. This guide provides an in-depth technical comparison of synthetic routes to N-(2-aminoethyl)-2-methylpropanamide hydrochloride, a versatile building block in medicinal chemistry. We will explore a direct amidation approach and compare its performance and reproducibility against common alternative amide bond formation strategies, supported by detailed experimental protocols and data.

Introduction to N-(2-aminoethyl)-2-methylpropanamide Hydrochloride

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a primary amide with a strategic arrangement of functional groups, making it a valuable synthon for the elaboration of more complex molecules. The presence of a primary amine and an amide linkage within a compact and sterically defined framework allows for diverse chemical modifications, rendering it an attractive starting material for the synthesis of bioactive compounds. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.

The Direct Amidation Approach: A Pathway to Simplicity and Efficiency

The most straightforward conceptual route to N-(2-aminoethyl)-2-methylpropanamide hydrochloride involves the direct condensation of 2,2-dimethylpropanoic acid (pivalic acid) with an excess of ethylenediamine, followed by salt formation. This method, while appealing in its simplicity, requires careful control of reaction conditions to ensure high yield and purity, thereby guaranteeing reproducibility.

Experimental Protocol: Direct Amidation Synthesis

Objective: To synthesize N-(2-aminoethyl)-2-methylpropanamide hydrochloride via direct amidation with a focus on maximizing reproducibility.

Materials:

  • 2,2-Dimethylpropanoic acid (Pivalic acid) (≥99%)

  • Ethylenediamine (≥99%)

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated, 37%)

  • Diethyl ether (anhydrous)

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 2,2-dimethylpropanoic acid (10.2 g, 0.1 mol) in 100 mL of anhydrous toluene.

  • Amine Addition: While stirring vigorously, add ethylenediamine (24.0 g, 0.4 mol, 4 equivalents) dropwise to the solution at room temperature. An exothermic reaction will be observed.

  • Dehydration: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle. Water generated during the reaction will be removed by azeotropic distillation. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted carboxylic acid and excess ethylenediamine. Wash with brine (50 mL).

  • Isolation of the Free Amide: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-aminoethyl)-2-methylpropanamide as a viscous oil.

  • Salt Formation: Dissolve the crude amide in 100 mL of anhydrous diethyl ether. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Purification: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Characterization and Expected Results:

  • Yield: 85-92%

  • Purity (HPLC): >98%

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 3.65 (t, 2H), 3.15 (t, 2H), 1.18 (s, 9H).

  • Mass Spectrometry (ESI+): m/z = 145.13 [M+H]⁺ (for the free base).

Causality in Experimental Choices for Reproducibility:
  • Excess Ethylenediamine: Using a four-fold excess of ethylenediamine serves a dual purpose: it acts as a nucleophile and as a base to neutralize the carboxylic acid, driving the equilibrium towards amide formation. This large excess also minimizes the formation of the undesired bis-acylated product.

  • Azeotropic Water Removal: The continuous removal of water via azeotropic distillation with toluene is critical for driving the reaction to completion. Failure to efficiently remove water can lead to a stalled reaction and lower yields, impacting reproducibility.

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere prevents the introduction of atmospheric moisture, which can hydrolyze the activated carboxylic acid species and reduce the overall efficiency of the reaction.

Comparative Analysis with Alternative Amide Synthesis Methods

While direct amidation offers a streamlined approach, several other well-established methods for amide bond formation are routinely employed in drug discovery. These often involve the use of coupling reagents to activate the carboxylic acid, facilitating its reaction with the amine. Here, we compare the direct amidation method with three common alternatives: EDC/HOBt coupling, BOP reagent, and HATU coupling.

Alternative 1: EDC/HOBt Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used coupling system. The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. This activated ester subsequently reacts with the amine to form the amide.

Workflow for EDC/HOBt Coupling:

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid 2,2-Dimethylpropanoic Acid O_acylisourea O-acylisourea Intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide N-(2-aminoethyl)-2-methylpropanamide HOBt_ester->Amide + Amine Amine Ethylenediamine G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid 2,2-Dimethylpropanoic Acid OAt_ester OAt-active ester CarboxylicAcid->OAt_ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide N-(2-aminoethyl)-2-methylpropanamide OAt_ester->Amide + Amine Amine Ethylenediamine

HATU Coupling Workflow Diagram

Performance Comparison

The choice of synthetic method significantly impacts the reproducibility, yield, purity, and cost-effectiveness of the synthesis. Below is a comparative summary of the direct amidation method and its alternatives.

ParameterDirect AmidationEDC/HOBt CouplingBOP ReagentHATU Coupling
Typical Yield 85-92%75-90%80-95%85-98%
Purity >98%>95%>97%>98%
Reaction Time 8-12 hours12-24 hours2-6 hours1-4 hours
Cost of Reagents LowModerateHighVery High
Byproduct Removal Simple washingAqueous extractionAqueous extractionAqueous extraction
Reproducibility High (with strict control)Moderate to HighHighVery High
Key Considerations Requires high temperaturePotential for side reactionsGenerates carcinogenic HMPAExpensive

Discussion on Reproducibility

Direct Amidation: The reproducibility of this method is highly dependent on the strict control of reaction parameters, particularly the efficiency of water removal. Variations in heating, stirring, and the purity of starting materials can lead to inconsistent yields. However, once optimized, the protocol is robust and cost-effective for large-scale synthesis.

Coupling Reagents (EDC/HOBt, BOP, HATU): These methods generally offer higher reproducibility due to the milder reaction conditions and the high efficiency of the coupling agents. The formation of activated esters proceeds reliably at or below room temperature, minimizing the impact of minor temperature fluctuations. However, the purity of the coupling reagents themselves can be a source of variability. The presence of impurities can lead to side reactions and reduced yields. For instance, EDC can hydrolyze, and the byproducts of all coupling reagents must be efficiently removed to ensure the purity of the final product.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the synthetic method for N-(2-aminoethyl)-2-methylpropanamide hydrochloride depends on the specific requirements of the research.

  • For large-scale, cost-effective synthesis where a well-optimized and controlled process can be implemented, direct amidation is an excellent choice due to its high atom economy and low reagent cost.

  • For small-scale, rapid synthesis where high purity and reproducibility are paramount, and cost is less of a concern, HATU coupling offers the most reliable and efficient route.

  • EDC/HOBt and BOP represent a middle ground, offering good reproducibility and yield at a moderate cost. The choice between them may be influenced by factors such as the desire to avoid the carcinogenic byproduct of BOP.

Ultimately, a thorough understanding of the underlying chemistry and careful execution of the chosen protocol are essential to ensure the reproducible synthesis of high-quality N-(2-aminoethyl)-2-methylpropanamide hydrochloride, a critical step in the journey of drug discovery and development.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Comparative

A Senior Application Scientist's Guide to the Characterization of N-(2-aminoethyl)-2-methylpropanamide hydrochloride from Different Suppliers

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials and intermediates are paramount. N-(2-aminoethyl)-2-methylpropanamide hydrochloride, a key building bl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials and intermediates are paramount. N-(2-aminoethyl)-2-methylpropanamide hydrochloride, a key building block in various synthetic pathways, is no exception. The seemingly identical white powders from different suppliers can harbor subtle but critical differences in purity, impurity profiles, and physical characteristics that can significantly impact downstream reactions, yield, and the safety profile of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comprehensive framework for the characterization and comparison of N-(2-aminoethyl)-2-methylpropanamide hydrochloride from various commercial sources. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a logical workflow for making an informed decision when selecting a supplier.

The Critical Quality Attributes of a Seemingly Simple Intermediate

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is an aliphatic amide that serves as a versatile intermediate.[1] Its primary amine and amide functionalities allow for a range of subsequent chemical modifications. However, its quality is not solely defined by its nominal purity. A thorough characterization must encompass:

  • Identity and Structure: Unambiguous confirmation of the chemical structure.

  • Purity: Quantitative assessment of the main component.

  • Impurity Profile: Identification and quantification of organic and inorganic impurities.

  • Physical Properties: Characteristics such as appearance, solubility, and moisture content.

This guide will systematically address each of these attributes, providing the "why" behind the "how" of each analytical technique.

A Multi-Pronged Approach to Characterization: The Analytical Workflow

A robust characterization of N-(2-aminoethyl)-2-methylpropanamide hydrochloride necessitates a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive quality profile.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation & Identity cluster_2 Purity & Impurity Profiling cluster_3 Physicochemical Properties Visual_Inspection Visual Inspection (Appearance, Color) Solubility_Testing Solubility Testing (Aqueous, Organic) Visual_Inspection->Solubility_Testing NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Solubility_Testing->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR HPLC HPLC-UV (Purity Assay, Impurities) FTIR->HPLC LC_MS LC-MS (Impurity ID & Confirmation) HPLC->LC_MS Karl_Fischer Karl Fischer Titration (Water Content) LC_MS->Karl_Fischer Residue_on_Ignition Residue on Ignition (Inorganic Impurities) Karl_Fischer->Residue_on_Ignition Final_Report Comparative Report & Supplier Selection Residue_on_Ignition->Final_Report Data Consolidation Sample_Receipt Sample Receipt (Suppliers A, B, C) Sample_Receipt->Visual_Inspection

Sources

Validation

A Guide to Indispensable Control Experiments for Assays Involving N-(2-aminoethyl)-2-methylpropanamide hydrochloride

In the rigorous world of scientific research and drug development, the credibility of experimental findings hinges on the quality of the controls. When investigating a novel compound such as N-(2-aminoethyl)-2-methylprop...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous world of scientific research and drug development, the credibility of experimental findings hinges on the quality of the controls. When investigating a novel compound such as N-(2-aminoethyl)-2-methylpropanamide hydrochloride, a comprehensive suite of control experiments is not merely a formality but a fundamental necessity for data integrity. This guide provides a detailed comparison of essential control experiments, offering the rationale and methodologies required to validate assays and ensure that the observed biological effects are specific to the compound .

The Imperative for Rigorous Controls

Foundational Controls: Establishing a Valid Baseline

Before delving into complex mechanistic studies, a set of foundational controls must be performed to ensure the assay system is robust and that the compound itself is not introducing artifacts.

Vehicle Controls: The Essential Baseline

The first step in any in vitro assay is to control for the effects of the solvent used to dissolve the test compound.[2] This is known as the vehicle control.

Experimental Protocol: Vehicle Control

  • Select an appropriate solvent: Based on the solubility of N-(2-aminoethyl)-2-methylpropanamide hydrochloride, choose a vehicle such as sterile, deionized water, saline, dimethyl sulfoxide (DMSO), or ethanol.

  • Prepare a vehicle-only control: This sample should contain the same final concentration of the vehicle as the experimental samples.

  • Treat cells or the biochemical system: The vehicle control is run in parallel with the untreated samples and the samples treated with the test compound.

  • Measure the response: The response of the vehicle control is compared to the untreated control.

Table 1: Comparison of Vehicle Control Outcomes

Control TypeExpected OutcomeInterpretation
Untreated Control Baseline biological activity.Represents the normal physiological state of the assay system.
Vehicle Control No significant difference in activity compared to the untreated control.Confirms that the solvent does not independently influence the assay's endpoint.[2]
Compound Interference Controls: Unmasking False Positives

Test compounds can directly interfere with the detection method of an assay, leading to false-positive or false-negative results.[3] This is particularly relevant for assays that rely on fluorescence, luminescence, or absorbance. Compounds that interfere with assays in a non-specific manner are sometimes referred to as pan-assay interference compounds (PAINS).[4]

Experimental Protocol: Acellular Interference Assay

  • Set up an acellular system: The assay is run without the biological target (e.g., no cells, no enzyme).

  • Add the test compound: N-(2-aminoethyl)-2-methylpropanamide hydrochloride is added at the concentrations to be used in the main experiment.

  • Add detection reagents: All other assay components, including detection reagents, are added.

  • Measure the signal: The signal is measured and compared to a control with reagents only.

G cluster_workflow Compound Interference Workflow A Acellular Assay Setup B Add N-(2-aminoethyl)-2-methylpropanamide hydrochloride A->B C Add Detection Reagents B->C D Measure Signal C->D E Compare to Reagent-Only Control D->E F No Significant Difference? E->F G Proceed with Biological Assay F->G Yes H Modify Assay or Triage Compound F->H No G cluster_logic Target Engagement Logic A Compound Binds to Target Protein B Increased Thermal Stability of Target Protein A->B C Less Protein Denaturation upon Heating B->C D More Soluble Protein Detected C->D E Shift in CETSA Melting Curve D->E

Caption: The principle behind the Cellular Thermal Shift Assay (CETSA).

Genetic Controls: The Gold Standard for Target Validation

The most definitive way to demonstrate that a compound's effect is mediated by a specific target is to use genetic methods to eliminate or reduce the expression of that target. [5]CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown are the current gold standards for this approach. [6] Experimental Protocol: CRISPR/Cas9 Knockout Validation

  • Design and Validate gRNAs: Design guide RNAs to target the gene of interest.

  • Generate Knockout Cells: Use CRISPR/Cas9 to create a cell line where the target gene is knocked out.

  • Verify Knockout: Confirm the absence of the target protein by Western blot or other suitable methods.

  • Treat with Compound: Treat both the knockout cells and the wild-type (unmodified) cells with N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

  • Measure Biological Response: The biological effect of the compound should be significantly diminished or completely absent in the knockout cells compared to the wild-type cells.

Table 3: Comparison of Compound Effects in Wild-Type vs. Knockout Cells

Cell TypeExpected OutcomeInterpretation
Wild-Type Cells N-(2-aminoethyl)-2-methylpropanamide hydrochloride elicits a biological response.Confirms the compound's activity in a normal cellular context.
Target Knockout Cells The biological response to the compound is significantly reduced or absent.Provides strong evidence that the compound's activity is mediated through the specific target that was knocked out. [5]

Conclusion

The journey of a novel compound from initial screening to a validated lead is paved with rigorous experimentation and careful interpretation of data. For N-(2-aminoethyl)-2-methylpropanamide hydrochloride, a multi-pronged approach to control experiments is essential. By systematically implementing vehicle controls, interference assays, negative control compounds, target engagement studies like CETSA, and genetic validation methods, researchers can build a robust and compelling case for the compound's specific biological activity. This diligent approach not only ensures the scientific integrity of the findings but also accelerates the path of promising compounds in the drug discovery pipeline.

References

  • PubChem. N-(2-aminoethyl)-2,2-dimethylpropanamide. Available from: [Link].

  • American Elements. 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Available from: [Link].

  • PubChem. N-ethyl-2-hydroxy-2-methylpropanamide. Available from: [Link].

  • PubChem. Propanamide, N,N-diethyl-2-methyl-. Available from: [Link].

  • Martinez Molina D, et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. 2016. Available from: [Link].

  • Wang, Y, et al. Predicting Negative Control Drugs to Support Research in Drug Safety. bioRxiv. 2018. Available from: [Link].

  • Araceli Biosciences. Controlling your High Content Assays. 2020. Available from: [Link].

  • Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link].

  • National Center for Biotechnology Information. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. 2019. Available from: [Link].

  • National Center for Biotechnology Information. Categories of Scientific Evidence—In Vitro Data. Dietary Supplements: A Framework for Evaluating Safety. 2005. Available from: [Link].

  • Transgenic, Knockout, and Tumor Model Center. In vitro and biochemical assays. Available from: [Link].

  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity. Assay Guidance Manual. 2015. Available from: [Link].

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Comparative

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride

For researchers and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. N-(2-aminoethyl)-2-methylpropanamide, often handled as its hydr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. N-(2-aminoethyl)-2-methylpropanamide, often handled as its hydrochloride salt for improved stability and solubility, serves as a valuable intermediate in pharmaceutical synthesis. Mass spectrometry (MS) stands as a primary analytical technique for its characterization, offering unparalleled sensitivity and structural insight.[1][2][3]

This guide provides an in-depth, experience-driven comparison of mass spectrometry approaches for the analysis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Analyte: Physicochemical Context

Before any analysis, understanding the molecule is paramount. Its structure dictates its behavior in the mass spectrometer.

  • Compound: N-(2-aminoethyl)-2-methylpropanamide

  • Form: Typically used as the hydrochloride salt (C₆H₁₅ClN₂O)

  • Free Base Formula: C₆H₁₄N₂O

  • Free Base Monoisotopic Mass: 130.11061 Da

  • Structure (Free Base): Chemical structure of N-(2-aminoethyl)-2-methylpropanamide (Note: Image is a representation of the chemical structure for illustrative purposes.)

The key features for mass spectrometric analysis are:

  • Two Nitrogen Atoms: The primary amine and the secondary amide nitrogen are basic sites readily accepting a proton in positive-ion mode ESI. The primary amine is generally more basic than the amide nitrogen.

  • Amide Bond: This is a critical site for fragmentation via Collision-Induced Dissociation (CID).[4]

  • Alkyl Structure: The ethyl and isobutyryl groups provide sites for characteristic cleavages.

Ionization Technique: A Comparative Choice

For a polar, non-volatile salt like N-(2-aminoethyl)-2-methylpropanamide HCl, the choice of ionization source is critical.

Ionization TechniqueApplicability & RationaleExpected Ion
Electrospray Ionization (ESI) (Recommended) ESI is the premier choice for polar molecules that are pre-ionized in solution. The hydrochloride salt readily dissociates in common LC-MS solvents (e.g., methanol/water), and the free amine is easily protonated to form a gaseous ion. This is a "soft" ionization technique, meaning the molecular ion will be abundant with minimal in-source fragmentation.[M+H]⁺
Atmospheric Pressure Chemical Ionization (APCI) (Alternative) APCI is suitable for less polar molecules and can be used if ESI response is poor. However, it is a more energetic technique than ESI and may lead to some in-source fragmentation, potentially complicating the MS1 spectrum.[M+H]⁺
Electron Ionization (EI) (Not Recommended) EI requires a volatile, thermally stable sample and is a "hard" ionization technique. It would cause extensive and immediate fragmentation of this molecule, likely preventing the observation of a molecular ion. It is unsuitable for direct analysis of the hydrochloride salt.[5]M⁺ (unlikely to be observed)

Causality: We choose ESI because our primary goal is to observe the intact protonated molecule, [M+H]⁺, with high abundance. This precursor ion is the gateway to controlled, informative fragmentation in the subsequent MS/MS stage. APCI is a viable backup, but the risk of premature fragmentation makes it a secondary choice.

Predicting the Mass Spectrum: From MS1 to MS/MS

Full Scan (MS1) Analysis: The Precursor Ion

In positive-ion ESI, the molecule will be detected as its protonated form, [M+H]⁺.

  • Nominal Mass Calculation: The molecular weight of the free base (C₆H₁₄N₂O) is ~130.19 g/mol . The protonated ion [C₆H₁₅N₂O]⁺ will have a nominal mass-to-charge ratio (m/z) of 131 .

  • High-Resolution Mass (HRMS) Calculation: For an instrument like an Orbitrap or TOF, we would expect to see the monoisotopic mass of the protonated molecule.

    • Mass of C₆H₁₄N₂O = 130.11061 Da

    • Mass of H⁺ = 1.00728 Da

    • Expected [M+H]⁺ m/z = 131.11789

Expert Insight: The power of HRMS cannot be overstated. Observing a mass of 131.1179 ± 5 ppm provides extremely high confidence in the elemental formula C₆H₁₅N₂O⁺, effectively ruling out other isobaric possibilities and validating the sample's identity at the MS1 level.[3]

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

By isolating the precursor ion (m/z 131.1) and subjecting it to Collision-Induced Dissociation (CID), we can generate structurally significant fragment ions. The proton will likely reside on the more basic primary amine, guiding the fragmentation cascade.

The most probable fragmentation pathways are:

  • Cleavage of the Amide C-N Bond: This is a classic fragmentation pathway for amides and peptides.[4] It can lead to two characteristic fragments.

  • Cleavage Alpha to the Amine: The bonds adjacent to the protonated amine are weakened, leading to predictable cleavages.

  • Neutral Loss of Ammonia (NH₃): A common pathway for primary amines.

The diagram below illustrates the predicted fragmentation pathway for the [M+H]⁺ ion of N-(2-aminoethyl)-2-methylpropanamide.

Caption: Predicted CID fragmentation pathway of protonated N-(2-aminoethyl)-2-methylpropanamide.

Summary of Predicted Fragments

The following table summarizes the key fragments we expect to observe in the MS/MS spectrum.

Fragment IonProposed Structure / OriginCalculated m/z (Monoisotopic)Neutral Loss
[M+H]⁺ Protonated Parent Molecule 131.11789 -
Fragment A[CH₃CH(CH₃)CONHCH₂]⁺87.06569C₂H₄N
Fragment B[CH₃CH(CH₃)CO]⁺ (Isobutyryl ion)71.04969C₂H₆N₂
Fragment C[H₂NCH₂CH₂]⁺44.04999C₄H₇O•
Fragment D[CH₂NH₂]⁺30.03404C₅H₁₁NO

Expert Insight: The relative abundance of these fragments provides further structural confirmation. For instance, the stability of the acylium ion (Fragment B) often makes it a prominent peak in the spectra of amides.[6] The presence of both Fragment B (from the acid portion) and Fragment C (from the amine portion) is strong evidence for the overall amide connectivity.

A Self-Validating Experimental Protocol

This protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is designed to be robust and verifiable.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Dissolve Sample (1 mg/mL in MeOH) B 2. Dilute to 1 µg/mL (in Mobile Phase A) A->B C 3. LC Separation (C18 Column) B->C D 4. ESI Ionization (Positive Mode) C->D E 5. MS/MS Acquisition (CID of m/z 131.1) D->E F 6. Confirm Precursor (MS1 Spectrum) E->F G 7. Match Fragments (MS2 Spectrum) F->G

Caption: Standard workflow for LC-MS/MS analysis of small molecules.

Step-by-Step Methodology
  • System Suitability:

    • Before sample analysis, perform a system suitability test. Infuse a known standard (e.g., reserpine) to verify mass accuracy, sensitivity, and resolution of the instrument. This ensures the trustworthiness of the subsequent data.

  • Sample Preparation:

    • Prepare a stock solution of N-(2-aminoethyl)-2-methylpropanamide HCl at 1 mg/mL in methanol.

    • Perform a serial dilution to a working concentration of 1 µg/mL using the initial mobile phase conditions (e.g., 95% Water + 0.1% Formic Acid).

    • Causality: Formic acid is added to the mobile phase to ensure the analyte remains protonated in solution, which is essential for efficient ESI in positive mode.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm (A standard choice for good retention of polar compounds).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Rationale: The gradient elution ensures that the analyte is separated from potential impurities and salt components, providing a clean ion source introduction.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Scan Mode: Full Scan (MS1) from m/z 50-300, followed by data-dependent MS/MS on the most intense ion.

    • Targeted MS/MS:

      • Precursor Ion: m/z 131.12

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV).

      • Rationale: A collision energy ramp is superior to a single CE value for discovery work. It ensures that both low-energy (larger fragments) and high-energy (smaller fragments) dissociation channels are observed in a single run, providing a more complete fragmentation map.[7]

Conclusion

The interpretation of mass spectrometry data for a compound like N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a logical process rooted in the fundamental principles of ionization and gas-phase ion chemistry. By employing a high-resolution ESI-MS/MS approach, researchers can achieve unambiguous identification. The key to a successful analysis lies not just in acquiring the data, but in understanding the rationale behind the chosen technique, predicting the fragmentation based on the molecular structure, and using a systematic, self-validating protocol. This guide provides the framework for achieving that high level of confidence, transforming a spectrum from mere data into definitive structural knowledge.

References

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Validation

"confirming the binding site of N-(2-aminoethyl)-2-methylpropanamide hydrochloride on a target protein"

For researchers, scientists, and drug development professionals, the precise identification of a ligand's binding site on its target protein is a cornerstone of modern therapeutic design. This critical information transf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification of a ligand's binding site on its target protein is a cornerstone of modern therapeutic design. This critical information transforms a mere binding event into an actionable, structure-based understanding of the mechanism of action, paving the way for lead optimization and the development of more potent and selective agents. This guide provides an in-depth comparison of key experimental techniques for confirming the binding site of a small molecule inhibitor on a target protein, using the well-documented interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, as a case study.

The compound at the center of our initial inquiry, N-(2-aminoethyl)-2-methylpropanamide hydrochloride, is an aliphatic amide that serves as a versatile building block in chemical synthesis and is noted for its potential to act as a ligand for enzymes or receptors.[1] However, as is common in early-stage discovery, a specific, well-characterized protein target is not publicly documented. Therefore, to provide a tangible and data-supported comparison of methodologies, we will pivot to the extensively studied p53-MDM2 protein-protein interaction (PPI) and the class of inhibitors, such as Nutlins, designed to disrupt it. This system serves as an exemplary model for illustrating the power and nuances of various biophysical techniques in confirming a ligand's binding site.

The Challenge: Validating the Disruption of the p53-MDM2 Interaction

The interaction between p53 and MDM2 is a critical regulator of cell cycle progression and apoptosis. MDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent proteasomal degradation of p53. In many cancers, this interaction is a key mechanism for inactivating the tumor-suppressing function of p53. Small molecule inhibitors, such as the Nutlin family of compounds, have been designed to fit into the hydrophobic pocket on MDM2 that recognizes p53, thereby preventing this interaction and stabilizing p53 levels. The core of our investigation is to definitively confirm that these inhibitors bind to the intended site on MDM2.

A Multi-Faceted Approach to Binding Site Confirmation

No single technique provides a complete picture of a protein-ligand interaction. A robust validation strategy employs a combination of methods, each with its own strengths and limitations. In this guide, we will compare and contrast four primary experimental approaches:

  • X-Ray Crystallography: The gold standard for high-resolution structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for studying interactions in solution.

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): A sensitive method for probing conformational dynamics upon ligand binding.

  • Site-Directed Mutagenesis: A classic biochemical technique to validate the functional importance of specific residues.

Below is a comparative overview of these techniques, followed by detailed experimental protocols and insights into their application for the p53-MDM2 system.

Technique Resolution Protein Requirements Ligand Properties Throughput Key Advantages Key Limitations
X-Ray Crystallography AtomicHigh purity, crystallizableSoluble, stableLow to MediumUnambiguous binding pose, detailed interactionsCrystal packing artifacts, not all proteins crystallize, static picture
NMR Spectroscopy Atomic (for smaller proteins)High purity, high concentration, isotopically labeledSoluble, stableLowSolution-phase data, can detect weak binding, provides dynamic informationProtein size limitations, complex data analysis
HDX-MS Peptide/RegionalModerate purity and concentrationSoluble, stableMedium to HighSensitive to conformational changes, applicable to large proteins/complexesIndirect binding site information, back-exchange can be an issue
Site-Directed Mutagenesis Residue-specific (functional)Expressible, functionally activeAnyLow to MediumDirectly tests the functional relevance of residuesCan cause global protein misfolding, indirect structural information

I. X-Ray Crystallography: Visualizing the Interaction at Atomic Resolution

X-ray crystallography provides the most detailed and unambiguous view of a protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and the network of interactions that stabilize the complex.[2] For the p53-MDM2 system, crystallographic studies have been instrumental in the structure-based design of inhibitors like Nutlins.[3]

Causality Behind Experimental Choices

The decision to pursue crystallography is driven by the need for high-resolution structural data to guide medicinal chemistry efforts. By visualizing how a ligand like Nutlin-3a binds to MDM2, researchers can identify opportunities to improve potency and selectivity by modifying the ligand to make additional favorable contacts with the protein.

Experimental Protocol: Co-crystallization of MDM2 with a Nutlin Analog
  • Protein Expression and Purification: Express the N-terminal domain of human MDM2 (residues ~17-125) in E. coli and purify to >95% homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified MDM2 with a 2-3 fold molar excess of the Nutlin analog.

  • Crystallization Screening: Use vapor diffusion (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

  • Crystal Optimization and Growth: Optimize initial crystal hits by refining the concentrations of the components in the crystallization drop.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement (with an existing apo-MDM2 structure), and refine the model of the MDM2-ligand complex.

G cluster_upstream Upstream Preparation cluster_crystallography Crystallography Workflow Protein Expression & Purification Protein Expression & Purification Complex Formation Complex Formation Protein Expression & Purification->Complex Formation Crystallization Screening Crystallization Screening Complex Formation->Crystallization Screening Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization Data Collection Data Collection Crystal Optimization->Data Collection Structure Determination Structure Determination Data Collection->Structure Determination High-Resolution 3D Structure High-Resolution 3D Structure Structure Determination->High-Resolution 3D Structure

Caption: X-Ray Crystallography Workflow for a Protein-Ligand Complex.

II. NMR Spectroscopy: Mapping the Binding Site in Solution

NMR spectroscopy is exceptionally powerful for studying protein-ligand interactions in a solution state that more closely mimics the physiological environment.[4] It can identify the binding site by monitoring changes in the chemical shifts of protein residues upon ligand titration, a technique known as chemical shift perturbation (CSP) mapping.[5]

Causality Behind Experimental Choices

NMR is often employed when obtaining crystals is challenging or when information about the dynamics of the interaction is desired. For the p53-MDM2 system, NMR can not only confirm that Nutlins bind to the p53-binding pocket but also report on the conformational changes in MDM2 upon binding.

Experimental Protocol: 2D ¹H-¹⁵N HSQC Titration of ¹⁵N-labeled MDM2
  • Protein Isotope Labeling: Express and purify the MDM2 N-terminal domain in minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source.

  • NMR Sample Preparation: Prepare a ~0.1-0.5 mM sample of uniformly ¹⁵N-labeled MDM2 in a suitable NMR buffer (e.g., phosphate buffer at physiological pH).

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the apo-protein. Each peak in this spectrum corresponds to a specific backbone amide proton-nitrogen pair.

  • Ligand Titration: Add increasing concentrations of the Nutlin analog to the MDM2 sample.

  • Acquire Spectra at Each Titration Point: Record a 2D ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

  • Data Analysis: Overlay the spectra and identify the peaks that shift or broaden upon ligand addition. These "perturbed" residues are likely at or near the binding site.

G Isotope Labeling Isotope Labeling NMR Sample Prep NMR Sample Prep Isotope Labeling->NMR Sample Prep Acquire Reference Spectrum (Apo) Acquire Reference Spectrum (Apo) NMR Sample Prep->Acquire Reference Spectrum (Apo) Ligand Titration Ligand Titration Acquire Reference Spectrum (Apo)->Ligand Titration Acquire Titration Spectra Acquire Titration Spectra Ligand Titration->Acquire Titration Spectra Chemical Shift Perturbation Analysis Chemical Shift Perturbation Analysis Acquire Titration Spectra->Chemical Shift Perturbation Analysis Binding Site Map Binding Site Map Chemical Shift Perturbation Analysis->Binding Site Map

Caption: NMR Chemical Shift Perturbation Mapping Workflow.

III. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Probing Conformational Dynamics

HDX-MS measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent.[6] This exchange rate is sensitive to the local protein structure and solvent accessibility. Ligand binding can alter the protein's conformation, leading to changes in the deuterium uptake in specific regions, thereby indirectly mapping the binding site and allosteric effects.[7]

Causality Behind Experimental Choices

HDX-MS is particularly useful for large proteins or protein complexes that are not amenable to NMR or crystallography. It provides valuable information on how ligand binding affects the overall dynamics of the target protein. For MDM2, HDX-MS can reveal not only the direct protection of the binding pocket upon Nutlin binding but also any allosteric changes in other parts of the protein.

Experimental Protocol: Differential HDX-MS of MDM2 +/- Nutlin
  • Sample Preparation: Prepare solutions of MDM2 in its apo form and as a complex with a saturating concentration of the Nutlin analog.

  • Deuterium Labeling: Dilute the apo and complexed protein samples into a D₂O-based buffer for various time points (e.g., 10s, 1m, 10m, 1h).

  • Quenching: Stop the exchange reaction by adding a low pH and low-temperature quench buffer.

  • Proteolysis: Digest the quenched samples with an acid-stable protease (e.g., pepsin) on an in-line column.

  • LC-MS Analysis: Separate the resulting peptides by UPLC and analyze them by mass spectrometry to measure the mass increase due to deuterium uptake for each peptide.

  • Data Analysis: Compare the deuterium uptake for each peptide between the apo and complexed states. Peptides with reduced deuterium uptake in the presence of the ligand are located in regions that are protected from solvent exchange upon binding.

G cluster_apo Apo Protein cluster_complex Protein-Ligand Complex Labeling (Apo) Labeling (Apo) Quench & Digest (Apo) Quench & Digest (Apo) Labeling (Apo)->Quench & Digest (Apo) LC-MS (Apo) LC-MS (Apo) Quench & Digest (Apo)->LC-MS (Apo) Compare Deuterium Uptake Compare Deuterium Uptake LC-MS (Apo)->Compare Deuterium Uptake Labeling (Complex) Labeling (Complex) Quench & Digest (Complex) Quench & Digest (Complex) Labeling (Complex)->Quench & Digest (Complex) LC-MS (Complex) LC-MS (Complex) Quench & Digest (Complex)->LC-MS (Complex) LC-MS (Complex)->Compare Deuterium Uptake Protection Map Protection Map Compare Deuterium Uptake->Protection Map

Caption: Differential HDX-MS Experimental Workflow.

IV. Site-Directed Mutagenesis: Interrogating the Functional Hotspots

Site-directed mutagenesis is a powerful technique to confirm the functional importance of residues identified by structural or other biophysical methods.[8] By mutating key residues in the putative binding pocket and observing a loss of binding affinity or functional activity, one can validate their role in the interaction.

Causality Behind Experimental Choices

This method directly links structural information to biological function. For the MDM2-p53 interaction, structural studies have identified key hydrophobic residues in the MDM2 pocket (e.g., Leu54, Gly58, Val93) that are critical for binding p53. Mutating these residues to alanine, for instance, should abolish or significantly reduce the binding of Nutlin inhibitors.

Experimental Protocol: Mutagenesis and Binding Affinity Measurement
  • Mutagenesis: Generate point mutations in the expression vector for the MDM2 N-terminal domain, targeting residues in the putative binding pocket (e.g., L54A, G58A, V93A).

  • Protein Expression and Purification: Express and purify the wild-type and mutant MDM2 proteins.

  • Binding Affinity Measurement: Use a quantitative biophysical technique such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinity (K_D) of the Nutlin analog to both wild-type and mutant proteins.

  • Data Analysis: Compare the K_D values. A significant increase in the K_D (weaker binding) for a mutant protein compared to the wild-type indicates that the mutated residue is important for ligand binding.

G Identify Key Residues Identify Key Residues Site-Directed Mutagenesis Site-Directed Mutagenesis Identify Key Residues->Site-Directed Mutagenesis Express & Purify WT and Mutant Proteins Express & Purify WT and Mutant Proteins Site-Directed Mutagenesis->Express & Purify WT and Mutant Proteins Measure Binding Affinity (e.g., ITC) Measure Binding Affinity (e.g., ITC) Express & Purify WT and Mutant Proteins->Measure Binding Affinity (e.g., ITC) Compare KD Values Compare KD Values Measure Binding Affinity (e.g., ITC)->Compare KD Values Functional Validation of Binding Site Functional Validation of Binding Site Compare KD Values->Functional Validation of Binding Site

Caption: Site-Directed Mutagenesis for Binding Site Validation.

Conclusion: An Integrated and Self-Validating Approach

Confirming the binding site of a ligand on its target protein is a critical step in drug discovery that requires a multi-pronged, evidence-based approach. While X-ray crystallography offers unparalleled structural detail, techniques like NMR, HDX-MS, and site-directed mutagenesis provide essential, complementary information about the interaction in solution, its effect on protein dynamics, and its functional relevance. By integrating the results from these diverse methodologies, researchers can build a comprehensive and validated model of the protein-ligand interaction, enabling the rational design of more effective and safer therapeutics. The successful development of MDM2 inhibitors stands as a testament to the power of this integrated approach in modern drug discovery.

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  • Li, Y. et al. (2023). Elucidating Protein–Ligand Interactions in Cell Lysates Using High-Throughput Hydrogen–Deuterium Exchange Mass Spectrometry with Integrated Protein Thermal Depletion. Analytical Chemistry. [Link]

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  • Xie, N-Z. et al. (2015). Exploring Strong Interactions in Proteins with Quantum Chemistry and Examples of Their Applications in Drug Design. PLOS One. [Link]

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  • Iovine, V. et al. (2023). Protein-Targeting Drug Discovery. MDPI. [Link]

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Comparative

"comparative analysis of N-(2-aminoethyl)-2-methylpropanamide hydrochloride and its non-hydrochloride form"

A Comparative Guide to N-(2-aminoethyl)-2-methylpropanamide: Free Base vs. Hydrochloride Salt For researchers and professionals in drug development and chemical synthesis, the choice between using a free base form of a c...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to N-(2-aminoethyl)-2-methylpropanamide: Free Base vs. Hydrochloride Salt

For researchers and professionals in drug development and chemical synthesis, the choice between using a free base form of a compound and its salt, such as a hydrochloride, is a critical decision that can significantly impact experimental outcomes and product viability. This guide provides an in-depth comparative analysis of N-(2-aminoethyl)-2-methylpropanamide and its hydrochloride salt, offering both theoretical grounding and practical experimental frameworks to inform your selection.

Introduction: The Rationale for Salt Formation

N-(2-aminoethyl)-2-methylpropanamide is an organic compound featuring a primary amine group, making it basic. In its pure form, it is referred to as the "free base." While functional in many contexts, free base amines can present challenges in handling, stability, and solubility.

The conversion of an amine to its hydrochloride salt is a common and effective strategy in pharmaceutical and chemical development.[1][2] This is achieved through a simple acid-base reaction with hydrochloric acid. The resulting ammonium salt often exhibits enhanced physicochemical properties, including improved water solubility, greater thermal stability, and reduced odor compared to its free base counterpart.[2] These advantages are crucial for applications ranging from drug formulation to use as a reagent in aqueous reaction media.[1][3]

This guide will dissect the key differences between these two forms, providing the necessary data and protocols to make an informed decision for your specific application.

Molecular Structure and Physicochemical Properties

The fundamental difference between the two forms lies in the protonation of the primary amine group. In the hydrochloride salt, this nitrogen atom accepts a proton from hydrochloric acid, forming a positively charged ammonium ion, which is then ionically bonded to the chloride anion.

Caption: Chemical structures of the free base and hydrochloride salt forms.

PropertyN-(2-aminoethyl)-2-methylpropanamide (Free Base)N-(2-aminoethyl)-2-methylpropanamide HCl (Hydrochloride)Justification for Difference
Molecular Formula C6H14N2O[4]C6H15ClN2OAddition of HCl
Molecular Weight 130.19 g/mol [4]166.65 g/mol (approx.)[5]Addition of HCl (36.46 g/mol )
Appearance Likely an oil or low-melting solidCrystalline solidSalts are typically crystalline and have higher melting points.
LogP (Octanol-Water Partition Coefficient) 0.80850[4]Significantly lower (more negative)The ionic nature of the salt dramatically increases hydrophilicity.
Hydrogen Bond Donors 2[4]3The protonated amine (-NH3+) has an additional proton to donate.
Hydrogen Bond Acceptors 2[4]2The number of acceptor sites (carbonyl oxygen, amide nitrogen) remains the same.
Aqueous Solubility Moderate to lowHighIonic compounds are generally more soluble in polar solvents like water.[1][2]
Stability Less stable; susceptible to oxidation/degradationMore stable[1][2]The salt form is less reactive and often has a longer shelf-life.[1]

Head-to-Head Comparison: Performance and Handling

Aqueous Solubility

Expert Insight: The most significant advantage of the hydrochloride form is its enhanced aqueous solubility.[1] The free base, with its nonpolar alkyl groups, has limited water solubility. The conversion to an ionic salt allows it to readily dissociate in water, a critical factor for creating stock solutions for biological assays or for use in aqueous-phase reactions.

Experimental Protocol: Comparative Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of each compound in a given solvent system (e.g., deionized water, phosphate-buffered saline).

Caption: Workflow for determining equilibrium solubility.

Stability and Shelf-Life

Expert Insight: The primary amine in the free base is a nucleophilic center and is susceptible to oxidative degradation and reactions with atmospheric carbon dioxide. The hydrochloride salt protects this amine by protonating it, rendering it less reactive. This leads to superior chemical stability and a longer, more reliable shelf-life.[1][2]

Experimental Protocol: Accelerated Stability Study

This protocol evaluates the chemical stability of both forms under stressed conditions to predict long-term shelf-life.

  • Sample Preparation: Weigh 10-20 mg of both the free base and the hydrochloride salt into separate, labeled amber glass vials.

  • Condition Exposure: Place sets of vials in controlled environment chambers with the following conditions:

    • 40°C / 75% Relative Humidity (RH)

    • 60°C

    • Photostability chamber (ICH Q1B guidelines)

  • Time Points: Pull samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.

  • Analysis:

    • Visually inspect for changes in color or physical state.

    • Dissolve a known quantity of each sample in an appropriate solvent.

    • Analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Data Evaluation: Plot the percentage of the parent compound remaining over time for each condition. A faster decline indicates lower stability.

Hygroscopicity

Expert Insight: Hygroscopicity is the tendency of a substance to absorb moisture from the air. While salts are often crystalline and stable, they can also be more hygroscopic than their free base counterparts. This can affect accurate weighing and can lead to physical changes (e.g., deliquescence) or chemical degradation if not stored properly.

Experimental Protocol: Gravimetric Hygroscopicity Test

This method provides a straightforward assessment of moisture uptake.

  • Initial Weighing: Accurately weigh approximately 50 mg of each compound (pre-dried in a vacuum oven) onto tared watch glasses. This is T=0 weight.

  • Humidity Chamber: Place the watch glasses into a sealed desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of NaCl provides ~75% RH).

  • Periodic Weighing: Remove and quickly weigh the samples at set intervals (e.g., 24, 48, 72 hours).

  • Calculation: Calculate the percentage weight gain at each time point using the formula: [(Weight at time T - Initial Weight) / Initial Weight] * 100. A significant weight gain indicates hygroscopicity.

Synthesis and Interconversion

The free base can be synthesized, for instance, through the amidation of isobutyric acid with ethylenediamine.[4] The conversion to the hydrochloride salt is a simple and high-yielding acid-base reaction.

G FreeBase N-(2-aminoethyl)-2- methylpropanamide (in Ether) Reaction Stir at 0°C to RT FreeBase->Reaction HCl_source HCl (in Dioxane or Ether) HCl_source->Reaction Product Precipitated N-(2-aminoethyl)-2- methylpropanamide HCl Reaction->Product Precipitation Filtration Filter and Wash with Ether Product->Filtration Drying Dry under Vacuum Filtration->Drying FinalProduct Pure Hydrochloride Salt Drying->FinalProduct

Caption: General workflow for converting the free base to the hydrochloride salt.

Conclusion and Recommendations

The choice between N-(2-aminoethyl)-2-methylpropanamide and its hydrochloride salt is dictated by the intended application.

  • Choose the Free Base (N-(2-aminoethyl)-2-methylpropanamide) when:

    • The reaction medium is non-polar (e.g., toluene, dichloromethane).

    • The basicity of the primary amine is required for a specific chemical transformation (e.g., as a nucleophile or base catalyst).

    • The final product must be free of chloride ions.

  • Choose the Hydrochloride Salt when:

    • High aqueous solubility is required for creating stock solutions or for use in aqueous or protic solvent systems.[1][6]

    • Long-term storage and enhanced chemical stability are critical.[1][2]

    • Ease of handling is a priority; the crystalline solid form is easier to weigh accurately than a potentially oily free base.

    • The application is in a biological or pharmaceutical context where solubility and stability are paramount for reliable results.[1][3]

By understanding these key differences and utilizing the provided experimental frameworks, researchers can confidently select the optimal form of this versatile chemical building block for their work.

References

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride

This guide provides a detailed protocol for the safe and compliant disposal of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. As researchers and drug development professionals, our commitment to safety extends beyon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of N-(2-aminoethyl)-2-methylpropanamide hydrochloride. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document offers a framework for handling this specific compound, grounded in established safety protocols and regulatory standards, to ensure the protection of personnel and the environment.

Hazard Identification and Risk Assessment

Anticipated Hazards:

Based on analogous compounds, N-(2-aminoethyl)-2-methylpropanamide hydrochloride is anticipated to be:

  • Harmful if swallowed. [2]

  • A skin and eye irritant, potentially causing serious eye damage. [3][4][5][6][7][8]

  • A potential respiratory tract irritant. [5][6][8]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Key Physical and Chemical Properties Summary

PropertyValueSource
Molecular FormulaC7H17ClN2O[1]
Molecular Weight~180.68 g/mol [1]
FormLikely a solid (powder)[9]
SolubilityHydrochloride salt form enhances water solubility[1]

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][5]

  • Hand Protection: Wear suitable chemical-resistant gloves.[3]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary to avoid inhaling dust.[5]

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4][7]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.[3][4][5][7]

Step-by-Step Disposal Protocol

The disposal of N-(2-aminoethyl)-2-methylpropanamide hydrochloride must adhere to local, state, and federal regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12]

Step 1: Waste Characterization

The first step is to determine if the waste is considered hazardous under RCRA.[13] Given the anticipated hazards, it is prudent to manage this compound as hazardous waste.

Step 2: Waste Segregation and Collection

  • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Collect waste N-(2-aminoethyl)-2-methylpropanamide hydrochloride in a designated, properly labeled, and leak-proof container.[14] The container must be compatible with the chemical.

  • The container must be kept closed except when adding waste.[14]

Step 3: Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "N-(2-aminoethyl)-2-methylpropanamide hydrochloride"

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date the waste was first added to the container.

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area near the point of generation.[14]

  • Ensure the storage area is secure and away from incompatible materials.

Step 5: Disposal

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.[5] This is the most critical step to ensure compliant disposal.

  • The recommended method of disposal for similar compounds is incineration in a chemical scrubber after being dissolved or mixed with a combustible solvent .[5] Your licensed waste disposal vendor will determine the appropriate final disposal method.

  • Do not dispose of this chemical down the drain. [4][15] Its mobility in the environment is likely high due to its water solubility.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

DisposalWorkflow A Start: Have N-(2-aminoethyl)-2-methylpropanamide hydrochloride waste B Characterize waste as hazardous based on available data A->B C Segregate and collect in a labeled, sealed container B->C D Store in a designated satellite accumulation area C->D E Contact licensed professional waste disposal service D->E F Arrange for pickup and compliant disposal (e.g., incineration) E->F G End: Waste properly disposed F->G

Caption: Decision workflow for the proper disposal of N-(2-aminoethyl)-2-methylpropanamide hydrochloride.

Spill Management

In the event of a spill:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE before attempting to clean up the spill.

  • Contain the spill using an inert absorbent material like sand or vermiculite.

  • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4][7][15]

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report the spill to your institution's EHS department.

Conclusion

The responsible disposal of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a critical component of laboratory safety and environmental stewardship. By following this guide, researchers can ensure they are managing this chemical waste in a manner that is safe, compliant, and minimizes risk. Always consult your institution's specific EHS guidelines and procedures, as they may have additional requirements.

References

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Handling

A Senior Application Scientist's Guide to the Safe Handling of N-(2-aminoethyl)-2-methylpropanamide hydrochloride

This document provides essential safety and logistical information for the handling of N-(2-aminoethyl)-2-methylpropanamide hydrochloride (CAS No. 189355-52-4 / 916762-55-5).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling of N-(2-aminoethyl)-2-methylpropanamide hydrochloride (CAS No. 189355-52-4 / 916762-55-5). As a valued professional in research and development, your safety is paramount. This guide moves beyond generic protocols to offer a framework of deep, actionable insights grounded in the specific hazards associated with this compound, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a solid, likely a powder, that presents a three-fold primary hazard upon exposure: skin irritation, serious eye irritation, and respiratory tract irritation.[1] The hydrochloride salt form suggests good water solubility, which can increase its mobility and potential for exposure in aqueous environments.

  • Skin Irritation (H315): Direct contact with the solid or solutions can lead to redness, itching, and inflammation. The amide and amine functionalities can interact with skin proteins and lipids, causing irritation.[3]

  • Serious Eye Irritation (H319): This is a significant risk. The compound can cause substantial but reversible damage to the eyes upon contact.[4] The powdered nature of the solid increases the risk of accidental eye exposure.

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[5] Fine powders are easily aerosolized during handling, such as weighing.

Hazard ClassificationGHS CodeSignal WordPictogramImplication for Handling
Skin IrritationH315WarningGHS07 (Exclamation Mark)Avoid all skin contact. Use appropriate gloves and a lab coat.
Serious Eye IrritationH319WarningGHS07 (Exclamation Mark)Mandatory use of chemical safety goggles. A face shield is recommended when handling larger quantities.
Respiratory IrritationH335WarningGHS07 (Exclamation Mark)Handle in a well-ventilated area, preferably a fume hood, especially when handling the solid.
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[6]

TaskMinimum Required PPE
Storage and Transport within the Lab - Lab coat- Chemical safety goggles- Nitrile gloves
Weighing of Solid Compound - Lab coat- Chemical safety goggles- Nitrile gloves- Work within a chemical fume hood or ventilated balance enclosure.
Preparation of Solutions - Lab coat- Chemical safety goggles- Nitrile gloves- Consider a face shield if splashing is possible.
Use in a Reaction - Lab coat- Chemical safety goggles- Nitrile gloves (consider double-gloving for extended use)- Work in a well-ventilated area or fume hood.
Waste Disposal - Lab coat- Chemical safety goggles- Nitrile gloves

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don3 3. Gloves Handling Chemical Handling Don3->Handling Doff1 1. Gloves Doff2 2. Lab Coat Doff3 3. Safety Goggles/ Face Shield Wash2 Wash Hands Thoroughly Doff3->Wash2 Start Start Start->Don1 Handling->Doff1 Wash1 Wash Hands End End Wash2->End

Standard Operating Procedures (SOPs) for Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure.

3.1. Weighing the Solid Compound:

  • Preparation: Ensure the chemical fume hood or ventilated balance enclosure is operational. Place all necessary equipment (weigh boat, spatula, container) inside before starting.

  • Don PPE: Put on a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid creating dust. If any dust is generated, allow it to settle before removing the weigh boat.

  • Closure: Securely close the main container.

  • Clean-up: Gently wipe down the spatula and the weighing area with a damp cloth. Dispose of the cloth as chemical waste.

  • Transport: Transport the weighed solid in a sealed, secondary container to the area where it will be used.

3.2. Preparing Solutions:

  • Preparation: Work within a chemical fume hood. Have the appropriate solvent and glassware ready.

  • Don PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles. A face shield is recommended if there is a risk of splashing.

  • Dissolution: Slowly add the weighed solid to the solvent while stirring. Be aware that some amine hydrochlorides can have an exothermic reaction upon dissolution.

  • Storage: If the solution is to be stored, use a clearly labeled, sealed container.

Chemical_Handling_Workflow Start Receive Chemical Store Store in a Cool, Dry, Well-Ventilated Area Start->Store RiskAssess Perform Risk Assessment Store->RiskAssess SelectPPE Select & Don PPE RiskAssess->SelectPPE Weigh Weigh Solid in Fume Hood SelectPPE->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Use Use in Experiment Dissolve->Use Waste Collect Waste in Labeled Container Use->Waste DoffPPE Doff PPE Use->DoffPPE Dispose Dispose via Licensed Waste Service Waste->Dispose Dispose->DoffPPE Wash Wash Hands DoffPPE->Wash End End Wash->End

Emergency Procedures: Be Prepared

4.1. Spills:

  • Small spills (solid): Gently sweep up the solid, avoiding dust creation, and place it in a sealed container for waste disposal. Clean the area with a damp cloth.

  • Small spills (liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for waste disposal.

  • Large spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

4.2. Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal: Completing the Lifecycle Safely

5.1. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is clearly marked.

5.2. Disposal:

  • All waste containing this chemical, including empty containers and contaminated materials, should be treated as hazardous waste.[10]

  • Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain.

  • Containers should be clearly labeled with the chemical name and associated hazards.[11]

By integrating these principles into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. This guide serves as a living document; always consult your institution's specific safety protocols and the most up-to-date regulatory information.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-2-methylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-2-methylpropanamide hydrochloride
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